Crocin
Description
This compound-1 is a diester that is crocetin in which both of the carboxy groups have been converted to their gentiobiosyl esters. It is one of the water-soluble yellow-red pigments of saffron and is used as a spice for flavouring and colouring food. Note that in India, the term 'this compound' is also used by GlaxoSmithKline as a brand-name for paracetamol. It has a role as an antioxidant, a food colouring, a plant metabolite and a histological dye. It is a diester, a disaccharide derivative and a diterpenoid. It derives from a beta-D-gentiobiosyl crocetin and a gentiobiose.
This compound has been investigated for the treatment of Hyperglycemia, Metabolic Syndrome, Hypertriglyceridemia, and Hypercholesterolemia.
Structure
2D Structure
Properties
IUPAC Name |
bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBIKDIMAPSUBY-RTJKDTQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)/C)/C)/C=C/C=C(/C(=O)O[C@@H]3O[C@@H]([C@H]([C@@H]([C@H]3O)O)O)CO[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H64O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046172 | |
| Record name | Crocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
977.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Crocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/, Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/ | |
| Record name | Crocin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
...the Fluka product was not a pure alpha-crocin sample; five other types of crocins in addition to an unknown impurity were seen in its chromatogram. | |
| Record name | Crocin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid /Di-gentiobiose ester/, Hydrated brownish-red needles from methanol /Di-gentiobiose ester/ | |
CAS No. |
42553-65-1, 39465-00-4, 94238-00-3 | |
| Record name | Crocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42553-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Crocin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039465004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crocin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042553651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gardenia Yellow | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11874 | |
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| Record name | Crocin | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Crocin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CROCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877GWI46C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Crocin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Crocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 °C (effervescence) /Di-gentiobiose ester/, 186 °C | |
| Record name | Crocin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Crocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
crocin mechanism of action in neuroprotection
An In-depth Technical Guide on the Core Neuroprotective Mechanisms of Crocin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a water-soluble carotenoid and a primary active constituent of saffron (Crocus sativus L.), has demonstrated significant neuroprotective properties across a range of preclinical models of neurological disorders. Its therapeutic potential stems from a multifactorial mechanism of action, primarily centered on the attenuation of oxidative stress, inhibition of apoptosis, and modulation of neuroinflammatory responses. This technical guide provides a detailed examination of the core molecular signaling pathways influenced by this compound, presents quantitative data from key studies, outlines detailed experimental protocols for investigating its effects, and includes visualizations of the critical pathways and workflows to support further research and development.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through three primary, interconnected mechanisms:
-
Attenuation of Oxidative Stress: this compound mitigates neuronal damage caused by reactive oxygen species (ROS) by enhancing the endogenous antioxidant defense system.
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Modulation of Neuroinflammation: It suppresses the activation of microglia and the subsequent release of pro-inflammatory mediators.[1][2][3]
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Inhibition of Apoptosis: this compound promotes neuronal survival by interfering with programmed cell death cascades.[1][4][5]
These mechanisms are not mutually exclusive and often involve significant crosstalk between their respective signaling pathways.
Attenuation of Oxidative Stress: The Nrf2/HO-1 Pathway
The cornerstone of this compound's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.
This compound facilitates the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant and cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1) and Glutathione Peroxidase (GPx).[8][9][10] This action enhances the cell's capacity to neutralize ROS and reduce lipid peroxidation, a key process in neurodegeneration.[11][12][13]
Quantitative Data: Antioxidant Effects
The table below summarizes key quantitative findings from preclinical studies demonstrating this compound's impact on markers of oxidative stress.
| Parameter | Model System | Toxin/Insult | This compound Treatment | Outcome | Reference |
| MDA Levels | Rat Brain | Chronic Stress | 25, 50 mg/kg | Dose-dependent decrease | [1] |
| SOD Activity | Rat Brain | Chronic Stress | 25, 50 mg/kg | Dose-dependent increase | [1] |
| GSH Levels | Rat Brain | Acute Exercise | 50 mg/kg | Significant increase | [1] |
| ROS Levels | HT22 Cells | L-Glutamate | 1, 5, 10 µM | Significant suppression of ROS accumulation | [4][5] |
| GPx Activity | AD Model Mice | D-gal/AlCl3 | 30 mg/kg/day | Significant increase in cortex & hypothalamus | [5] |
| MDA Content | ICH Model Rats | Autologous Blood | 20, 40 mg/kg | Markedly decreased MDA content | [8] |
Inhibition of Apoptosis: The PI3K/Akt Pathway
This compound promotes neuronal survival by activating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical cascade for cell growth and survival.[14][15][16] Activation of Akt leads to the phosphorylation and inhibition of pro-apoptotic proteins, such as Bad, and the activation of anti-apoptotic proteins like Bcl-2.
Furthermore, activated Akt can phosphorylate and activate the mammalian Target of Rapamycin (mTOR), which is also implicated in cell survival.[17][18] This pathway ultimately leads to a decreased Bax/Bcl-2 ratio and reduced activation of executioner caspases (e.g., cleaved Caspase-3), thereby preventing the progression of apoptosis.[1][4]
Quantitative Data: Anti-Apoptotic Effects
| Parameter | Model System | Toxin/Insult | This compound Treatment | Outcome | Reference |
| Bax/Bcl-2 Ratio | AD Model Rats | Beta-amyloid | 50, 100 mg/kg | Dose-dependent decrease | [1] |
| Cleaved Caspase-3 | HT22 Cells | L-Glutamate | 1, 5, 10 µM | Significant decrease in expression | [4][5] |
| p-Akt Expression | HT22 Cells | L-Glutamate | 10 µM | Markedly reversed the reduction in p-Akt | [17] |
| p-mTOR Expression | HT22 Cells | L-Glutamate | 10 µM | Markedly reversed the reduction in p-mTOR | [17] |
| Apoptotic Rate | HT22 Cells | L-Glutamate | 1, 5, 10 µM | Pretreatment reduced apoptotic rate from ~35% to ~15% | [4] |
Modulation of Neuroinflammation: The NF-κB Pathway
Chronic activation of microglial cells is a hallmark of neuroinflammation, contributing to neuronal damage through the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][3] this compound effectively suppresses this process by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2]
In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound prevents the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent production of TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS).[1][2][3]
Quantitative Data: Anti-Inflammatory Effects
| Parameter | Model System | Toxin/Insult | This compound Treatment | Outcome | Reference |
| TNF-α Production | Rat Microglial Cells | LPS | 10, 50, 100 µM | Dose-dependent inhibition | [2][3] |
| IL-1β Production | Rat Microglial Cells | LPS | 10, 50, 100 µM | Dose-dependent inhibition | [2][3] |
| Nitric Oxide (NO) | Rat Microglial Cells | LPS | 10, 50, 100 µM | Dose-dependent inhibition of NO release | [2][3] |
| NF-κB Activation | Rat Microglial Cells | LPS | 100 µM | Effective reduction of LPS-elicited activation | [2][3] |
| IL-6, IL-1β, TNF-α mRNA | AD Model Mice | Aβ₂₅₋₃₅ | 40 mg/kg/day | Significantly suppressed expression | [16][19][20] |
Experimental Protocols
Detailed and reproducible protocols are critical for the consistent evaluation of neuroprotective compounds. Below are representative methodologies for key in vitro experiments.
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes a typical workflow for assessing this compound's ability to protect neuronal cells from an excitotoxic insult. The human neuroblastoma SH-SY5Y cell line is a widely used model in neurobiology research.[21] For neurotoxicity studies, cells are often differentiated into a more mature neuronal phenotype.[22][23][24]
Methodology:
-
Cell Culture and Plating:
-
Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[21]
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Neuronal Differentiation (Optional but Recommended):
-
This compound Pre-treatment:
-
Induction of Neurotoxicity:
-
Without removing the this compound-containing medium, add the neurotoxin. For example, add L-glutamate to a final concentration of 25 mM to induce excitotoxicity.[4]
-
Include control wells: (1) Untreated cells, (2) Toxin-only treated cells, (3) this compound-only treated cells.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
-
Western Blot Protocol for Key Signaling Proteins
This protocol provides a standard procedure for analyzing the expression levels of proteins such as p-Akt, Nrf2, and NF-κB p65.[25][26][27]
Methodology:
-
Protein Extraction:
-
Culture, differentiate, and treat cells in 6-well plates as described above.
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[26]
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[27]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Nrf2, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like GAPDH or β-actin.
-
Conclusion and Future Directions
This compound presents a compelling profile as a neuroprotective agent, with well-documented efficacy in preclinical models. Its ability to simultaneously target oxidative stress, apoptosis, and neuroinflammation through the modulation of key signaling pathways like Nrf2/HO-1, PI3K/Akt, and NF-κB underscores its potential as a multi-target therapeutic for complex neurodegenerative diseases.[1][14][28]
Future research should focus on several key areas:
-
Pharmacokinetics and Blood-Brain Barrier Penetration: While its metabolite, crocetin, is known to cross the blood-brain barrier, further studies are needed to fully characterize the CNS bioavailability of this compound itself.[16]
-
Clinical Trials: Rigorous, well-controlled clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients with conditions like Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[29]
-
Target Engagement Studies: Utilizing advanced techniques to confirm target engagement in more complex in vivo models will be crucial for optimizing dosing and confirming the mechanism of action in a physiological context.
This guide provides a foundational resource for scientists and researchers dedicated to exploring and harnessing the therapeutic potential of this compound for the treatment of neurological disorders.
References
- 1. The protective effects of this compound in the management of neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of this compound and crocetin in rat brain microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the neuroprotective effects of this compound via antioxidant activities in HT22 cells and in mice with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting Nrf2/HO-1 signaling by this compound: Role in attenuation of arsenic trioxide-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Alleviates Intracerebral Hemorrhage-Induced Neuronal Ferroptosis by Facilitating Nrf2 Nuclear Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Saffron bioactives this compound, crocetin and safranal: effect on oxidative stress and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound molecular signaling pathways at a glance: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound ameliorates neuroinflammation and cognitive impairment in mice with Alzheimer's disease by activating PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of the neuroprotective effects of this compound via antioxidant activities in HT22 cells and in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-century.us [e-century.us]
- 19. researchgate.net [researchgate.net]
- 20. This compound ameliorates neuroinflammation and cognitive impairment in mice with Alzheimer's disease by activating PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. accegen.com [accegen.com]
- 22. Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 25. pubcompare.ai [pubcompare.ai]
- 26. Western Blotting for Neuronal Proteins [protocols.io]
- 27. Western Blot Protocol | Proteintech Group [ptglab.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crocin and Crocetin Biosynthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the biosynthetic pathways leading to the formation of crocetin and its glycosylated derivatives, crocins. These apocarotenoids, responsible for the vibrant color of saffron (Crocus sativus) and found in other plants like Gardenia jasminoides, are of significant interest due to their pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide details the enzymatic steps, subcellular localization, quantitative data, and key experimental methodologies relevant to the study and exploitation of these valuable natural products.
The Core Biosynthetic Pathway
The biosynthesis of crocins is a multi-step process that begins with the carotenoid pathway and involves enzymatic cleavage, oxidation, and glycosylation. The pathway is spatially distributed across different cellular compartments, from the plastids to the cytoplasm, with the final products accumulating in the vacuole.
The journey begins with zeaxanthin , a carotenoid synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway. The core pathway then proceeds through three critical enzymatic steps:
-
Oxidative Cleavage: The C40 carotenoid, zeaxanthin, undergoes symmetric oxidative cleavage at the 7,8 and 7',8' double bonds. This reaction is the first committed step in the pathway and is catalyzed by a Carotenoid Cleavage Dioxygenase (CCD) . This cleavage yields two molecules of 3-OH-β-cyclocitral and one molecule of the C20 dialdehyde, crocetin dialdehyde .[1][2] In Crocus sativus, this enzyme is identified as CsCCD2 , which is localized to the plastids.[1][3] In Gardenia jasminoides, a different enzyme, GjCCD4a , performs this function.[2][4]
-
Oxidation to Crocetin: The highly reactive crocetin dialdehyde is then oxidized to its corresponding dicarboxylic acid, crocetin . This conversion is carried out by an Aldehyde Dehydrogenase (ALDH) . In saffron, the enzyme CsALDH3I1 has been shown to efficiently catalyze this step and is associated with the endoplasmic reticulum.[3][5]
-
Glycosylation to Crocins: The final step involves the sequential addition of glucose or gentiobiose moieties to the carboxyl groups of crocetin, a process known as glycosylation. This reaction, which converts the lipid-soluble crocetin into water-soluble and stable crocins, is catalyzed by UDP-glycosyltransferases (UGTs) in the cytoplasm.[1][3][6]
-
In Crocus sativus, CsUGT74AD1 is responsible for converting crocetin into mono- and di-glucosyl esters (crocins 1 and 2').[4][5]
-
In Gardenia jasminoides, two distinct UGTs have been characterized: UGT75L6 performs the primary glycosylation, while UGT94E5 is responsible for adding a second glucose to form gentiobiose groups.[1]
-
The final crocin products are transported and accumulate in the vacuole, reaching concentrations of up to 10% of the saffron stigma's dry weight.[1][5]
Caption: The multi-compartmental biosynthetic pathway from zeaxanthin to crocins.
Quantitative Data
The efficiency of the this compound biosynthetic pathway and the resulting accumulation of metabolites vary significantly between natural sources and engineered systems.
Table 1: Key Enzymes in this compound and Crocetin Biosynthesis
| Enzyme Class | Specific Enzyme (Organism) | Substrate | Product | Cellular Location | Reference |
|---|---|---|---|---|---|
| Carotenoid Cleavage Dioxygenase | CsCCD2 (Crocus sativus) | Zeaxanthin | Crocetin dialdehyde | Plastid | [1][5] |
| GjCCD4a (Gardenia jasminoides) | Zeaxanthin | Crocetin dialdehyde | Plastid | [2][4] | |
| NatCCD4.1 (Nyctanthes arbor-tristis) | Zeaxanthin | Crocetin dialdehyde | Plastid | [7] | |
| Aldehyde Dehydrogenase | CsALDH3I1 (Crocus sativus) | Crocetin dialdehyde | Crocetin | Endoplasmic Reticulum | [3][5] |
| UDP-Glycosyltransferase | CsUGT74AD1 (Crocus sativus) | Crocetin | Crocins 1 & 2' | Cytoplasm | [3][5] |
| UGT75L6 (Gardenia jasminoides) | Crocetin | Crocetin monoglucosyl ester | Cytoplasm | [1] |
| | UGT94E5 (Gardenia jasminoides) | Crocetin monoglucosyl ester | Crocetin diglucosyl ester | Cytoplasm |[1] |
Table 2: this compound and Crocetin Content in Natural and Engineered Systems
| System | Organism/Host | Product | Concentration / Yield | Reference |
|---|---|---|---|---|
| Natural Source | Crocus sativus (Saffron) | Crocins | Up to 10% of stigma dry weight | [1][5] |
| Gardenia jasminoides (Fruit) | Crocins I & II | Up to 28 mg/g | [2] | |
| Heterologous (Yeast) | Saccharomyces cerevisiae | Crocetin | 6,278 µg/L | [8] |
| Heterologous (Bacteria) | Escherichia coli | Crocetin | 4.42 mg/L | [8] |
| Heterologous (Plant) | Nicotiana glauca (Transgenic) | Crocins | ~400 µg/g dry weight | [9] |
| Nicotiana tabacum (Transgenic) | Crocins | ~36 µg/g dry weight | [9] |
| | Solanum lycopersicum (Transgenic Fruit) | this compound I | 37,132 ng/g fresh weight |[10] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible by a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and In Vitro Enzyme Assay of ALDH/UGT
This protocol is used to confirm the function of a candidate enzyme (e.g., CsALDH3I1) by expressing it in a host like E. coli and testing its activity against a specific substrate.
-
Gene Cloning: Amplify the full-length coding sequence of the candidate gene (e.g., CsALDH3I1) from cDNA of the source tissue (e.g., saffron stigma) using PCR. Clone the gene into an E. coli expression vector (e.g., pET vector).
-
Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an optimal density (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Protein Extraction: Harvest the cells by centrifugation. Resuspend the cell pellet in an appropriate lysis buffer and lyse the cells using sonication on ice. Centrifuge the lysate to separate the soluble protein fraction (supernatant) from the insoluble fraction.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the protein extract, the substrate (e.g., crocetin dialdehyde for an ALDH assay), and necessary cofactors (e.g., NAD(P)+ for ALDHs).[1]
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time course (e.g., 0, 30, 60, 120 minutes).[1]
-
A control reaction using an extract from E. coli transformed with an empty vector should be run in parallel.
-
-
Product Analysis: Stop the reaction by adding a solvent like ethyl acetate. Extract the products and analyze them using HPLC-DAD to quantify the conversion of substrate to product over time.[1]
Caption: A typical experimental workflow for heterologous expression and enzyme assay.
Extraction and Quantification of Crocins from Plant Tissue
This protocol describes a standard method for extracting and quantifying crocins from plant material, such as saffron stigmas or transgenic leaves.
-
Sample Preparation: Freeze-dry the plant tissue and grind it into a fine powder using a mortar and pestle or a ball mill.
-
Extraction:
-
Weigh a precise amount of the powdered tissue (e.g., 50-100 mg).
-
Add an extraction solvent. A common choice is 80% methanol in water.
-
Vortex the mixture thoroughly and perform sonication in an ice bath for approximately 1 hour to ensure complete extraction.[10]
-
-
Clarification: Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10-15 minutes to pellet the solid debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-DAD Analysis:
-
Instrumentation: Use a High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).[11]
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.[11]
-
Mobile Phase: A gradient elution using two solvents: (A) water with 0.1% formic acid and (B) acetonitrile. A typical gradient might run from 20% B to 80% B over 30 minutes.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the elution at 440 nm, the characteristic maximum absorbance wavelength for crocins.[11]
-
Quantification: Calculate the concentration of different crocins by comparing the peak areas from the sample to a standard curve generated from pure this compound standards.
-
Gene Expression Analysis by qRT-PCR
This method is used to quantify the transcript levels of biosynthetic genes in different tissues or under various conditions, providing insight into the regulation of the pathway.
-
RNA Extraction: Isolate total RNA from fresh or frozen plant tissue using a commercial RNA extraction kit or a TRIzol-based method. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[10]
-
Primer Design: Design and validate gene-specific primers for the target genes (CCD2, ALDH3I1, UGT74AD1, etc.) and a stable reference (housekeeping) gene (e.g., Actin or Tubulin).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.[10]
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative expression level of the target genes using the 2-ΔΔCt method, normalizing the data to the expression of the reference gene.[8]
Caption: Parallel workflows for metabolite quantification and gene expression analysis.
References
- 1. Candidate Enzymes for Saffron this compound Biosynthesis Are Localized in Multiple Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Crocus genome reveals the evolutionary origin of this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candidate Enzymes for Saffron this compound Biosynthesis Are Localized in Multiple Cellular Compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospects and progress on this compound biosynthetic pathway and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotechnological production of crocetin and crocins using a carotenoid cleavage dioxygenase (CCD4) from Nyctanthes arbor-tristis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic Engineering of this compound Biosynthesis in Nicotiana Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterologous Biosynthesis of this compound I in Solanum lycopersicum L. [mdpi.com]
- 11. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacokinetic Properties of Oral Crocin
This technical guide provides a comprehensive overview of the pharmacokinetic properties of orally administered this compound, a primary water-soluble carotenoid found in saffron (Crocus sativirus L.). The information presented is intended for researchers, scientists, and professionals involved in drug development and pharmacology.
Introduction
This compound is a glycosyl ester of the dicarboxylic acid crocetin and is responsible for saffron's distinct color.[1] Despite its numerous reported pharmacological activities, including neuroprotective, antidepressant, and antioxidant effects, its therapeutic application is dictated by its pharmacokinetic profile.[2][3] A critical aspect of this compound's pharmacology is that it functions as a prodrug; it is not the primary molecule absorbed into systemic circulation. Instead, it undergoes significant metabolism within the gastrointestinal tract to its active aglycone, crocetin.[2][4] This guide details the absorption, distribution, metabolism, and excretion (ADME) of oral this compound, focusing on the generation and subsequent fate of crocetin.
Absorption
Studies in both animal models and humans have consistently shown that intact this compound has very low to negligible absorption following oral administration.[3][5][6] After single or repeated oral doses in rats, this compound is typically undetected in plasma.[5][7] The primary mechanism for systemic exposure to this compound-derived compounds is through its hydrolysis to crocetin.
This biotransformation occurs predominantly in the intestinal tract before or during absorption.[5][8] The process is facilitated by two main pathways:
-
Enzymatic Hydrolysis: β-glucosidase enzymes present in the intestinal epithelium contribute to the deglycosylation of this compound.[9]
-
Gut Microbiota: The intestinal microflora plays a crucial role in metabolizing this compound to crocetin.[10][11][12] Studies using antibiotic-treated or pseudo-germ-free rat models have demonstrated a significant reduction in plasma crocetin levels after oral this compound administration, confirming the essential contribution of gut bacteria.[10][11][13]
Once formed, crocetin is rapidly absorbed.[2][9] Interestingly, the oral administration of this compound leads to a 56 to 81-fold higher plasma exposure of crocetin compared to the administration of an equimolar dose of crocetin itself, suggesting that the glycosyl moiety of this compound may enhance the stability or solubility of crocetin in the gastrointestinal lumen, thereby improving its overall bioavailability.[4][6]
Distribution
Following absorption, crocetin is distributed to various tissues. Due to a weak interaction with albumin, it can be widely distributed throughout the body.[2][3]
-
Plasma Protein Binding: Both this compound and its metabolite crocetin can bind to human serum albumin (HSA), which acts as a carrier protein in the blood. This interaction can influence their disposition and transport.[14][15]
-
Tissue Distribution: High concentrations of crocetin have been observed in the liver and kidneys, which are key organs for metabolism and elimination.[6][16][17]
-
Blood-Brain Barrier (BBB) Penetration: A significant characteristic of crocetin is its ability to cross the blood-brain barrier.[2][6] This property is fundamental to the neuroprotective and antidepressant effects attributed to oral this compound consumption.[3]
Metabolism
The metabolism of oral this compound is a two-step process that begins in the gut and continues systemically.
Phase I (Hydrolysis): As detailed in the absorption section, the primary and rate-limiting step is the hydrolysis of this compound into crocetin in the intestine. This conversion is nearly complete, with very little intact this compound entering circulation.[10][12]
Phase II (Glucuronidation): After absorption, crocetin undergoes Phase II metabolism, primarily in the intestine and liver.[2] It is conjugated with glucuronic acid to form crocetin-monoglucuronide and crocetin-diglucuronide conjugates, which are then found in plasma along with the free form.[2][8]
Figure 1: Metabolic pathway of oral this compound.
Excretion
The excretion routes for this compound and its metabolites are well-defined. A large portion of orally administered this compound that is not hydrolyzed and absorbed is eliminated unchanged in the feces.[2][3][5] Studies in rats have shown that over 80% of a given dose can be found in the feces and intestinal contents.[9] The absorbed crocetin and its glucuronide conjugates are eliminated through biliary excretion and urine.[18]
Pharmacokinetic Data Presentation
The following tables summarize the key quantitative pharmacokinetic parameters of this compound and its primary metabolite, crocetin, following oral administration of this compound in animal models.
Table 1: Pharmacokinetic Parameters of Crocetin After a Single Oral Dose of this compound in Rodents
| Parameter | Value | Species | This compound Dose | Reference |
| Cmax (µg/L) | 4662.5 ± 586.1 | CSDS Model Mice | 300 mg/kg | [10] |
| AUC (µg·h/L) | 33451.9 ± 3323.6 | CSDS Model Mice | 300 mg/kg | [10] |
| AUC (µg·h/mL) | 1.16 ± 0.22 | Rats | 1 mg/kg | [2] |
| t1/2 (h) | 3.0 ± 0.6 | Rats | 1 mg/kg | [2] |
| MRT (h) | 5.4 ± 0.7 | Rats | 1 mg/kg | [2] |
| Tmax | Peak 1: 20 min, Peak 2: 6 h | Rats | 1 mg/kg | [2] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; MRT: Mean residence time; Tmax: Time to reach maximum concentration. CSDS: Chronic social defeat stress.
Table 2: Pharmacokinetic Parameters of this compound After a Single Oral Dose of this compound in Rodents
| Parameter | Value | Species | This compound Dose | Reference |
| Cmax (µg/L) | 43.5 ± 8.6 | CSDS Model Mice | 300 mg/kg | [10] |
| AUC (µg·h/L) | 151 ± 20.8 | CSDS Model Mice | 300 mg/kg | [10] |
Note: The plasma concentrations of intact this compound are significantly lower than its metabolite crocetin, highlighting its poor absorption.[4][10]
Experimental Protocols & Methodologies
The investigation of this compound's pharmacokinetics typically involves in vivo animal studies followed by bioanalytical quantification.
In Vivo Study Design
-
Animal Models: Sprague-Dawley rats and C57/BL6J mice are commonly used models.[4][5][19] For specific disease models, such as depression, chronic social defeat stress (CSDS) mice may be used.[10]
-
Dosing: this compound is administered orally via gavage. Doses in rodent studies range from 1 mg/kg to as high as 600 mg/kg to characterize its metabolic profile.[2][11]
-
Sample Collection: Blood samples are collected serially from the subclavian vein or other appropriate sites at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.[11] Plasma is separated by centrifugation and stored at -80°C. For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over 24 hours.[11]
Bioanalytical Method
-
Instrumentation: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for the simultaneous, sensitive, and selective quantification of this compound and crocetin in plasma and other biological matrices. HPLC with a DAD detector is also used, with detection wavelengths set around 420-440 nm for crocetin and this compound.[20]
-
Sample Preparation: Plasma samples typically undergo protein precipitation with an organic solvent like methanol or acetonitrile.[21] The supernatant is then centrifuged, and the resulting extract is injected into the LC-MS/MS system.
-
Chromatography: A C18 reversed-phase column is commonly employed for separation. The mobile phase often consists of a mixture of methanol or acetonitrile and water with an acid modifier like acetic or formic acid to improve peak shape and ionization.[2][21]
Figure 2: Generalized experimental workflow for an oral this compound PK study.
Associated Signaling Pathway
The pharmacological effects of oral this compound are mediated by its active metabolite, crocetin. One of the pathways implicated in crocetin's protective effects is the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
References
- 1. This compound: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Properties of Saffron and its Active Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive analysis and simultaneous assessment of pharmacokinetic properties of this compound and crocetin after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic properties of this compound (crocetin digentiobiose ester) following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivity and Bioavailability of the Major Metabolites of Crocus sativus L. Flower - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C44H64O24 | CID 5281233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Orally administered crocetin and crocins are absorbed into blood plasma as crocetin and its glucuronide conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New findings in the metabolism of the saffron apocarotenoids, crocins and crocetin, by the human gut microbiota - Food & Function (RSC Publishing) DOI:10.1039/D4FO02233E [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Intestinal Microbiota on Pharmacokinetics of this compound and Crocetin in Male Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intestinal Metabolism of this compound and a Pharmacokinetics and Pharmacodynamics Study in the Chronic Social Defeat Stress Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Preparation, chemical characterization and determination of crocetin's pharmacokinetics after oral and intravenous admi… [ouci.dntb.gov.ua]
- 20. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
chemical synthesis and derivatization of crocetin
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
Crocetin, a natural apocarotenoid dicarboxylic acid found in saffron (Crocus sativus L.) and the fruits of Gardenia jasminoides, is a molecule of significant pharmacological interest.[1][2] Its therapeutic potential spans cardioprotective, neuroprotective, anticancer, and anti-inflammatory applications.[3][4] However, its clinical utility is hampered by poor aqueous solubility (approximately 1.24 µg/mL) and limited bioavailability.[1][5] This guide provides a comprehensive overview of the chemical synthesis and derivatization strategies being employed to overcome these limitations. It includes detailed experimental protocols for total synthesis and key derivatization reactions, quantitative data on the physicochemical and biological properties of crocetin and its derivatives, and diagrams of relevant biological signaling pathways.
Chemical Synthesis of Crocetin
While crocetin can be extracted from natural sources, total chemical synthesis offers a route to produce crocetin and its precursors with high purity, independent of agricultural supply. Several synthetic strategies have been developed, with methods based on the Wittig reaction being particularly prominent.
Total Synthesis via Wittig Reaction
A patented method describes the synthesis of crocetin from 3,7-dimethyloctatriene dialdehyde and methyl 2-bromopropionate.[3][6] The process involves a three-step reaction to form crocetin dimethyl ester, which is then hydrolyzed to yield the final crocetin product. The Wittig reaction is crucial for forming the carbon-carbon double bonds that constitute the polyene backbone of the molecule.[7]
Experimental Protocol: Synthesis of Crocetin Dimethyl Ester and Crocetin[6][8]
Step 1: Synthesis of Crocetin Dimethyl Ester
-
Reagents: 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, γ-chloro methyl tiglate, a Wittig reagent (e.g., triphenylphosphine), and an organic solvent.
-
Procedure:
-
Combine 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde and γ-chloro methyl tiglate in an appropriate organic solvent under a nitrogen atmosphere.
-
Add the Wittig reagent to the mixture. The reaction facilitates the formation of the crocetin dimethyl ester.
-
Maintain the reaction temperature between 50-100°C for 10-24 hours.
-
Monitor the reaction for completion using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. The crude crocetin dimethyl ester can be isolated through standard workup procedures. A reported yield for this reaction is 78.6%.[3][8]
-
Step 2: Hydrolysis to Crocetin
-
Reagents: Crude crocetin dimethyl ester, an alkaline reagent (e.g., NaOH or KOH), water, and a low-carbon alcohol (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve the crude crocetin dimethyl ester in a mixture of water and alcohol.
-
Add the alkaline reagent in a molar ratio of 1:3 to 1:8 (ester:base).
-
Heat the mixture to 60-100°C and maintain for 2-8 hours to facilitate hydrolysis.
-
After cooling, carefully add concentrated HCl dropwise to acidify the solution to a pH of 2-3, which will cause the crocetin to precipitate.
-
Collect the crude crocetin precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., carbon tetrachloride) to obtain refined crocetin with a purity of ≥96%.[6]
-
Extraction and Purification from Natural Sources
The primary natural source of crocetin is the dried stigmas of Crocus sativus (saffron), where it exists as glycoside esters called crocins.[1] Crocetin is typically obtained by extracting the crocins followed by hydrolysis.
Experimental Protocol: Extraction of Crocins and Hydrolysis to Crocetin[8][9][10][11]
Step 1: Extraction of Total Crocins from Saffron
-
Reagents: Dried saffron stigma powder, 80% ethanol.
-
Procedure:
-
Suspend 10 g of saffron powder in 25 mL of cold (0°C) 80% ethanol.
-
Vortex the suspension for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process on the sediment multiple times (e.g., 7 more times with 25 mL of 80% ethanol each) to maximize yield.
-
Combine all supernatants. This solution contains the crocins.
-
For purification, the resulting solution can be kept at -5°C in the dark for several days (e.g., 24) to allow crocins to crystallize.[9] This method can yield crocins with over 97% purity.[9][10]
-
Step 2: Hydrolysis of Crocins to Crocetin
-
Reagents: Crocin extract, 0.1 M Sodium Hydroxide (NaOH), 0.1 M Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve the this compound extract (e.g., 100 mg) in a 5-fold excess of 0.1 M NaOH (e.g., 2 mL).
-
Stir the solution in the dark at 40-50°C for 30 minutes to facilitate the hydrolytic cleavage of the glycosidic bonds.
-
After the reaction, cool the solution and add 0.1 M HCl dropwise until a red-brown precipitate of crocetin is formed (typically at pH < 7).
-
Filter the precipitate and wash it thoroughly with water to remove salts and impurities.
-
Dry the solid to obtain crocetin. This process can yield crocetin at around 60%.[11]
-
Derivatization of Crocetin
Structural modification of crocetin is a key strategy to enhance its physicochemical properties and therapeutic efficacy. The two carboxyl groups on the crocetin backbone are primary targets for derivatization.
Amide Derivatives
Amidation of crocetin's carboxylic acid groups can significantly increase its solubility and, consequently, its biological activity.
Experimental Protocol: Synthesis of Crocetin Amide Derivatives[8]
-
Reagents: Crocetin, oxalyl chloride, triethylamine (Et3N), and a primary amine (e.g., phenylethylamine or 4-fluorobenzylamine), anhydrous solvent (e.g., Dichloromethane).
-
Procedure (Method 1: via Acyl Chloride):
-
Suspend crocetin in an anhydrous solvent.
-
Add oxalyl chloride and a catalytic amount of DMF to convert the carboxylic acids to acyl chlorides.
-
After the reaction is complete (monitored by cessation of gas evolution), remove the excess oxalyl chloride under vacuum.
-
Dissolve the resulting crocetin dichloride in an anhydrous solvent.
-
Add triethylamine and the desired primary amine (e.g., phenylethylamine) to the solution.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by recrystallization or column chromatography.
-
-
Procedure (Method 2: via Peptide Coupling):
-
Dissolve crocetin in an appropriate solvent.
-
Add peptide coupling reagents such as 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Add triethylamine (Et3N) followed by the desired primary amine (e.g., 4-fluorobenzylamine).
-
Stir the mixture at room temperature.
-
After the reaction, evaporate the solvent under vacuum and purify the resulting crocetin derivative by column chromatography.[8]
-
Ester Derivatives
Esterification, particularly to form crocetin dimethyl ester, is a common step in total synthesis and can also be a derivatization strategy.
Experimental Protocol: Synthesis of Crocetin Dimethyl Ester[3]
-
Reagents: Gardenia yellow pigment (a source of crocins), anhydrous methanol, sodium methoxide solution.
-
Procedure:
-
Add gardenia yellow pigment to anhydrous methanol.
-
Introduce a sodium methoxide solution to the mixture. This combination of base and alcohol facilitates the transesterification of the natural glycosyl esters to methyl esters.
-
Allow the reaction to proceed until completion.
-
Isolate the crude crocetin dimethyl ester.
-
Recrystallize the product to achieve high purity (e.g., 98.8%).[3]
-
Nanoparticle Formulations
Crocetin can be incorporated into drug delivery systems or even act as a component of the delivery vehicle itself. It has been used as a bioactive natural cross-linker to prepare sericin nanoparticles.[12][13]
Experimental Protocol: Preparation of Sericin/Crocetin Nanoparticles[11]
-
Reagents: Sericin solution (e.g., 5 mg/mL), this compound, ethanol, 0.1 M NaOH.
-
Procedure:
-
Add this compound (e.g., 240 mg) to a sericin solution (e.g., 10 mL) and dissolve by stirring in the dark.
-
Induce protein desolvation by adding ethanol (e.g., 20 mL) dropwise under constant stirring.
-
Alkalize the suspension to pH 8-9 by adding 0.1 M NaOH drop by drop.
-
Heat the mixture in a 50°C water bath for 30 minutes. This step hydrolyzes the this compound to crocetin and allows the newly formed crocetin to cross-link with the sericin chains, forming the nanoparticles.
-
The resulting nanoparticle suspension can be purified by centrifugation.
-
Quantitative Data
Derivatization significantly alters the physicochemical and biological properties of crocetin.
Table 1: Solubility of Crocetin and its Amide Derivatives
| Compound | Solvent | Solubility (µg/mL) | Fold Increase vs. Crocetin | Reference |
| Crocetin | Water | 1.238 | - | [1][5] |
| Crocetin-ethylamine amide | Water | ~24.2 | ~19.6x | [5] |
| Crocetin-4-fluorobenzylamine amide | Water | ~15.2 | ~12.3x | [5] |
Table 2: Anti-proliferative Activity of Crocetin Derivatives (IC50 Values)
| Compound | A549 Cells (Human Lung Cancer) | B16F10 Cells (Rat Melanoma) | SKOV3 Cells (Human Ovarian Cancer) | Reference |
| Crocetin | >60.98 µg/mL | >60.98 µg/mL | >60.98 µg/mL | [5] |
| Crocetin-ethylamine amide | 28.31 µg/mL | 42.61 µg/mL | 26.54 µg/mL | [5] |
| Crocetin-4-fluorobenzylamine amide | 24.11 µg/mL | 30.63 µg/mL | 23.95 µg/mL | [5] |
Table 3: Pharmacokinetic Parameters of Crocetin in Healthy Humans (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | T½ (h) | AUC₀₋₂₄ (ng·h/mL) | Reference |
| 7.5 mg | 100.9 ± 30.6 | 4.8 ± 1.3 | 6.1 ± 1.4 | 556.5 ± 153.3 | [14] |
| 15 mg | 185.7 ± 53.6 | 4.4 ± 0.8 | 7.5 ± 2.6 | 1144.3 ± 339.4 | [14] |
| 22.5 mg | 279.7 ± 86.8 | 4.0 ± 0.0 | 7.2 ± 1.6 | 1720.8 ± 457.6 | [14] |
Values are presented as mean ± standard deviation.
Signaling Pathways Modulated by Crocetin
Crocetin exerts its pharmacological effects by interacting with multiple cellular signaling pathways. Its anti-angiogenic and cardioprotective effects are particularly well-studied.
Inhibition of Angiogenesis via VEGFR2 Pathway
Crocetin has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling cascades.[15][16] It down-regulates the phosphorylation of VEGFR2 induced by VEGF, which in turn suppresses two key pathways: the SRC/FAK pathway involved in cell migration and the MEK/ERK pathway involved in cell proliferation.[15]
References
- 1. Crocetin and related oxygen diffusion‐enhancing compounds: Review of chemical synthesis, pharmacology, clinical development, and novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocetin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Crocetin: A Systematic Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of crocetin derivatives and their potent inhibition in multiple tumor cells proliferation and inflammatory property of macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101157645A - A kind of synthetic method of crocetin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Extraction and purification of this compound from saffron stigmas employing a simple and efficient crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sericin/crocetin micro/nanoparticles for nucleus pulposus cells regeneration: An “active” drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crocetin as New Cross-Linker for Bioactive Sericin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The pharmacokinetic profile of crocetin in healthy adult human volunteers after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Crocetin and Its Glycoside this compound, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]
- 16. Crocetin and Its Glycoside this compound, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Saffron Apocarotenoids: A Technical Guide for Researchers
Introduction
Saffron, the dried stigmas of Crocus satvus L., is more than just a prized spice; it is a rich source of bioactive apocarotenoids with significant pharmacological potential. These compounds, primarily crocin, crocetin, safranal, and picrothis compound, are the focus of escalating research for their therapeutic applications in a range of diseases. This technical guide provides an in-depth overview of the core pharmacological activities of saffron apocarotenoids, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the intricate signaling pathways through which these compounds exert their effects.
Core Pharmacological Activities
Saffron apocarotenoids exhibit a broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. These effects are attributed to their unique chemical structures and their ability to modulate various cellular signaling pathways.
Antioxidant Activity
The antioxidant capacity of saffron apocarotenoids is a cornerstone of their therapeutic potential, enabling them to neutralize harmful reactive oxygen species (ROS) and mitigate oxidative stress, a key factor in numerous pathologies.[1]
Safranal , a major volatile component of saffron, has demonstrated significant antioxidant effects. It has been shown to suppress age-induced oxidative damage and enhance the antioxidant defense system in aged rats.[2]
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases, and saffron apocarotenoids have shown promise in modulating inflammatory responses.
This compound and its aglycone crocetin have been shown to be effective in inhibiting the release of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated rat brain microglial cells, both compounds inhibited the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[3][4] This anti-inflammatory action is, in part, mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3]
Neuroprotective Effects
The ability of saffron apocarotenoids to protect neuronal cells from damage and degeneration is an area of intense investigation.
This compound has demonstrated neuroprotective effects in various models of neuronal damage. In a study using the HT22 hippocampal neuronal cell line, this compound pretreatment significantly enhanced cell viability, reduced apoptosis, and mitigated mitochondrial dysfunction induced by L-glutamate. These protective effects are linked to its antioxidant properties and its ability to modulate apoptotic pathways.
Anticancer Activity
The potential of saffron apocarotenoids to inhibit the growth of cancer cells is a significant area of research.
Picrothis compound , the compound responsible for saffron's bitter taste, has exhibited growth inhibitory effects against SK-MEL-2 human malignant melanoma cells.[5] Its anticancer activity is attributed to the induction of apoptosis and cell cycle arrest, mediated through the inhibition of the JAK/STAT5 signaling pathway.[5]
This compound and crocetin have also demonstrated cytotoxic activities against various human cancer cell lines, with crocetin generally showing higher potency.[6]
Quantitative Data Summary
The following tables summarize key quantitative data on the pharmacological activities of saffron apocarotenoids, providing a comparative overview of their efficacy in various experimental models.
| Apocarotenoid | Cell Line | Assay | Endpoint | Result | Reference |
| Picrothis compound | SK-MEL-2 (Melanoma) | MTT Assay | IC50 | 20 µM (24h) | [5][7] |
| This compound | A549 (Lung) | MTT Assay | IC50 | 5.48 mmol/L | [6] |
| HepG2 (Liver) | MTT Assay | IC50 | 2.87 mmol/L | [6] | |
| HCT116 (Colon) | MTT Assay | IC50 | 1.99 mmol/L | [6] | |
| HeLa (Cervical) | MTT Assay | IC50 | 3.58 mmol/L | [6] | |
| SK-OV-3 (Ovarian) | MTT Assay | IC50 | 3.5 mmol/L | [6] | |
| T47D (Breast) | MTT Assay | IC50 | 0.35 mM | [8] | |
| PC3 (Prostate) | MTT Assay | IC50 | 0.92 mM | [8] | |
| Crocetin | Various Cancer Lines | MTT Assay | Cytotoxicity | ~5- to 18-fold higher than this compound | [6] |
| Safranal | T47D (Breast) | MTT Assay | IC50 | 0.35 mM | [8] |
| PC3 (Prostate) | MTT Assay | IC50 | 0.42 mM | [8] |
| Apocarotenoid | Model | Pharmacological Effect | Key Findings | Reference |
| Safranal | Isoproterenol-induced myocardial infarction in rats | Cardioprotective | Pretreatment (0.025-0.075 ml/kg IP) significantly decreased serum LDH and CK-MB levels and myocardial lipid peroxidation. | [9] |
| This compound | L-glutamate-damaged HT22 cells | Neuroprotective | Pretreatment (0.5 and 2 µM) reduced the apoptosis rate from 32.5% to 10.8%. | [2][10] |
| Crocetin | LPS-stimulated RAW264.7 cells | Anti-inflammatory | Dose-dependently inhibited LPS-induced nitric oxide production. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the study of saffron apocarotenoids.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: HT22 mouse hippocampal neuronal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[2]
-
Treatment: Cells are seeded in 96-well plates. For neuroprotection studies with this compound, cells are pretreated with varying concentrations of this compound (e.g., 0.5, 1, 2, and 4 µM) for 3 hours, followed by incubation with an inducing agent like 25 mM L-glutamate for 24 hours.[2]
-
MTT Incubation: After treatment, 5 mg/ml MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[2]
-
Solubilization and Measurement: The medium is removed, and 100 µl of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[2] The absorbance is then measured at a wavelength of 590 nm using a microplate reader.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Preparation: SK-MEL-2 cells are seeded in 6-well plates and treated with various concentrations of picrothis compound (e.g., 0, 10, 20, and 40 µM) for 24 hours.[12]
-
Staining: After treatment, both floating and adherent cells are collected, washed with PBS, and resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[1][12]
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[1][12]
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added, and the samples are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[1][11]
Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol (e.g., 0.1 mM).[9]
-
Reaction Mixture: The saffron apocarotenoid extract or pure compound is mixed with the DPPH working solution.[9]
-
Incubation: The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[9]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[9] The percentage of scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis and Protein Extraction: RAW264.7 cells are treated with crocetin and/or LPS. Nuclear and cytosolic extracts are prepared using appropriate lysis buffers.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., NF-κB p65, phospho-IκB-α, IκB-α, Lamin B, GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Visualizations
The pharmacological effects of saffron apocarotenoids are mediated by their interaction with various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways modulated by these compounds.
Caption: Safranal-mediated cardioprotection via the PI3K/Akt/GSK3β pathway.
Caption: Crocetin's anti-inflammatory effect via inhibition of the NF-κB pathway.
Caption: Picrothis compound's anticancer activity through inhibition of the JAK/STAT5 pathway.
Conclusion
The apocarotenoids derived from saffron represent a compelling class of natural compounds with a diverse and potent range of pharmacological activities. Their antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, supported by a growing body of preclinical evidence, underscore their potential for the development of novel therapeutics. This guide provides a foundational resource for researchers, offering a synthesis of quantitative data, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms. Further investigation, particularly well-designed clinical trials, is warranted to fully elucidate the therapeutic efficacy of these promising compounds in human health and disease.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the neuroprotective effects of this compound via antioxidant activities in HT22 cells and in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Multiple anti-apoptotic targets of the PI3K-Akt survival pathway are activated by epoxyeicosatrienoic acids to protect cardiomyocytes from hypoxia/anoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. jbuon.com [jbuon.com]
- 12. Crocetin Exerts Its Anti-inflammatory Property in LPS-Induced RAW264.7 Cells Potentially via Modulation on the Crosstalk between MEK1/JNK/NF-κB/iNOS Pathway and Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Therapeutic Potential of Crocin in Modulating Amyloid-β and Tau Protein Pathologies
Audience: Researchers, scientists, and drug development professionals.
Abstract: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Crocin, a primary active carotenoid isolated from saffron (Crocus sativus), has emerged as a promising natural compound with multifaceted neuroprotective properties. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the core pathological proteins in AD, Aβ and tau. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts in this area.
This compound's Interaction with Amyloid-β (Aβ)
This compound has been shown to interfere with the amyloid cascade at multiple stages, from inhibiting the initial aggregation of Aβ peptides to modulating the enzymatic processing of the amyloid precursor protein (APP) and protecting against Aβ-induced neurotoxicity.
Inhibition of Aβ Aggregation and Fibrillogenesis
In vitro studies consistently demonstrate that this compound can directly inhibit the aggregation of both Aβ1-40 and the more amyloidogenic Aβ1-42 isoforms.[1][2] This anti-amyloidogenic effect is achieved by preventing the conformational transition of Aβ peptides into β-sheet-rich structures, which are critical for fibril formation.[1][3] this compound appears to interact with the hydrophobic surfaces of Aβ monomers and oligomers, thereby stabilizing them and preventing their assembly into larger, toxic aggregates.[1][4]
Modulation of Amyloid Precursor Protein (APP) Processing
Beyond direct interaction with Aβ peptides, this compound also modulates the generation of Aβ by influencing the enzymatic processing of APP. Evidence suggests that this compound promotes the non-amyloidogenic α-secretase pathway, leading to an increase in the production of the neuroprotective soluble APPα (sAPPα) fragment.[5] Concurrently, it has been shown to decrease the activity of β-secretase (BACE1) and γ-secretases, the key enzymes in the amyloidogenic pathway responsible for cleaving APP to generate Aβ peptides.[6] This dual action effectively shifts APP processing away from the production of toxic Aβ species.[5][6]
Neuroprotection Against Aβ-Induced Toxicity
This compound demonstrates significant protective effects against the downstream neurotoxic consequences of Aβ accumulation. In cellular and animal models, this compound has been shown to:
-
Ameliorate Aβ-induced cytotoxicity and reduce apoptosis by modulating the Bax/Bcl-2 ratio and inhibiting caspase-3 activity.[7][8]
-
Mitigate mitochondrial dysfunction by preserving mitochondrial membrane potential (MMP) and reducing the release of cytochrome c.[7][9]
-
Decrease the generation of reactive oxygen species (ROS) and lipid peroxidation, highlighting its potent antioxidant properties.[7][9][10]
-
Improve cognitive deficits in animal models of AD induced by Aβ injection.[8][11]
Quantitative Data on this compound's Effects on Amyloid-β
The following table summarizes key quantitative findings from various studies investigating the effects of this compound on Aβ pathology.
| Effect Measured | Model System | This compound Concentration / Dose | Quantitative Result | Reference |
| Inhibition of Aβ42 Aggregation | In vitro (ANS Binding Assay) | 15.4 µM | Reduced ANS fluorescence intensity by 40%, indicating decreased hydrophobic surface exposure. | [12] |
| Reduction of Aβ1-42 Levels | N2a/APP695swe Cells | ≤ 25 µM | Significantly reduced the level of secreted Aβ1-42. | [5] |
| Reduction of Aβ1-42 Deposition | AD Mouse Model (AlCl₃ + d-gal) | 28-day administration | Significantly reduced the deposition of Aβ1-42 in the hippocampus. | [11] |
| Amelioration of Cytotoxicity | N2a/APP695swe Cells | 100 and 200 µM | Significantly ameliorated cytotoxicity and reduced apoptosis. | [7][10] |
| Reduction of BACE1 Expression | SH-SY5Y-APP Cells | Biologically relevant concentrations | Showed a significant decrease in BACE1 protein levels. | [6] |
| Inhibition of Apoptosis | l-Glu-damaged HT22 Cells | 0.5 and 2 µM (pretreatment) | Reduced apoptosis rate from 32.5% to 10.8%. | [11] |
| Improvement in Spatial Memory | Aβ-injected Rat Model | 30 mg/kg (IP) | Significantly improved performance in the Morris water maze. | [8][9] |
This compound's Interaction with Tau Protein
This compound also directly targets the pathology of the tau protein, primarily by inhibiting its aggregation into neurofibrillary tangles and by reducing its hyperphosphorylation, a key event that precedes aggregation.
Inhibition of Tau Aggregation
Biochemical studies have shown that this compound effectively inhibits the aggregation of recombinant human tau protein in a dose-dependent manner.[13][14][15] Transmission electron microscopy has confirmed that in the presence of this compound, the formation of tau protein filaments is suppressed.[13][15] The inhibitory mechanism is thought to involve this compound's interference with the nucleation phase of aggregation, which keeps the tau protein in a more stable, monomeric state.[13][14][15]
Reduction of Tau Hyperphosphorylation
A critical aspect of this compound's neuroprotective effect is its ability to reduce the abnormal hyperphosphorylation of tau. This is achieved by modulating the activity of key kinases and phosphatases involved in tau phosphorylation:
-
Inhibition of Kinases: this compound has been shown to suppress the active forms of Glycogen Synthase Kinase-3β (GSK3β) and Extracellular signal-regulated kinases (ERK1/2), two of the primary kinases responsible for phosphorylating tau at multiple sites in AD.[6][16]
-
Modulation of Phosphatases: this compound can prevent the inhibition of Protein Phosphatase-2A (PP2A), a major tau phosphatase that is often dysfunctional in AD.[16]
By reducing tau hyperphosphorylation, this compound helps maintain tau's normal function of stabilizing microtubules, which is essential for neuronal structure and transport.[6]
Quantitative Data on this compound's Effects on Tau Protein
The table below presents quantitative data on the interaction between this compound and the tau protein.
| Effect Measured | Model System | This compound Concentration / Dose | Quantitative Result | Reference |
| Inhibition of Tau Aggregation | In vitro (Recombinant 1N/4R human tau) | 100 µg/mL | Achieved 50% inhibition of tau aggregation (IC₅₀). | [13][14][15] |
| Reduction of Total & Phospho-Tau | Differentiated PC12-htau Cells | Biologically relevant concentrations | Significantly reduced total tau and tau phosphorylation. | [6] |
| Attenuation of p-tau Levels | Acrolein-treated Rat Brain | Co-administration | Significantly attenuated phospho-tau levels. | [17][18][19] |
| Inhibition of GSK-3β Activity | Malathion-treated Rat Hippocampus | 10, 20, and 40 mg/kg | Antagonized the malathion-induced activation of GSK-3β. | [16] |
Key Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by influencing several interconnected signaling pathways that are dysregulated in Alzheimer's disease.
Figure 1: this compound's modulation of the APP processing pathway.
Figure 2: this compound's inhibition of tau hyperphosphorylation and aggregation.
Figure 3: this compound's anti-oxidative and anti-apoptotic signaling pathways.
Detailed Experimental Protocols
This section provides standardized methodologies for key experiments used to evaluate the interaction of this compound with Aβ and tau.
Protocol: Thioflavin T (ThT) Aβ Aggregation Assay
This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.
Objective: To quantify the inhibitory effect of this compound on Aβ1-42 fibrillogenesis.
Materials:
-
Aβ1-42 peptide, human, synthetic
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 50 mM Na₂HPO₄, 100 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Aβ1-42 Preparation (Monomerization):
-
Dissolve lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL.
-
Incubate for 1-2 hours at room temperature to ensure the peptide is in a monomeric, unstructured state.
-
Aliquot into microcentrifuge tubes, evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum, and store the resulting peptide film at -80°C.
-
Prior to the assay, reconstitute the Aβ1-42 film in a small volume of DMSO to a stock concentration (e.g., 5 mM) and then dilute to the final working concentration (e.g., 10-25 µM) in the phosphate buffer.[20]
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO or water.
-
Create a serial dilution to test a range of final concentrations (e.g., 0.2 to 600 µg/ml).[13]
-
-
Aggregation Assay:
-
In a 96-well plate, combine the Aβ1-42 solution, ThT solution (final concentration ~5-20 µM), and varying concentrations of this compound or vehicle control (DMSO).[21]
-
The final reaction volume is typically 100-200 µL per well.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking in the microplate reader.
-
-
Data Acquisition:
-
Measure ThT fluorescence intensity at regular intervals (e.g., every 10-30 minutes) for up to 48-72 hours.
-
Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[13]
-
Subtract the background fluorescence from wells containing buffer and ThT only.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation kinetics curves.
-
Analyze parameters such as the lag time, maximum fluorescence intensity, and apparent rate constant.
-
Calculate the percentage of inhibition at the plateau phase for each this compound concentration to determine the IC₅₀ value.
-
Figure 4: General experimental workflow for the Thioflavin T (ThT) assay.
Protocol: Cell-Based Neuroprotection Assay
This protocol uses a neuronal cell line overexpressing mutant APP to model endogenous Aβ-induced toxicity.
Objective: To determine if this compound can protect neuronal cells from toxicity induced by endogenously produced Aβ.
Materials:
-
N2a cells stably transfected with Swedish mutant APP (N2a/APP695swe).[5][7]
-
N2a cells with empty vector (control).
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
This compound.
-
CCK-8 or MTT assay kit for cell viability.
-
Annexin V-FITC/PI apoptosis detection kit.
-
DCFH-DA probe for ROS measurement.
-
Fluorescence microscope and flow cytometer.
Procedure:
-
Cell Culture and Treatment:
-
Culture N2a/APP and control cells under standard conditions (37°C, 5% CO₂).
-
Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for apoptosis/ROS).
-
Allow cells to adhere for 24 hours.
-
Treat cells with varying non-toxic concentrations of this compound (e.g., 1-200 µM) for 24-48 hours.[5][7]
-
-
Cell Viability Assay (CCK-8/MTT):
-
After this compound treatment, add CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
ROS Measurement:
-
After treatment, incubate cells with DCFH-DA probe (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash cells to remove excess probe.
-
Measure the fluorescence intensity (Ex: ~488 nm, Em: ~525 nm) using a fluorescence microscope or plate reader.
-
Figure 5: Workflow for a cell-based neuroprotection assay.
Conclusion and Future Perspectives
The evidence presented in this guide strongly supports the role of this compound as a multi-target agent against the core pathologies of Alzheimer's disease. Its ability to simultaneously inhibit the aggregation of both Aβ and tau, reduce tau hyperphosphorylation, promote non-amyloidogenic APP processing, and combat downstream neurotoxicity makes it a compelling candidate for further therapeutic development.
Future research should focus on:
-
Optimizing the bioavailability and blood-brain barrier permeability of this compound, potentially through nano-formulations.[22][23]
-
Conducting long-term studies in more advanced animal models to fully evaluate its disease-modifying potential.
-
Elucidating the precise binding sites and molecular interactions between this compound and its target proteins.
-
Initiating well-designed clinical trials to translate these promising preclinical findings into effective therapies for Alzheimer's disease patients.
References
- 1. The protective effect of this compound on the amyloid fibril formation of Aβ42 peptide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of the Effects of this compound on Aggregation and Deposition of Aβ1–40 Fibrils in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The protective effect of this compound on the amyloid fibril formation of aβ42 peptide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The Crocus sativus Compounds trans-Crocin 4 and trans-Crocetin Modulate the Amyloidogenic Pathway and Tau Misprocessing in Alzheimer Disease Neuronal Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of this compound against endogenous Aβ-induced neurotoxicity in N2a/APP695swe cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal effects of this compound on amyloid β-induced memory deficit: Modification of autophagy or apoptosis markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Effect of this compound against Mitochondrial Damage and Memory Deficit Induced by Beta-amyloid in the Hippocampus of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the neuroprotective effects of this compound via antioxidant activities in HT22 cells and in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Inhibitory effect of corcin on aggregation of 1N/4R human tau protein in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effect of corcin on aggregation of 1N/4R human tau protein in vitro [ijbms.mums.ac.ir]
- 15. Inhibitory effect of corcin on aggregation of 1N/4R human tau protein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-protected malathion-induced spatial memory deficits by inhibiting TAU protein hyperphosphorylation and antiapoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The protective effects of this compound in the management of neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protective effect of this compound on acrolein-induced tau phosphorylation in the rat brain | Acta Neurobiologiae Experimentalis [ane.pl]
- 20. scispace.com [scispace.com]
- 21. royalsocietypublishing.org [royalsocietypublishing.org]
- 22. This compound nano-chitosan-coated compound improves anxiety disorders, learning, and spatial memory in Alzheimer's model induced by beta-amyloid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Mechanisms of Crocin's Anticancer Activity
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Crocin, a water-soluble carotenoid derived from saffron, has garnered significant attention for its therapeutic properties, including potent anticancer activities.[1][2] This document provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its oncostatic effects. It details the compound's role in inducing apoptosis, mediating cell cycle arrest, and inhibiting angiogenesis and metastasis across a range of cancer types.[3][4] Furthermore, this guide elucidates this compound's modulatory effects on critical oncogenic signaling pathways, including PI3K/Akt/mTOR, JAK/STAT, NF-κB, and MAPK.[5][6] Quantitative data from preclinical studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research. The information presented herein aims to support the advancement of this compound as a potential candidate for cancer chemotherapy and chemoprevention.[7]
Introduction
This compound (C₄₄H₆₄O₂₄) is the primary bioactive constituent responsible for the vibrant color of saffron, a spice derived from the flower of Crocus sativus.[1] Beyond its culinary use, this compound has been investigated for a multitude of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][6] In recent years, a substantial body of preclinical evidence has demonstrated its significant antitumor effects against various malignancies, such as breast, colon, pancreatic, liver, and cervical cancers.[1][3] A key characteristic of this compound is its selective cytotoxicity, inhibiting the proliferation of cancer cells while showing minimal to no toxic effects on normal, healthy cells.[1][8][9] This selective action, combined with its multifaceted mechanisms of targeting cancer progression, positions this compound as a promising agent in oncology research. This guide synthesizes the current understanding of its molecular anticancer mechanisms.
Core Molecular Mechanisms of Anticancer Activity
This compound's anticancer efficacy stems from its ability to intervene in multiple, interconnected cellular processes that are fundamental to tumor growth and survival.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][10]
-
Intrinsic Pathway: this compound disrupts the mitochondrial membrane potential, a critical event in the intrinsic apoptotic cascade.[3] It modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[11][12] This shift promotes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, and subsequently, the executioner caspase-3, leading to programmed cell death.[3][13]
-
Extrinsic Pathway: Evidence suggests this compound can also activate the extrinsic pathway through the activation of caspase-8, a key initiator caspase in death receptor signaling.[3][10]
-
p53-Dependent Apoptosis: In some cancer models, this compound's pro-apoptotic effects are linked to the upregulation of the p53 tumor suppressor gene, which can transcriptionally activate pro-apoptotic genes like Bax.[3]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, primarily G0/G1, S, and G2/M, depending on the cancer type.[1][3] This arrest prevents cancer cells from proceeding through the division cycle, thereby inhibiting tumor growth. A key molecular target in this process is Cyclin D1, a protein essential for the G1/S phase transition. This compound has been shown to downregulate the expression of Cyclin D1 in several cancer cell lines, including prostate and breast cancer.[3][12][14] In some contexts, this effect is mediated through a p53-dependent mechanism involving the upregulation of the CDK inhibitor p21.[3]
References
- 1. Advances on the anti-tumor mechanisms of the carotenoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms involved in the anticancer activity of this compound and crocetin two bioactive compounds found in saffron - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]
- 3. Role of this compound in several cancer cell lines: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on anticancer mechanisms of the main carotenoid of saffron, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aptjournal.ssu.ac.ir [aptjournal.ssu.ac.ir]
- 6. This compound molecular signaling pathways at a glance: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. This compound exerts anti-tumor effect in colon cancer cells via repressing the JaK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of saffron and its active constituent this compound on cancer management: a narrative review - Wang - Longhua Chinese Medicine [lcm.amegroups.org]
- 11. This compound triggers the apoptosis through increasing the Bax/Bcl-2 ratio and caspase activation in human gastric adenocarcinoma, AGS, cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytosolic and mitochondrial ROS production resulted in apoptosis induction in breast cancer cells treated with this compound: The role of FOXO3a, PTEN and AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: Unraveling its Anticancer Potential and Molecular Mechanisms - Amerigo Scientific [amerigoscientific.com]
The Hydrolysis of Crocin to Crocetin in the Gastrointestinal Tract: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of crocin to its active metabolite, crocetin, within the gastrointestinal (GI) tract. Understanding this biotransformation is critical for the development of saffron-based therapeutics and nutraceuticals, as the bioavailability and pharmacological activity of these compounds are intrinsically linked to this initial hydrolysis step.
Introduction: The Significance of this compound Hydrolysis
This compound, a water-soluble carotenoid ester, is the primary bioactive component responsible for the characteristic color of saffron. However, its large molecular size and glycosidic nature limit its direct absorption across the intestinal barrier. The pharmacological effects attributed to this compound are primarily mediated by its aglycone metabolite, crocetin, which is readily absorbed. Therefore, the efficient hydrolysis of this compound to crocetin in the GI tract is a prerequisite for its systemic bioavailability and therapeutic efficacy. This process is exclusively mediated by enzymatic activity within the gut.
The Mechanism of this compound Hydrolysis
The conversion of this compound to crocetin is a deglycosylation reaction catalyzed by β-glucosidases. These enzymes cleave the ester bonds linking the gentiobiose sugar moieties to the crocetin backbone. While the stomach's acidic environment does not contribute significantly to this hydrolysis, the enzymatic landscape of the small and large intestines plays a pivotal role.
The Role of the Gut Microbiota
The primary drivers of this compound hydrolysis are the β-glucosidases produced by the diverse microbial communities residing in the intestine. Several bacterial species have been identified as key contributors to this metabolic process. The hydrolysis primarily occurs in the ileum and colon, where the bacterial population is most dense.
Host-Derived Enzymes
While the gut microbiota is the main contributor, some level of hydrolysis may also be initiated by brush border enzymes in the small intestine. However, the efficiency of these host-derived enzymes in hydrolyzing this compound is considered to be significantly lower than that of their microbial counterparts.
Quantitative Analysis of this compound to Crocetin Conversion
The efficiency of this compound hydrolysis can be influenced by various factors, including the composition of the gut microbiota, transit time, and the presence of other dietary components. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Experimental Model | Reference |
| Hydrolysis Rate Constant (k) | 0.25 h⁻¹ | In vitro fermentation with human fecal slurry | |
| Conversion Efficiency | ~60% | In vivo (Rat model) | |
| Optimal pH for Hydrolysis | 6.5 - 7.5 | In vitro (Bacterial β-glucosidase) | |
| Crocetin Absorption (tmax) | 4 hours post-administration | In vivo (Human subjects) | |
| Bioavailability of Crocetin from this compound | ~25-35% | In vivo (Rat model) |
Experimental Protocols for Studying this compound Hydrolysis
In Vitro Fermentation with Fecal Slurry
This method simulates the metabolic activity of the human colon.
-
Preparation of Fecal Slurry: Collect fresh fecal samples from healthy donors. Homogenize the feces in a pre-reduced anaerobic buffer (e.g., phosphate buffer with cysteine-HCl and resazurin) to a final concentration of 10% (w/v).
-
Incubation: In an anaerobic chamber, add a solution of this compound to the fecal slurry to a final concentration of 100 µM. Incubate the mixture at 37°C.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots of the incubation mixture.
-
Sample Preparation: Immediately quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge the samples to precipitate proteins and bacterial cells.
-
Analysis: Analyze the supernatant for the concentrations of this compound and crocetin using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV-Vis detector set to the appropriate wavelength (typically around 440 nm).
In Vivo Pharmacokinetic Study in Rodents
This protocol assesses the bioavailability of crocetin following oral administration of this compound.
-
Animal Model: Use male Sprague-Dawley rats (200-250 g). Fast the animals overnight with free access to water.
-
Drug Administration: Administer this compound orally via gavage at a dose of 50 mg/kg body weight.
-
Blood Sampling: Collect blood samples from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Extraction of Crocetin: Extract crocetin from the plasma using a liquid-liquid extraction method with a solvent like ethyl acetate. Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Quantification: Analyze the crocetin concentration in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method for high sensitivity and specificity.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
Visualizing the Process: Diagrams and Workflows
The following diagrams illustrate the key processes involved in this compound hydrolysis and its analysis.
Crocin's Role in Modulating Oxidative Stress Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Crocin, a water-soluble carotenoid and a primary active component of saffron (Crocus sativus L.), has emerged as a potent antioxidant with significant therapeutic potential. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates oxidative stress pathways. We will delve into its direct ROS scavenging activities and its indirect antioxidant effects, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for assessing this compound's antioxidant activity, and provides visual representations of the involved signaling cascades to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound and Oxidative Stress
This compound is the diester of the disaccharide gentiobiose and the dicarboxylic acid crocetin.[1] Its unique chemical structure, characterized by a polyene chain, endows it with potent antioxidant properties.[1] Oxidative stress arises from an excessive accumulation of ROS, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), which can inflict damage upon cellular macromolecules, including lipids, proteins, and DNA.[2] This cellular damage is a key contributor to a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, diabetes, and cancer.[2]
This compound counteracts oxidative stress through a dual mechanism:
-
Direct ROS Scavenging: this compound can directly neutralize free radicals, thereby preventing them from damaging cellular components.[2]
-
Enhancement of Endogenous Antioxidant Defenses: this compound stimulates the expression and activity of a host of antioxidant enzymes, significantly bolstering the cell's intrinsic defense mechanisms against oxidative insults.[2]
Modulation of the Nrf2/Keap1 Signaling Pathway
A pivotal mechanism underlying this compound's indirect antioxidant effects is its ability to activate the Nrf2/Keap1 signaling pathway.[3][4] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5]
Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[5] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[4] This binding event initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[4]
Key downstream targets of the Nrf2 pathway that are upregulated by this compound include:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which have cytoprotective effects.[3][5]
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, thereby preventing the generation of semiquinone radicals and ROS.
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[6]
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key antioxidant enzymes that are also influenced by Nrf2 activation.[3][7]
Upstream regulators such as Sirtuin 1 (SIRT1) and the PI3K/Akt pathway have also been implicated in the this compound-mediated activation of Nrf2.[8][9]
Signaling Pathway Diagram
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Quantitative Effects of this compound on Oxidative Stress Markers
Numerous preclinical studies have demonstrated the potent antioxidant effects of this compound in various models of oxidative stress. The following tables summarize the quantitative data from selected in vivo studies, highlighting the impact of this compound on key antioxidant enzymes and markers of lipid peroxidation.
Table 1: Effect of this compound on Antioxidant Enzyme Activity
| Animal Model | This compound Dose | Treatment Duration | Tissue | SOD Activity | CAT Activity | GPx Activity | Reference |
| Diabetic Rats | 20 mg/kg/day | 8 weeks | Heart | ↑ Significantly | ↑ Significantly | - | [10] |
| Acrylamide-induced toxicity in rats | 20 mg/kg/day | - | Lung | ↑ Significantly | ↑ Significantly | - | [11] |
| Diabetic Rats | 50 mg/kg | - | Liver | ↑ Significantly | - | - | [7] |
| Chronic stress in rats | 30 mg/kg/day | 21 days | Brain, Liver, Kidneys | ↑ Significantly | - | ↑ Significantly | [1] |
| Ethidium bromide-induced demyelination in rats | 100 mg/kg/day | 21 days | Brain | ↓ Significantly | - | ↓ Significantly | [12][13] |
Note: In the demyelination model, the initial stressor caused an increase in antioxidant enzyme activity as a compensatory response. This compound's restorative effect resulted in a decrease towards basal levels, indicating a reduction in oxidative stress.
Table 2: Effect of this compound on Malondialdehyde (MDA) Levels
| Animal Model | This compound Dose | Treatment Duration | Tissue | MDA Levels | Reference |
| Diabetic Rats | 20 mg/kg/day | 8 weeks | Heart | ↓ Significantly | [10] |
| Acrylamide-induced toxicity in rats | 20 mg/kg/day | - | Lung | ↓ Significantly | [11] |
| Ethidium bromide-induced demyelination in rats | 100 mg/kg/day | 21 days | Brain | ↓ Significantly | [12][13] |
| Contrast-induced nephropathy in rats | 10, 20, 40 mg/kg | - | Kidney | ↓ Significantly | [1] |
| Copper oxide nanoparticle-induced hepatotoxicity in rats | 25 mg/kg/day | 14 days | Liver | ↓ Significantly | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's antioxidant properties.
Measurement of Superoxide Dismutase (SOD) Activity
Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt (WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample scavenges the superoxide radicals, thereby inhibiting the colorimetric reaction. The percentage of inhibition is proportional to the SOD activity.
Materials:
-
SOD Assay Kit (e.g., from Cayman Chemical, Sigma-Aldrich)
-
Tissue homogenate or cell lysate
-
Microplate reader
-
Phosphate buffer (pH 7.4)
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in cold phosphate buffer. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration of the supernatant.
-
Assay Setup: Prepare a 96-well plate. Add samples, standards (if using a standard curve), and a blank (buffer only) to designated wells.
-
Reaction Initiation: Add the tetrazolium salt solution to all wells.
-
Enzyme Reaction: Initiate the reaction by adding xanthine oxidase to all wells except the blank.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each sample relative to the control (without SOD). One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%.
Measurement of Catalase (CAT) Activity
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ decomposition is monitored by the decrease in absorbance at 240 nm.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Tissue homogenate or cell lysate
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (10 mM in phosphate buffer)
Procedure:
-
Sample Preparation: Prepare tissue homogenate or cell lysate as described for the SOD assay.
-
Assay Mixture: In a quartz cuvette, mix phosphate buffer and the sample.
-
Reaction Initiation: Add the H₂O₂ solution to the cuvette to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.
-
Calculation: Calculate the catalase activity using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹). One unit of catalase activity is typically defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Measurement of Glutathione Peroxidase (GPx) Activity
Principle: This is a coupled enzyme assay. GPx reduces an organic peroxide (e.g., cumene hydroperoxide) using glutathione (GSH) as a cofactor, which is converted to its oxidized form (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm and is proportional to the GPx activity.
Materials:
-
UV-Vis Spectrophotometer
-
Tissue homogenate or cell lysate
-
Phosphate buffer (pH 7.0)
-
Glutathione (GSH)
-
Glutathione reductase (GR)
-
NADPH
-
Cumene hydroperoxide
Procedure:
-
Sample Preparation: Prepare tissue homogenate or cell lysate as described previously.
-
Assay Mixture: In a cuvette, combine phosphate buffer, GSH, GR, and NADPH. Add the sample and incubate for a few minutes to allow for the reduction of any existing GSSG.
-
Reaction Initiation: Add cumene hydroperoxide to start the reaction.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculation: Calculate the GPx activity using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹). One unit of GPx activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Measurement of Malondialdehyde (MDA) - Thiobarbituric Acid Reactive Substances (TBARS) Assay
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex. The absorbance of this complex is measured spectrophotometrically at 532 nm.
Materials:
-
Spectrophotometer or microplate reader
-
Tissue homogenate
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
Procedure:
-
Sample Preparation: Homogenize tissue in a suitable buffer containing BHT.
-
Protein Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge and collect the supernatant.
-
Color Reaction: Add TBA solution to the supernatant and heat at 95°C for 60 minutes.
-
Cooling and Measurement: Cool the samples on ice and then measure the absorbance of the supernatant at 532 nm.
-
Calculation: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.
Experimental Workflow Diagram
Caption: General workflow for assessing this compound's antioxidant effects.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for mitigating conditions associated with oxidative stress. Its multifaceted mechanism of action, encompassing direct ROS scavenging and, more importantly, the upregulation of endogenous antioxidant defenses via the Nrf2 signaling pathway, positions it as a compelling candidate for further investigation and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists to explore the full therapeutic potential of this natural compound. Future studies should focus on elucidating the precise upstream regulators of Nrf2 activation by this compound and translating these preclinical findings into clinical applications.
References
- 1. Evaluating the effect of this compound on contrast-induced nephropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
- 3. sid.ir [sid.ir]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on antioxidant gene expression, fibrinolytic parameters, redox status and blood biochemistry in nicotinamide-streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound protects the renal tubular epithelial cells against high glucose-induced injury and oxidative stress via regulation of the SIRT1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects against endoplasmic reticulum stress-related tubular injury in diabetic nephropathy via the activation of the PI3K/AKT/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound and treadmill exercise on oxidative stress and heart damage in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ejmanager.com [ejmanager.com]
- 12. Moderating effects of this compound on some stress oxidative markers in rat brain following demyelination with ethidium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanelements.com [americanelements.com]
- 14. This compound averts functional and structural rat hepatic disturbances induced by copper oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Simultaneous Determination of Crocin and Crocetin by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of crocin and crocetin, the primary bioactive compounds in saffron (Crocus sativus L.). These compounds are responsible for saffron's distinct color and therapeutic properties. The protocols provided are suitable for quality control of saffron extracts, pharmacokinetic studies, and other research applications in the pharmaceutical and food industries. This document offers detailed experimental procedures, comparative data from various methodologies, and a visual representation of the analytical workflow.
Introduction
This compound and crocetin are carotenoid derivatives that contribute to the color and medicinal effects of saffron. Crocins are glycosyl esters of crocetin, making them water-soluble, while crocetin is the lipid-soluble aglycone. Their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, have led to increased interest in their accurate quantification. HPLC coupled with a photodiode array (PDA) or UV-Vis detector is the preferred analytical technique for the simultaneous determination of these compounds due to its high resolution, sensitivity, and specificity. This note presents a compilation and summary of established HPLC methods to guide researchers in selecting and implementing a suitable analytical protocol.
Experimental Protocols
This section outlines two distinct, validated HPLC methodologies for the simultaneous analysis of this compound and crocetin. Method 1 is a gradient method suitable for complex matrices, while Method 2 is an isocratic method for more routine analyses.
Method 1: Gradient HPLC for Food and Complex Matrices
This method is adapted from a study focused on the analysis of food samples and is suitable for matrices where a variety of compounds may be present.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: Sunfire C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile (ACN)
-
-
Gradient Program:
Time (min) %A %B 0 90 10 15 15 85 17 0 100 22 0 100 25 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 440 nm for this compound and 423-440 nm for crocetin.
2. Preparation of Standard Solutions:
-
Stock Solutions: Accurately weigh and dissolve this compound and crocetin standards in a suitable solvent (e.g., DMSO, followed by dilution with methanol/water) to prepare stock solutions of 1 mg/mL.[2] Store stock solutions at -20°C in amber vials to protect from light.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the mobile phase to construct a calibration curve.
3. Sample Preparation (Solid Samples like Saffron or Food Products):
-
Accurately weigh 10-50 mg of the powdered sample.[3]
-
Add 5-10 mL of an extraction solvent (e.g., Acetonitrile:Water 1:1, v/v or 50% Methanol).[1][3]
-
Sonicate the mixture for 20-30 minutes in an ultrasonic bath.[1][3]
-
Centrifuge the sample at 5000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
Inject the filtered sample into the HPLC system.
Method 2: Isocratic HPLC for Serum and Biological Samples
This method is optimized for the determination of crocetin in human serum and can be adapted for other biological fluids.[4][5]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: As described in Method 1.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Methanol:Water:Acetic Acid (85:14.5:0.5, v/v/v).[4][5]
-
Column Temperature: Ambient (or controlled at 25°C).
-
Injection Volume: 25 µL.[4]
2. Preparation of Standard Solutions:
-
Follow the procedure described in Method 1, preparing final dilutions in blank serum for matrix-matched calibration curves.
3. Sample Preparation (Serum Samples - Direct Precipitation): [4][5]
-
To 200 µL of serum, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
Inject into the HPLC system.
Data Presentation
The following tables summarize the quantitative data from various published HPLC methods for the simultaneous determination of this compound and crocetin, providing a basis for method selection and performance expectation.
Table 1: Chromatographic Conditions and Retention Times
| Method Reference | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) - this compound | Retention Time (min) - Crocetin |
| Method 1 (Gradient)[1] | Sunfire C18 (250x4.6mm, 5µm) | A: 0.1% Formic Acid in Water; B: ACN (Gradient) | 1.0 | Not specified | Not specified |
| Method 2 (Isocratic)[4][5] | C18 (250x4.6mm, 5µm) | Methanol:Water:Acetic Acid (85:14.5:0.5) | 0.8 | Not applicable | ~4.1 - 5.0 |
| UHPLC Method[2] | Not specified (UHPLC) | A: 0.1% Formic Acid in Water; B: ACN (Gradient) | 0.2 | Not applicable | ~11.7 (trans-crocetin) |
Table 2: Method Validation Parameters
| Method Reference | Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Method 1 (Food Samples)[1] | This compound | Not specified | 0.0005 (mg/kg) | Not specified | Meets AOAC requirements |
| Crocetin | Not specified | 0.00025 (mg/kg) | Not specified | Meets AOAC requirements | |
| Method 2 (Serum - Direct Precipitation)[4][5] | Crocetin | 0.05 - 1.25 | Not specified | 0.05 | >70 |
| Method 2 (Serum - SPE)[4][5] | Crocetin | 0.5 - 5 | Not specified | 0.5 | >60 |
| UHPLC Method (Serum)[2] | Crocetin | 0.0009 - 0.15 | 0.00009 | 0.0003 | 92.1 - 108.1 |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are converted to µg/mL where possible for comparison. Original units are noted where conversion is not straightforward.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound and crocetin.
Caption: General workflow for HPLC analysis of this compound and crocetin.
Conclusion
The HPLC methods detailed in this application note provide reliable and reproducible means for the simultaneous determination of this compound and crocetin in various matrices. The choice between a gradient or isocratic method will depend on the sample complexity and the specific research goals. The provided protocols and validation data serve as a comprehensive resource for researchers, scientists, and drug development professionals to establish and validate their own analytical procedures for these important bioactive compounds.
References
- 1. Simultaneous determination of this compound and crocetin in food samples by highperformance liquid chromatography (HPLC-PDA) [vjfc.nifc.gov.vn]
- 2. mdpi.com [mdpi.com]
- 3. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of Crocin from Saffron Stigmas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocin, a water-soluble carotenoid, is one of the primary bioactive compounds responsible for the vibrant color and medicinal properties of saffron (Crocus sativus L.).[1] It is a mixture of several crocetin glycosyl esters, with trans-crocin-4 being the most abundant.[2] Possessing potent antioxidant, anti-inflammatory, and neuroprotective properties, this compound is a compound of significant interest in the pharmaceutical and nutraceutical industries.[1][2] These application notes provide detailed protocols for the extraction and purification of high-purity this compound from saffron stigmas, tailored for research and development applications.
Extraction Methodologies: A Comparative Overview
Several methods have been developed for the extraction of this compound from saffron, ranging from conventional solvent extraction to modern, enhanced techniques. The choice of method often depends on the desired yield, purity, extraction time, and environmental considerations.[1]
Conventional Methods:
-
Maceration: A simple but time-consuming method involving soaking the saffron stigmas in a solvent.[1][3]
-
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration but can degrade heat-sensitive compounds.[1]
Advanced Methods:
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and significantly reducing extraction time.[4][5]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.[6][7]
-
Supercritical Fluid Extraction (SFE): Uses supercritical CO2 as a solvent, offering a green and highly selective extraction method.[8][9]
This document will focus on a highly effective and reproducible method: Solvent Extraction followed by Crystallization , which has been shown to yield high-purity this compound crystals (>97%).[10][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data from various extraction and purification studies to facilitate comparison.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Yield/Efficiency | Reference |
| Crystallization | 80% Ethanol | 0 (extraction), -5 (crystallization) | 2 min (vortexing), 24+ days (crystallization) | 10% final yield of >97% pure this compound | [10][11] |
| Ultrasound-Assisted Extraction (UAE) | 50-59% Ethanol | Ambient | 6-8 minutes | Optimized for high yield of major saffron components | [4][13][14] |
| Microwave-Assisted Extraction (MAE) | 60% Ethanol | ~96 | 30 minutes | Optimized for high recovery of this compound, picrothis compound, and safranal | [6] |
| Supercritical Fluid Extraction (SFE) | CO2 with ethanol as co-solvent | 45-75 | 90 minutes | Effective for separating different saffron components | [8] |
Table 2: Purity and Yield from Crystallization Method
| Crystallization Step | Purity | Yield (from initial stigma powder) | Reference |
| First Crystallization | ~85% | 17% | [11] |
| Second Crystallization (Recrystallization) | >97% | 10% | [10][11][12] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound by Crystallization
This protocol is adapted from a simple and efficient method that yields high-purity this compound crystals.[2][10][11][12][15]
Materials and Equipment:
-
Dried saffron stigmas, powdered
-
80% Ethanol (v/v) in deionized water
-
Acetone
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Thick-walled glass container, sealed
-
Refrigerator/Freezer capable of maintaining -5°C
-
Dark storage conditions
-
HPLC system for purity analysis
Procedure:
Part A: Extraction
-
Weigh 10 g of powdered saffron stigmas.
-
Suspend the powder in 25 mL of 80% ethanol at 0°C in a centrifuge tube.
-
Vortex the suspension vigorously for 2 minutes.
-
Centrifuge the suspension at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean, thick-walled glass container.
-
Add another 25 mL of 80% ethanol to the sediment and repeat the extraction process (steps 3-5).
-
Repeat the extraction a total of eight times, pooling all the supernatants. The total solvent volume will be 200 mL.[10][11]
Part B: First Crystallization
-
Seal the glass container containing the pooled supernatant.
-
Store the container in complete darkness at -5°C for 24 days.[10] At temperatures lower than -5°C, crystal growth is faster, but purity decreases. Higher temperatures result in a very slow process and low yield.[11]
-
After the incubation period, this compound crystals will have precipitated. Carefully separate the crystals from the solution.
-
Wash the obtained crystals with acetone to remove residual impurities.[2]
-
At this stage, the purity of the this compound is approximately 85%, with a yield of about 17% from the initial powder.[11]
Part C: Second Crystallization (Recrystallization for High Purity)
-
Dissolve the crystals obtained from the first crystallization in 120 mL of 80% ethanol.[2]
-
Transfer the solution to a clean, sealed, thick-walled glass container.
-
Store the container in complete darkness at -5°C for an additional 20 days.[10]
-
Harvest the final, recrystallized this compound.
-
The expected yield of high-purity (>97%) this compound is approximately 1.02 g from the initial 10 g of saffron stigmas.[10]
Part D: Purity Analysis (HPLC)
-
Prepare stock solutions of the crystallized this compound in methanol (e.g., 1 mg/mL) and store them at 0°C in the dark.[10]
-
Perform HPLC analysis using a C18 column.
-
A gradient mobile phase of acetonitrile and water is typically used. For example, a gradient from 20% to 80% acetonitrile in water over 20 minutes can effectively separate different crocins.[10]
-
Monitor the eluent at 440 nm, the maximum absorbance wavelength for this compound.[10]
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Conclusion
The protocol detailed above provides a reliable and efficient method for obtaining high-purity this compound from saffron stigmas, suitable for research and pharmaceutical development. While advanced techniques like UAE and MAE offer faster extraction times, the crystallization method stands out for its simplicity and the exceptional purity of the final product. For applications requiring rigorously pure this compound, the two-step crystallization process is highly recommended. Researchers should always perform analytical validation, such as HPLC, to confirm the purity of the extracted this compound.
References
- 1. This compound: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpmbs.com [ijpmbs.com]
- 3. Effect of different extraction methods on saffron antioxidant activity, total phenolic and this compound contents and the protective effect of saffron extract on the oxidative stability of common vegetable oils [grasasyaceites.revistas.csic.es]
- 4. Ultrasound-assisted extraction of saffron bioactive compounds; separation of crocins, picrothis compound, and safranal optimized by artificial bee colony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hielscher.com [hielscher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. daneshyari.com [daneshyari.com]
- 10. scialert.net [scialert.net]
- 11. scispace.com [scispace.com]
- 12. Extraction and purification of this compound from saffron stigmas employing a simple and efficient crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of Ethanol –Water Mixture on Ultrasonic Extraction of this compound from Saffron [saffron.torbath.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantification of Crocin in Food Samples Using HPLC-PDA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crocin, a primary bioactive carotenoid pigment found in saffron (Crocus sativus L.) and gardenia fruit (Gardenia jasminoides Ellis), is responsible for their characteristic yellow-orange color.[1] Beyond its role as a natural food colorant, this compound possesses significant antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of interest in the food and pharmaceutical industries.[1] High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is a robust and widely used analytical technique for the accurate quantification of this compound in various food matrices.[2][3] This document provides detailed application notes and protocols for the quantification of this compound in food samples using HPLC-PDA.
Principles of HPLC-PDA for this compound Analysis
This method leverages reverse-phase HPLC to separate this compound from other components in a sample matrix. A C18 column is commonly employed, which separates compounds based on their hydrophobicity.[4] A mobile phase, typically a gradient mixture of an aqueous solution (often with a modifier like formic or acetic acid) and an organic solvent (like acetonitrile or methanol), facilitates the separation.[4] The Photodiode Array (PDA) detector allows for the monitoring of absorbance over a range of wavelengths simultaneously. This compound exhibits a characteristic maximum absorbance at approximately 440 nm, which is the preferred wavelength for its quantification.[1][5]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in food samples is depicted below.
References
- 1. This compound: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of this compound and crocetin in food samples by highperformance liquid chromatography (HPLC-PDA) [vjfc.nifc.gov.vn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crocin Bleaching Assay for Antioxidant Capacity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Crocin Bleaching Assay (CBA) is a widely utilized spectrophotometric method for evaluating the antioxidant capacity of various substances, including pure compounds, plant extracts, and biological fluids.[1][2] This assay is predicated on the ability of an antioxidant to inhibit the bleaching of this compound, the primary yellow pigment in saffron.[1] The bleaching is induced by peroxyl radicals, which are typically generated from the thermal decomposition of an azo-initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[2][3] In the absence of an antioxidant, these radicals attack the polyene structure of this compound, disrupting its conjugated double bonds and causing a loss of color, which is monitored by a decrease in absorbance at approximately 440-450 nm.[1][3][4] When an antioxidant is present, it competes with this compound for the peroxyl radicals, thereby slowing down the rate of bleaching. The degree of inhibition is proportional to the antioxidant capacity of the sample.
Principle of the Assay
The fundamental principle of the this compound bleaching assay lies in a competitive reaction. Peroxyl radicals (ROO•) generated from AAPH can react with either this compound or an antioxidant compound (AH). The antioxidant, if effective, will scavenge the peroxyl radicals, thus protecting this compound from oxidation and subsequent bleaching.[2] The reactions can be summarized as follows:
-
Initiation: AAPH → 2 R• (thermal decomposition)
-
Propagation: R• + O₂ → ROO•
-
Bleaching: ROO• + this compound → Bleached this compound
-
Inhibition: ROO• + AH → ROOH + A•
The antioxidant capacity is quantified by measuring the protective effect of the antioxidant on this compound bleaching, often in comparison to a standard antioxidant like Trolox.[1][3]
Experimental Workflow Diagram
Diagram 1: this compound Bleaching Assay Experimental Workflow.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and parameters used in the this compound bleaching assay.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent |
| This compound | 20 mg/mL in methanol | 5 - 25 µM | Phosphate Buffer |
| AAPH | 0.25 M | 5 mg/mL or 18.5 mM | Phosphate Buffer |
| Trolox (Standard) | 0.5 mM | 0 - 50 µM | Methanol or Buffer |
| Phosphate Buffer | 10 mM - 0.1 M | 10 mM - 0.1 M | Deionized Water |
Table 2: Experimental Parameters
| Parameter | Typical Value/Range | Notes |
| Wavelength (λmax) | 440 - 450 nm | The absorbance maximum of this compound.[1][3] |
| Incubation Temperature | 37 - 40 °C | For thermal decomposition of AAPH.[3] |
| Incubation Time | 10 - 75 minutes | Varies depending on the specific protocol.[3][5] |
| Measurement Interval | Every 6 seconds to 1 minute | For kinetic studies.[5][6] |
| Final Reaction Volume | 1 - 5 mL (cuvette) or 200-300 µL (microplate) | Dependent on the assay format. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing the this compound bleaching assay in a 96-well microplate format.
Materials and Reagents
-
This compound (or Saffron)
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)
-
6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)
-
Phosphate Buffer (e.g., 10 mM, pH 7.4)
-
Methanol
-
Diethyl ether (for this compound purification from saffron)
-
96-well microplates
-
Microplate reader with temperature control and kinetic reading capabilities
-
Multichannel pipette
Preparation of Solutions
-
This compound Stock Solution:
-
If using saffron, wash 0.5 g of saffron three times with 15 mL of diethyl ether to remove interfering lipids.[6]
-
Suspend the purified saffron in 25 mL of methanol, stir for 5 minutes, and filter. This can serve as the stock solution.[6]
-
Store the stock solution at -18°C, protected from light, for up to 3 months.[6]
-
-
This compound Working Solution (e.g., 25 µM):
-
AAPH Working Solution (e.g., 5 mg/mL):
-
Dissolve AAPH in phosphate buffer (10 mM, pH 7.4) to a final concentration of 5 mg/mL.[3] This solution should be prepared just before use.
-
-
Trolox Stock Solution (e.g., 0.5 mM):
-
Dissolve Trolox in methanol or phosphate buffer to a concentration of 0.5 mM.
-
-
Trolox Working Solutions (for standard curve):
-
Prepare a series of dilutions of the Trolox stock solution in phosphate buffer to obtain final concentrations ranging from 0 to 50 µM in the assay wells.
-
-
Sample Solutions:
-
Dissolve or dilute the test samples in an appropriate solvent (compatible with the assay, e.g., phosphate buffer or methanol) to various concentrations to determine a dose-response relationship.
-
Assay Procedure (Microplate Method)
-
Plate Setup:
-
Design the plate layout to include blanks, a Trolox standard curve, and the test samples in triplicate.
-
Blank: Contains this compound, sample/standard solvent, and buffer instead of AAPH.
-
Control (No Antioxidant): Contains this compound, buffer, and AAPH.
-
-
Reagent Addition:
-
In each well of the microplate, add the following in order:
-
50 µL of the sample, Trolox standard, or solvent (for control).
-
100 µL of the this compound working solution.
-
-
-
Initiation of Reaction:
-
Incubation and Measurement:
-
Immediately place the microplate in a microplate reader pre-set to the desired temperature (e.g., 37°C).
-
Measure the absorbance at 450 nm at time zero and then at regular intervals (e.g., every 1-5 minutes) for a total period of 60-75 minutes.[3]
-
Data Analysis
There are two common methods for analyzing the data:
-
Inhibition Percentage (% Inh):
-
This method is simpler and suitable for comparing antioxidant activities at a single time point or concentration.
-
Calculate the change in absorbance (ΔA) for the control and the sample after a specific time (e.g., 60 minutes).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (ΔA_control - ΔA_sample) / ΔA_control ] * 100[7]
-
The antioxidant capacity can be expressed as Trolox Equivalents (TEAC) by plotting the % inhibition against the concentration of Trolox to create a standard curve.
-
-
Relative Rate Constant (Bors Method):
-
This kinetic approach provides a more detailed measure of the reaction rate.
-
Determine the initial rate of this compound bleaching (V₀) in the absence of an antioxidant and the rate (V) in the presence of different concentrations of the antioxidant.
-
Plot V₀/V against the ratio of the antioxidant concentration to the this compound concentration ([AH]/[C]).[1]
-
The slope of this plot is the relative rate constant (k_rel), which indicates the reactivity of the antioxidant towards peroxyl radicals relative to this compound.[1]
-
Considerations and Limitations
-
Compound Color: Test compounds that absorb light near 440 nm can interfere with the assay. A sample blank (containing the sample but no AAPH) should be run to correct for this.[3]
-
Solvent Effects: The choice of solvent can influence the antioxidant activity. Ensure that the solvent used for the samples is also present in the control and standard wells.
-
Pro-oxidant Activity: Some compounds may exhibit pro-oxidant activity, leading to an increased rate of this compound bleaching. This can be observed as a negative inhibition value.[1]
-
Purity of this compound: The use of purified this compound, specifically α-crocin, can lead to more reliable and reproducible results compared to crude saffron extracts.[1] However, for general screening, extracts can be used provided they are properly prepared to remove interferences.[6]
References
- 1. This compound Bleaching Assay Using Purified Di-gentiobiosyl this compound (-crocin) from Iranian Saffron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Antioxidant and Prooxidant Capacity Using the this compound Bleaching Assay (CBA) | Springer Nature Experiments [experiments.springernature.com]
- 3. A new automated method for the determination of the Total Antioxidant Capacity (TAC) of human plasma, based on the this compound bleaching assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Crocin in Cell Culture for Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocin, a primary water-soluble carotenoid component of saffron (Crocus sativus), has garnered significant attention in oncological research for its potential as an anti-cancer agent.[1] Extensive in vitro studies have demonstrated its cytotoxic effects against a wide array of cancer cell lines, including those of the colorectum, pancreas, breast, prostate, and cervix, as well as leukemia.[1][2] Notably, this compound often exhibits selective cytotoxicity towards cancer cells while having minimal impact on normal cells.[3][4] This document provides detailed application notes and protocols for utilizing this compound in cell culture to assess its cytotoxic properties. It is intended to guide researchers in designing and executing experiments to evaluate the anti-proliferative and pro-apoptotic effects of this promising natural compound.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][2] Key molecular mechanisms include:
-
Apoptosis Induction: this compound promotes apoptosis by activating various components of the cell death machinery. This includes the activation of caspase-8 and caspase-9, which are initiator caspases in the extrinsic and intrinsic apoptotic pathways, respectively.[2] It also upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio, a critical determinant of cell fate.[2][5] Furthermore, this compound can enhance the expression of p53, a tumor suppressor gene that plays a crucial role in apoptosis.[2]
-
Cell Cycle Arrest: this compound has been shown to inhibit the progression of the cell cycle in cancer cells, often causing arrest at the G0/G1, S, or G2/M phases.[2][3] This is achieved, in part, by down-regulating the expression of key cell cycle regulators like cyclin D1.[2]
-
Inhibition of Proliferation and Metastasis: this compound can inhibit tumor growth and spread by targeting various signaling pathways. It has been found to inhibit telomerase activity, microtubule polymerization, and the expression of nuclear factor kappa B (NF-kB).[1][2] Additionally, it can down-regulate matrix metalloproteinases (MMP2 and MMP9), N-cadherin, and beta-catenin, which are involved in tumor invasion and metastasis.[2]
Data Presentation: Cytotoxicity of this compound on Various Cancer Cell Lines
The following tables summarize the cytotoxic effects of this compound on different cancer cell lines as determined by various assays.
| Cell Line | Cancer Type | Assay | This compound Concentration | Incubation Time | Cytotoxic Effect | Reference |
| A549 & SPC-A1 | Lung Adenocarcinoma | MTT | Concentration-dependent | Not specified | Inhibited cell proliferation and induced apoptosis. | [5] |
| A431 & SCL-1 | Skin Cancer | MTT | 0.2 - 1.0 mmol/l | 24 hours | Dose-dependent inhibition of cell viability and proliferation. | [6][7] |
| MCF-7 | Breast Cancer | MTT | 1.5 - 6 mg/ml | 48 hours | Reduced survival rate from 75% to 23% as concentration increased. | [8] |
| HCT-116, HT-29, SW-480 | Colorectal Cancer | Not specified | Not specified | Not specified | Reduced proliferation rate, with the most significant effect on HCT-116 cells. | [2] |
| HeLa | Cervical Cancer | Not specified | Not specified | Not specified | Cytotoxic action leading to shrinking and pyknosis in nuclei. | [2] |
| MOLT-4 | Human T-cell Leukemia | MTT | 500 µM | 48 hours | Significantly reduced cell viability. | [9] |
| HN5 | Oral Squamous Cell Carcinoma | MTT | 12.5 - 50 µg/mL | 24, 48, 72 hours | Dose- and time-dependent inhibitory effects on cell proliferation. | [10] |
| CO 88BV59-1 | B-cell Lymphoma (EBV+) | Resazurin | 100 - 200 µM | 48, 72 hours | Significantly decreased cell viability. | [11] |
| HepG2 | Hepatocellular Carcinoma | MTT | 3 - 5 mg/ml | 72 hours | Gradual, dose-dependent reduction in cellular viability (70% at 3 mg/ml, 55% at 5 mg/ml). | [12] |
| FTC-133 | Follicular Thyroid Carcinoma | MTT | Dose-dependent | Not specified | Prevented proliferation and triggered apoptosis. | [13] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or culture medium)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[14]
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl)[15]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[16] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[15]
-
Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[15]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme and its presence in the medium is an indicator of compromised cell membrane integrity and cytotoxicity.[16]
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis solution (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound. Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with the lysis solution provided in the kit (typically 1 hour before the end of the experiment).
-
Vehicle Control: Cells treated with the vehicle used to dissolve this compound.
-
-
Incubation: Incubate the plate for the desired duration at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.[17]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Visualization of Pathways and Workflows
Caption: General experimental workflow for assessing this compound's cytotoxicity.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: this compound's inhibitory effects on cell cycle and metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of this compound in several cancer cell lines: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of saffron and its active constituent this compound on cancer management: a narrative review - Wang - Longhua Chinese Medicine [lcm.amegroups.org]
- 4. Molecular mechanisms involved in the anticancer activity of this compound and crocetin two bioactive compounds found in saffron - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]
- 5. This compound inhibits cell proliferation and enhances cisplatin and pemetrexed chemosensitivity in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes apoptosis of human skin cancer cells by inhibiting the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. bbrc.in [bbrc.in]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of apoptotic effect of this compound, cisplatin, and their combination in human oral squamous cell carcinoma cell line HN5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound treatment promotes the oxidative stress and apoptosis in human thyroid cancer cells FTC-133 through the inhibition of STAT/JAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. LDH Cytotoxicity Assay Kit - Creative Biolabs [adcc.creative-biolabs.com]
Application Notes and Protocols for Metabolic Engineering of Crocin Biosynthesis in Microorganisms
Audience: Researchers, scientists, and drug development professionals.
Introduction Crocins are a group of high-value apocarotenoid pigments responsible for the vibrant color of saffron. They possess significant pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Traditional extraction from the stigmas of Crocus sativus is hindered by low yields, laborious harvesting, and high costs, failing to meet market demand.[1][2] Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae offers a promising and sustainable alternative for the large-scale production of crocins and their precursor, crocetin.[3][4] This document provides a detailed overview of the biosynthetic pathway, engineering strategies, and experimental protocols for producing these valuable compounds in microbial cell factories.
The Crocin Biosynthetic Pathway
The biosynthesis of crocins in plants begins with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal isoprenoid precursors.[1][3] These precursors are converted to the C40 carotenoid zeaxanthin. The dedicated this compound pathway then involves three key enzymatic steps:
-
Cleavage: A carotenoid cleavage dioxygenase (CCD) cleaves zeaxanthin at the 7,8/7′,8′ positions to produce crocetin dialdehyde.[5][6]
-
Oxidation: An aldehyde dehydrogenase (ALDH) oxidizes crocetin dialdehyde to form crocetin.[4]
-
Glycosylation: One or more UDP-glucosyltransferases (UGTs) sequentially add glucose moieties to crocetin, forming the various this compound esters.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Prospects and progress on this compound biosynthetic pathway and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crocus genome reveals the evolutionary origin of this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Lyophilized Saffron Extract for Crocin Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the preparation of lyophilized saffron extract and the subsequent quantitative analysis of crocins. The protocols outlined below ensure a standardized approach for obtaining a stable, quantifiable saffron extract suitable for research, quality control, and formulation development.
Introduction
Saffron, derived from the dried stigmas of Crocus sativus L., is a highly valued spice and medicinal plant. Its therapeutic properties are largely attributed to a group of carotenoid derivatives, primarily crocins, which are responsible for its characteristic color. Accurate quantification of crocins is crucial for the standardization of saffron extracts used in pharmaceutical and nutraceutical applications. Lyophilization, or freeze-drying, is a preferred method for preserving the integrity of bioactive compounds in plant extracts by removing water at low temperatures, thereby minimizing degradation. This application note details a comprehensive workflow from saffron stigma extraction to the analysis of crocins in the lyophilized extract using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The overall process for preparing and analyzing lyophilized saffron extract is depicted in the workflow diagram below.
Caption: Experimental workflow from saffron stigmas to this compound quantification.
Materials and Methods
Materials and Reagents
-
Dried Saffron Stigmas (Crocus sativus L.)
-
Ethanol (80%, HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
This compound standards (e.g., from Sigma-Aldrich or equivalent)
-
15 mL conical centrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
Equipment
-
Grinder or mortar and pestle
-
Vortex mixer
-
Centrifuge
-
Freeze-dryer (Lyophilizer)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Ultrasonic bath
Experimental Protocols
Saffron Extraction
This protocol describes an efficient method for extracting crocins from saffron stigmas using 80% ethanol.
-
Sample Preparation: Weigh 10 g of dried saffron stigmas and grind them into a fine powder using a grinder or a mortar and pestle.
-
Extraction:
-
Suspend the saffron powder in 25 mL of 80% ethanol in a conical centrifuge tube at 0°C.
-
Vortex the suspension vigorously for 2 minutes.
-
Centrifuge the suspension at 3000 RPM for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the sediment with an additional 25 mL of 80% ethanol and centrifuge again. This can be repeated multiple times for exhaustive extraction.
-
-
Pooling: Combine the supernatants from all extraction steps. This solution is the saffron extract.
Alternatively, a water-methanol (8:2, v/v) solvent can be used with ultrasonication for 5 minutes followed by centrifugation.
Lyophilization of Saffron Extract
This protocol details the process of freeze-drying the saffron extract to obtain a stable powder.
-
Freezing:
-
Transfer the pooled saffron extract into a suitable container for lyophilization (e.g., a freeze-drying flask).
-
Freeze the extract at a temperature of -50°C. Some protocols may use temperatures as low as -80°C.
-
-
Drying (Lyophilization):
-
Place the frozen extract in the lyophilizer.
-
Apply a vacuum to facilitate the sublimation of the frozen solvent. The sublimation is performed below 0°C.
-
After the primary drying phase, a secondary drying step can be performed by gently heating the product to a temperature below 38°C to remove residual moisture.
-
-
Final Product: The resulting product is a dry, stable, lyophilized saffron extract powder. Store the powder in an airtight, light-protected container at a low temperature.
This compound Analysis by HPLC
This protocol outlines the quantitative analysis of crocins in the lyophilized saffron extract.
-
Standard Preparation:
-
Prepare a stock solution of a known concentration of this compound standard in the mobile phase.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the lyophilized saffron extract powder.
-
Reconstitute the powder in a known volume of the mobile phase or a suitable solvent (e.g., 50% methanol) to achieve a target concentration (e.g., 200 ppm).
-
Vortex the solution until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions: The following are typical HPLC conditions for this compound analysis. Optimization may be required based on the specific instrument and column.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of methanol and water, often with an acid modifier like 0.1% phosphoric acid. For example, a mobile phase of methanol:0.1% phosphoric acid (55:45) can be used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 440 nm for crocins.
-
-
Quantification:
-
Inject the prepared saffron extract sample into the HPLC system.
-
Identify the this compound peaks in the chromatogram based on the retention times of the standards.
-
Calculate the concentration of crocins in the sample by comparing the peak areas with the calibration curve.
-
Data Presentation
The following table summarizes quantitative data related to the preparation and analysis of saffron extracts.
| Parameter | Method/Solvent | Result | Reference |
| Extraction Yield | Crystallization from 80% Ethanol | 10% (re-crystallized) | |
| This compound Purity | Crystallization from 80% Ethanol | >97% | |
| This compound I Content | 50% Methanol Extraction | 24.256 mg/g | |
| This compound II Content | 50% Methanol Extraction | 9.825 mg/g | |
| Lyophilization Temp. | Aqueous/Alcoholic Extract | -50°C | |
| HPLC Column | C18 | 250 x 4.6 mm, 5 µm | |
| HPLC Mobile Phase | Methanol:0.1% Phosphoric Acid | 55:45 | |
| HPLC Detection | DAD | 440 nm |
Signaling Pathway and Logical Relationships
The chemical structures of the major crocins are based on the dicarboxylic acid crocetin and its esterification with various sugars. The general structure and relationship are depicted below.
Caption: Relationship between crocetin, sugars, and crocins.
Disclaimer: These protocols provide a general guideline. Researchers should optimize the procedures based on their specific equipment, materials, and analytical requirements. Always adhere to laboratory safety protocols.
Co-delivery of Crocin and Doxorubicin Using Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the co-delivery of crocin, a natural antioxidant, and doxorubicin, a potent chemotherapeutic agent, using nanoparticle-based drug delivery systems. This combination strategy aims to enhance the anticancer efficacy of doxorubicin while mitigating its associated systemic toxicity, particularly cardiotoxicity. The encapsulation of both agents within a single nanoparticle platform facilitates their simultaneous delivery to tumor tissues, potentially leading to synergistic therapeutic effects.
Introduction
Doxorubicin (DOX) is a widely used anthracycline antibiotic for the treatment of a broad spectrum of cancers. However, its clinical application is often limited by severe side effects, most notably dose-dependent cardiotoxicity. This compound (CRO), a primary carotenoid constituent of saffron, has demonstrated significant antioxidant, anti-inflammatory, and anticancer properties.[1][2] Preclinical studies have shown that this compound can protect against doxorubicin-induced cardiotoxicity and may act synergistically with doxorubicin to inhibit cancer cell growth.[3][4]
Nanoparticle-mediated co-delivery of doxorubicin and this compound offers several advantages, including:
-
Enhanced Bioavailability: Nanoparticles can improve the solubility and stability of hydrophobic drugs like this compound.[1][2]
-
Targeted Delivery: Nanoparticles can be engineered to accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Controlled Release: Nanoparticle formulations can be designed for sustained and controlled release of the encapsulated drugs, optimizing their therapeutic window.[5][6]
-
Synergistic Effects: Co-delivery ensures that both drugs reach the target cells simultaneously, maximizing their potential for synergistic interactions.[1][7]
This document outlines the synthesis, characterization, and evaluation of nanoparticles for the co-delivery of this compound and doxorubicin, providing researchers with the necessary information to replicate and build upon these findings.
Data Presentation: Nanoparticle Characterization
The following tables summarize the key quantitative data from published studies on nanoparticles co-delivering this compound and doxorubicin.
Table 1: Physicochemical Properties of this compound and Doxorubicin Co-loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PDCR NPs | PLGA | 174.2 ± 1.57 | 0.112 ± 0.035 | -10.1 ± 2.74 | [5][6] |
| CRO-NPs | (Emulsion Diffusion) | 9.3 | Not Reported | Not Reported | [1][2][7] |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Type | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PDCR NPs | Doxorubicin & this compound | 13.89 ± 1.09 | 58.95 ± 2.58 | [5][6] |
| DOX-SNPs | Doxorubicin | Not Reported | 79.08 | [8] |
| Crocetin & DOX NPs | PLGA | Not Reported | Crocetin: 65, Doxorubicin: 54 | [9] |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Treatment | IC50 (µg/mL) - 24h | IC50 (µg/mL) - 48h | Reference |
| HepG2 | Native CRO | 6.1 | 3.2 | [1][2][7] |
| HepG2 | CRO-NPs | 1.1 | 0.57 | [1][2][7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound and doxorubicin co-loaded nanoparticles.
Preparation of PLGA-Based Nanoparticles (PDCR NPs)
This protocol is based on a modified nanoprecipitation technique for the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound and surface-conjugated with doxorubicin.[5][6]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Doxorubicin hydrochloride (DOX)
-
This compound (CRO)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Dialysis membrane (MWCO 12 kDa)
-
Phosphate buffered saline (PBS)
Procedure:
-
Conjugation of Doxorubicin to PLGA:
-
Dissolve PLGA in DCM.
-
Activate the carboxylic acid groups of PLGA by adding EDC and NHS.
-
Add doxorubicin to the activated PLGA solution and stir overnight in the dark.
-
Precipitate the PLGA-DOX conjugate by adding cold methanol.
-
Wash the precipitate with cold methanol to remove unreacted doxorubicin and activating agents.
-
Dry the PLGA-DOX conjugate under vacuum.
-
-
Nanoparticle Formulation:
-
Dissolve the PLGA-DOX conjugate and this compound in an organic solvent like DCM.
-
Add this organic phase dropwise to an aqueous solution of PVA while stirring.
-
Sonicate the resulting emulsion using a probe sonicator to form a nanoemulsion.
-
Evaporate the organic solvent under reduced pressure to allow the formation of nanoparticles.
-
Centrifuge the nanoparticle suspension to collect the nanoparticles.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drugs.
-
Lyophilize the nanoparticles for long-term storage.
-
Preparation of this compound-Loaded Liposomes
This protocol describes the thin-layer hydration method for preparing this compound-loaded liposomes.[10]
Materials:
-
Soybean lecithin
-
Cholesterol
-
This compound
-
Ethanol/Methanol mixture
-
Distilled water
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Dissolve soybean lecithin and cholesterol in an ethanol/methanol mixture in a round-bottom flask.[10]
-
Add this compound to the lipid solution.[10]
-
Create a thin lipid film on the wall of the flask by evaporating the organic solvents using a rotary evaporator.[10]
-
Hydrate the lipid film by adding distilled water and rotating the flask.[10]
-
Sonciate the resulting liposomal suspension using a probe sonicator to reduce the size and lamellarity of the vesicles.[10]
-
The liposomes can be further purified by centrifugation or dialysis to remove unencapsulated this compound.
Characterization of Nanoparticles
3.3.1. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the surface charge (zeta potential) by electrophoretic light scattering.
3.3.2. Morphology:
-
Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).
-
For TEM, place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, air-dry, and stain with a suitable negative staining agent if necessary.
-
For SEM, place a drop of the suspension on a stub, air-dry, and coat with a conductive material (e.g., gold) before imaging.
3.3.3. Drug Loading and Encapsulation Efficiency:
-
Separate the nanoparticles from the aqueous medium containing unencapsulated drug by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or High-Performance Liquid Chromatography - HPLC).
-
Lyophilize and weigh the nanoparticles.
-
Disrupt the nanoparticles using a suitable solvent to release the encapsulated drug and quantify its amount.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Drug Release
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to mimic physiological and tumor microenvironment conditions, respectively).
-
Place the suspension in a dialysis bag and immerse it in a larger volume of the release medium.
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method.
-
Plot the cumulative drug release as a function of time.
In Vitro Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free doxorubicin, free this compound, this compound nanoparticles, and doxorubicin-crocin co-loaded nanoparticles. Include untreated cells as a control.
-
Incubate the cells for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
Apoptosis and Cell Cycle Analysis
-
Treat cells with the different formulations as described for the cell viability assay.
-
For apoptosis analysis, harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
For cell cycle analysis, fix the harvested cells in ethanol and stain with PI.[10]
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[10]
Visualizations
Signaling Pathways
The co-delivery of this compound and doxorubicin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and autophagy.
Caption: Signaling pathways modulated by this compound and doxorubicin co-delivery.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound and doxorubicin co-loaded nanoparticles.
Caption: General experimental workflow for nanoparticle synthesis and evaluation.
Synergistic Effect Logic
The co-delivery of this compound and doxorubicin within a single nanoparticle leads to a synergistic anticancer effect through multiple mechanisms.
Caption: Logical relationship of the synergistic effects of co-delivered this compound and doxorubicin.
References
- 1. Therapeutic Effects of this compound Nanoparticles Alone or in Combination with Doxorubicin against Hepatocellular Carcinoma In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound protects against doxorubicin-induced myocardial toxicity in rats through down-regulation of inflammatory and apoptic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJNANO - Synthesis, characterization and anticancer effect of doxorubicin-loaded dual stimuli-responsive smart nanopolymers [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.port.ac.uk [researchportal.port.ac.uk]
development of UFLC-MS/MS methods for crocin detection
Application Note: Ultra-Fast Crocin Profiling
Development of a High-Sensitivity UFLC-MS/MS Method for the Quantification of Crocins in Complex Matrices
Abstract
Crocins, the primary carotenoid pigments responsible for the color of saffron, are of significant interest in the pharmaceutical and food industries due to their potent antioxidant properties and potential therapeutic applications.[1][2] This document details a robust and sensitive Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for the rapid and accurate quantification of various this compound isomers. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and professionals in drug development and quality control.
Introduction
Crocins are a series of water-soluble carotenoids derived from crocetin and various sugar moieties.[3] Their complex nature, with numerous isomers and isoforms, presents an analytical challenge.[4][5] Traditional methods can be time-consuming and may lack the necessary sensitivity and selectivity for accurate quantification in complex samples like botanical extracts or biological fluids.[5] UFLC-MS/MS offers significant advantages, including high separation efficiency, short analysis times, and superior sensitivity, making it an ideal platform for this compound analysis.[6] This method enables the precise identification and quantification of specific crocins, which is crucial for quality control, traceability, and pharmacokinetic studies.[4][6]
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS Grade).
-
Additives: Formic Acid (LC-MS Grade).
-
Reference Standards: this compound standards (e.g., trans-crocin 4, trans-crocin 3) of known purity.
-
Plant Material: Dried saffron stigmas or other this compound-containing plant materials, powdered.[7]
-
Biological Samples: Rat or human plasma/serum.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standards in methanol or a methanol/water (80/20, v/v) mixture.[8]
-
Working Solutions: Prepare a series of standard mixture solutions by serially diluting the stock solution with methanol to create calibration curves. A typical concentration range is 0.25 to 1500 ng/mL.[7][9]
-
Storage: Store all standard solutions in amber glass vials at -20°C or -80°C to prevent degradation.[7][8]
Sample Preparation Protocol
A. For Botanical Materials (e.g., Saffron Stigmas)
-
Weighing: Accurately weigh approximately 20 mg of powdered plant material into a microcentrifuge tube.[7]
-
Extraction: Add 2 mL of methanol.[7]
-
Sonication: Perform ultrasonic extraction for 20 minutes in an ultrasound bath (e.g., 40 kHz). Repeat this step three times for complete extraction.[7]
-
Centrifugation: Centrifuge the mixture at 5,000 rpm for 10 minutes at 4°C.[1][7]
-
Collection & Filtration: Collect the supernatant. Filter the extract through a 0.2 or 0.45 µm syringe filter into an LC vial.[1][9]
-
Dilution: The sample solution may need to be diluted (e.g., 100-fold or 500-fold) with methanol to fall within the linear range of the calibration curve.[7]
B. For Plasma/Serum Samples
-
Extraction: For biological samples, a liquid-liquid extraction or protein precipitation is typically required. For crocetin (the aglycone of this compound), samples can be extracted three times with ethyl acetate, followed by vortexing and centrifugation.[8] The resulting supernatants are pooled and evaporated under nitrogen.
-
Reconstitution: The dry residue is redissolved in a suitable solvent, such as methanol/water (80/20), before injection.[8]
UFLC-MS/MS Method and Parameters
The following tables summarize the optimized instrumental conditions for the analysis of crocins.
Table 1: UFLC and MS/MS Instrumental Parameters
| Parameter | Typical Setting |
|---|---|
| UFLC System | Shimadzu UFLC, Agilent UHPLC, or equivalent |
| Column | C18 Column (e.g., Phenomenex Kinetex, Poroshell 120 EC-C18)[9][10] |
| Dimensions: 100 x 2.1 mm, 2.6 µm or similar[9][11] | |
| Mobile Phase A | Water with 0.1% Formic Acid[9][10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[10] |
| Flow Rate | 0.2 - 0.8 mL/min[6][8] |
| Gradient Elution | A typical gradient starts with high aqueous phase (e.g., 95% A) and ramps up to high organic phase (e.g., 95% B) over several minutes to separate different this compound isomers.[9][11] |
| Injection Volume | 2 - 20 µL[6][10] |
| Column Temperature | 40°C[10] |
| MS/MS System | AB SCIEX API 2000™, Agilent Q-TOF, or equivalent triple quadrupole/Q-TOF MS[7][9] |
| Ionization Source | Electrospray Ionization (ESI), typically in negative or positive mode[7][9] |
| Capillary Voltage | 2.5 - 3.5 kV[7] |
| Gas Temperature | 280 - 350°C[7] |
| Nebulizer Pressure | 30 - 60 psig[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |
Table 2: Example MRM Transitions for this compound Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| This compound A (trans-4-GG) | 975 | 651 | Negative[2] |
| This compound B (trans-3-Gg) | 813 | 652 | Negative[2] |
| This compound C | 651 | 327 | Negative[2] |
| Crocetin | 327 | 283 / 239.2 | Negative[2][3] |
| Picrothis compound | 329 | 167 | Negative[2] |
Visualization of Experimental Workflow
The general workflow for the UFLC-MS/MS analysis of this compound is depicted below.
Caption: UFLC-MS/MS workflow for this compound detection.
Method Validation Data
The developed method should be validated according to ICH guidelines to ensure its reliability and accuracy.[8] Key validation parameters are summarized from published studies.
Table 3: Summary of Method Validation Parameters
| Parameter | Result | Source |
|---|---|---|
| Linearity (R²) | > 0.99 | [6][12] |
| Calibration Range | 8 - 150,000 ng/mL (for saffron extracts) | [9][11] |
| 10 - 2500 ng/mL (for plasma) | [6] | |
| Limit of Detection (LOD) | 0.812 ng/mL | [9][11] |
| Limit of Quantification (LOQ) | 2.143 ng/mL / 10 ng/mL | [6][9][11] |
| Precision (RSD%) | < 15% | [6] |
| Accuracy (RE%) | -11.03% to 9.96% | [6] |
| Recovery | 91.18% to 106.86% |[6] |
Conclusion
This application note provides a detailed and validated UFLC-MS/MS method for the quantification of crocins. The protocol is characterized by its high sensitivity, selectivity, and speed, allowing for the reliable analysis of crocins in diverse and complex matrices. The detailed steps for sample preparation and instrumental analysis, along with comprehensive validation data, offer a complete solution for researchers and industry professionals engaged in the study and application of these valuable natural compounds.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Crocins pattern in saffron detected by UHPLC-MS/MS as marker of quality, process and traceability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical Method Development and Validation Study of Neuroprotective Extract of Kashmiri Saffron Using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS): In Vivo Pharmacokinetics of Apocarotenoids and Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a UHPLC-MS method to avoid the in-source dissociation interference in characterization of crocins from Buddlejae flos and its dyeing yellow rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Crocetin Isomers in Serum Samples via UHPLC-DAD-MS/MS and NMR after Saffron Extract (Safr’Inside™) Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.3. Determination of this compound Content [bio-protocol.org]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous determination of this compound and crocetin in food samples by highperformance liquid chromatography (HPLC-PDA) [vjfc.nifc.gov.vn]
Application Notes & Protocols: High-Purity Crocin Isolation via Crystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Crocin is a water-soluble carotenoid and the primary chemical component responsible for the vibrant color of saffron (derived from Crocus sativus) and the fruits of Gardenia (Gardenia jasminoides)[1][2]. As a potent antioxidant with anti-inflammatory, anti-tumor, and neuroprotective properties, high-purity this compound is of significant interest for pharmaceutical and nutraceutical applications[3][4]. While chromatographic techniques are often employed for purification, they can be tedious and result in low yields[5]. Crystallization presents a simple, efficient, and scalable alternative for isolating high-purity this compound from complex plant extracts[5][6]. This document provides detailed protocols and data for a two-step crystallization method optimized for saffron stigmas.
Data Presentation: Comparison of this compound Purification Methods
The following table summarizes quantitative data from various studies on this compound purification. The crystallization method demonstrates a significant improvement in purity over commercially available standards and offers a high-yield alternative to complex chromatographic techniques.
| Parameter | Crystallization Method (Saffron) | Chromatography (Gardenia) | Commercial Standard (Fluka) |
| Source Material | Saffron (Crocus sativus) Stigmas | Gardenia jasminoides Fruits | N/A |
| Primary Solvent(s) | 80% Ethanol | 50% Acetone, Ethanol | N/A |
| Purification Technique | Two-Step Crystallization | HPLC, Column Chromatography | N/A |
| Reported Purity | >97%[7][8][9] | >99.6%[1] | Found to contain 5 other crocins and an unknown impurity[5][8] |
| Final Yield (from raw material) | ~10%[7] | 0.5% (this compound I)[10] | N/A |
| Key Temperature | -5°C[5][7][11] | N/A | N/A |
| Analysis Method | HPLC, UV-Vis Spectrophotometry[5][9] | HPLC[1] | HPLC[5] |
Experimental Workflow for this compound Crystallization
The diagram below illustrates the multi-step process for isolating high-purity this compound, from initial extraction to final crystal harvesting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis and determination of this compound (CAS: 42553-65-1) in saffron in the laboratory - Analytice [analytice.com]
- 3. This compound | 42553-65-1 | Benchchem [benchchem.com]
- 4. This compound: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Extraction of Saffron this compound as a Natural Pharmaceutical Source with Solidification Method | PDF [slideshare.net]
- 7. scispace.com [scispace.com]
- 8. [PDF] Extraction and purification of this compound from saffron stigmas employing a simple and efficient crystallization method. | Semantic Scholar [semanticscholar.org]
- 9. Extraction and purification of this compound from saffron stigmas employing a simple and efficient crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scale-Up Preparation of Crocins I and II from Gardenia jasminoides by a Two-Step Chromatographic Approach and Their Inhibitory Activity Against ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpmbs.com [ijpmbs.com]
Application Notes & Protocols: Subcritical Water Extraction of Crocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocin, a water-soluble carotenoid, is the primary bioactive compound responsible for the vibrant color of saffron (Crocus sativus) and is also found in the fruits of Gardenia jasminoides. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and neuroprotective properties. Traditional solvent extraction methods for this compound often involve the use of organic solvents, which can leave residual traces and have environmental drawbacks.
Subcritical water extraction (SWE) has emerged as a promising green technology for the extraction of bioactive compounds from plant materials.[1] This technique utilizes water at temperatures between 100°C and 374°C under sufficient pressure to maintain its liquid state.[1] By manipulating temperature and pressure, the polarity of water can be altered, allowing for the selective extraction of a wide range of compounds, from polar to less polar, making it a versatile and environmentally friendly alternative to conventional methods.[1]
These application notes provide a detailed overview of the principles, protocols, and considerations for the application of subcritical water extraction for obtaining this compound from natural sources.
Principle of Subcritical Water Extraction
Under ambient conditions, water is a highly polar solvent. However, when heated under pressure, its dielectric constant decreases, making it behave like a polar organic solvent such as methanol or ethanol.[1] This change in polarity allows subcritical water to effectively solubilize less polar compounds like crocins. The high temperatures also lead to reduced viscosity and surface tension of water, which enhances its penetration into the plant matrix and improves mass transfer rates. A key challenge in the SWE of this compound is its thermal lability. Studies have shown that this compound degradation can occur at elevated temperatures, necessitating careful optimization of extraction parameters to maximize yield while minimizing degradation.[2]
Experimental Data Summary
The following tables summarize quantitative data from various studies on the extraction of this compound using subcritical water and other methods, providing a basis for comparison.
Table 1: Subcritical Water Extraction Parameters for Saffron Bioactive Compounds
| Parameter | Range Investigated | Optimal for this compound (to minimize degradation) | Reference |
| Temperature (°C) | 105 - 125 | 105 | [2] |
| Time (min) | 5 - 15 | 7.32 | [2] |
| Pressure (MPa) | Not specified | Sufficient to maintain water in liquid state | [2] |
| Solid-to-Solvent Ratio | Not specified | To be optimized | [2] |
Note: The referenced study focused on minimizing degradation rather than maximizing yield, as HPLC analysis showed significant this compound degradation under the tested SWE conditions.[2]
Table 2: Comparison of this compound Yields from Saffron (Crocus sativus) using Different Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | This compound Yield | Reference |
| Maceration | Methanol/Water (50:50, v/v) | 25 | 24 h | High (qualitative) | [3] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol (58.58%) | Not specified | 6.85 min | High (qualitative) | [4] |
| Microwave-Assisted Extraction (MAE) | Methanol/Water (50:50, v/v) | Not specified (30% power) | 2 min | Highest among ME, UAE, MAE | [3] |
| Subcritical Water Extraction (SWE) | Water | 105 | 7.32 min | Lower due to degradation | [2] |
Table 3: Conventional Extraction of this compound from Gardenia (Gardenia jasminoides) Fruits
| Extraction Method | Solvent | Temperature (°C) | Time (min) | This compound Yield (mg/g) | Reference |
| Maceration | Ethanol (56%) | 55 | 57 | 6.64 | [5][6] |
| Ultrasound-Assisted NADES Extraction | Choline chloride-1,2-propylene glycol | 25 | 20 | 7.39 ± 0.20 | [7] |
| Maceration | 51.3% Ethanol | 70.4 | 28.6 | 8.41 | [8] |
Experimental Protocols
Protocol 1: Subcritical Water Extraction of this compound from Saffron Stigmas (Representative Protocol)
Note: Due to the thermal sensitivity of this compound, this protocol is designed for low-temperature subcritical water extraction to minimize degradation. Further optimization of temperature, time, pressure, and flow rate is highly recommended to maximize this compound yield.
1. Materials and Equipment:
-
Dried saffron stigmas, finely ground (particle size < 0.5 mm)
-
Deionized water (HPLC grade)
-
Subcritical water extraction system (laboratory or pilot scale) equipped with:
-
High-pressure pump
-
Pre-heating coil
-
Extraction vessel with temperature and pressure controls
-
Back-pressure regulator
-
Cooling system
-
Collection vial
-
-
HPLC system with a DAD or UV-Vis detector for quantification
2. Extraction Procedure:
-
Accurately weigh approximately 1-5 g of ground saffron stigmas and pack them into the extraction vessel.
-
Assemble the SWE system as per the manufacturer's instructions.
-
Set the extraction temperature to 105°C.[2]
-
Set the pressure to a level sufficient to maintain water in its liquid state at the operating temperature (e.g., 5-10 MPa).
-
Pump deionized water through the system at a constant flow rate (e.g., 1-5 mL/min).
-
Once the system reaches the set temperature and pressure, begin collecting the extract.
-
Continue the extraction for a short duration, approximately 7-10 minutes, to minimize this compound degradation.[2]
-
Cool the collected extract immediately in an ice bath to prevent further degradation.
-
Store the extract at -20°C in the dark until analysis.
3. Quantification of this compound:
-
Analyze the this compound content in the extract using a validated HPLC-DAD method.[9][10][11]
-
Set the detection wavelength to 440 nm for this compound.[11]
-
Prepare a calibration curve using a certified this compound standard to quantify the concentration in the extract.
Protocol 2: Ultrasound-Assisted Extraction of this compound from Saffron Stigmas (for Comparison)
1. Materials and Equipment:
-
Dried saffron stigmas, finely ground
-
Ethanol (58.58%)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
HPLC system
2. Extraction Procedure:
-
Mix a known amount of ground saffron with 58.58% ethanol at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasound for 6.85 minutes.[4]
-
Centrifuge the mixture to separate the extract from the solid residue.
-
Collect the supernatant and concentrate it using a rotary evaporator under reduced pressure.
-
Redissolve the dried extract in a known volume of solvent for HPLC analysis.
Visualizations
Caption: Workflow for Subcritical Water Extraction of this compound.
Caption: Key Signaling Pathways Modulated by this compound.
Discussion and Considerations
The primary advantage of subcritical water extraction is its status as a "green" technology, utilizing a non-toxic, non-flammable, and readily available solvent. The tunability of water's polarity by adjusting temperature allows for the selective extraction of compounds.[1] However, the application of SWE to thermally sensitive compounds like this compound requires careful consideration.
The available literature suggests that while SWE can extract this compound, significant degradation can occur at higher temperatures and longer extraction times.[2] Therefore, the optimal conditions for this compound extraction using SWE will likely involve lower temperatures within the subcritical range (e.g., 105-120°C) and very short residence times. A dynamic SWE setup is preferable as it allows for continuous removal of the extract from the high-temperature zone, minimizing degradation.
For researchers and drug development professionals, this means that while SWE holds promise for a cleaner extraction process, significant process optimization is required to achieve yields comparable to or exceeding those of conventional methods. It is crucial to perform a thorough validation of the extraction process, including a detailed analysis of the extract's purity and the potential formation of degradation products.
Conclusion
Subcritical water extraction presents a viable and environmentally friendly alternative for the extraction of this compound from saffron and gardenia. Its main challenge lies in the thermal sensitivity of the target compound. By employing lower temperatures and shorter extraction times in a dynamic system, it is possible to mitigate degradation and obtain high-quality this compound extracts. The protocols and data presented in these application notes serve as a starting point for the development and optimization of SWE methods for this compound, paving the way for greener and more sustainable production of this valuable bioactive compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 4. Ultrasound-assisted extraction of saffron bioactive compounds; separation of crocins, picrothis compound, and safranal optimized by artificial bee colony - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction Optimization of this compound from Gardenia (Gardenia jasminoides Ellis)Fruits Using Response Surface Methodology and Quality Evaluation of Foam-Mat Dried Powder [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous extraction of this compound and geniposide from gardenia fruits (Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improved quantification method of crocins in saffron extract using HPLC-DAD after qualification by HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Estimation of Saffron Components by Using HPLC an Approach for The Determination of Saffron Quality | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Crocetin Derivatives
Welcome to the technical support center for improving the aqueous solubility of crocetin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is improving the aqueous solubility of crocetin and its derivatives important?
Crocetin, a primary active component of saffron, and its derivatives exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2][3] However, their therapeutic application is often limited by low aqueous solubility, which can lead to poor stability and bioavailability.[2][3][4][5][6][7] Enhancing solubility is a critical step to improve the dissolution rate, absorption, and ultimately the therapeutic efficacy of these promising compounds.[5][8]
Q2: What are the primary methods to increase the aqueous solubility of crocetin derivatives?
Several effective strategies can be employed to enhance the solubility of crocetin and its derivatives:
-
Chemical Modification: Synthesizing new derivatives by conjugating crocetin with hydrophilic molecules can significantly increase solubility.[1][9]
-
Inclusion Complexation: Encapsulating crocetin within cyclodextrin molecules can dramatically improve its aqueous solubility by several thousand-fold.[10][2][3][6]
-
Solid Dispersion: Dispersing crocetin in a water-soluble polymer matrix at a solid state can enhance its dissolution rate.[11][12][13]
-
Nanotechnology: Formulating crocetin into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can increase surface area and improve solubility and bioavailability.[4][14][15]
-
Glycosylation: The attachment of sugar moieties to crocetin, forming crocins, is a natural mechanism to increase water solubility.[16][17]
-
Salt Formation: Converting crocetin to its salt form, such as trans-sodium crocetinate (TSC), can improve its solubility in aqueous media.[5][8]
Q3: How do cyclodextrins improve the solubility of crocetin?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like crocetin, within their cavity. This formation of an "inclusion complex" shields the hydrophobic part of the crocetin molecule from the aqueous environment, leading to a significant increase in its apparent water solubility.[2][3][6] Studies have shown that inclusion complexes with α-CD, HP-β-CD, and γ-CD can increase crocetin's solubility by 6,500 to 10,000 times.[2][3]
Q4: What are the advantages of using nanotechnology for crocetin delivery?
Nanotechnology-based approaches, such as solid lipid nanoparticles (SLNs) and other nanocarriers, offer several advantages for crocetin delivery. These include:
-
Increased surface area-to-volume ratio, which enhances dissolution rate and solubility.[4]
-
Potential for targeted delivery to specific tissues.[18][19]
Troubleshooting Guides
Issue 1: Low Yield or Inefficient Encapsulation in Cyclodextrin Inclusion Complexes
| Symptom | Possible Cause | Troubleshooting Step |
| Low drug encapsulation efficiency (<80%). | Incorrect molar ratio of crocetin to cyclodextrin. | Optimize the molar ratio. A 1:1 or 1:2 (crocetin:cyclodextrin) ratio is often a good starting point. |
| Inefficient mixing or complexation time. | Increase stirring time or use sonication to facilitate complex formation.[2][3] | |
| Unsuitable solvent for the initial dissolution of crocetin. | Ensure complete dissolution of crocetin in an appropriate organic solvent (e.g., ethanol, methanol) before adding it to the cyclodextrin solution. | |
| Precipitation of crocetin before complexation. | Add the crocetin solution to the cyclodextrin solution slowly and with continuous stirring. |
Issue 2: Poor Stability of the Final Crocetin Formulation
| Symptom | Possible Cause | Troubleshooting Step |
| Degradation of crocetin over time (discoloration). | Exposure to light, heat, or oxygen. | Protect the formulation from light by using amber-colored vials and store at a low temperature (e.g., 4°C).[2][3][6] Consider working under an inert atmosphere (e.g., nitrogen). |
| Inappropriate pH of the formulation. | Crocetin is sensitive to pH.[6] Buffer the formulation to a pH where crocetin exhibits maximum stability. | |
| Aggregation of nanoparticles. | For nanoparticle formulations, optimize the concentration of surfactants or stabilizers. Consider freeze-drying with a cryoprotectant like trehalose to prevent aggregation upon storage.[15] |
Issue 3: Inconsistent Solubility Enhancement Results
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in solubility measurements between batches. | Incomplete removal of the organic solvent. | Ensure the complete evaporation of the solvent used during preparation (e.g., by vacuum drying or freeze-drying). |
| Polymorphism or amorphous vs. crystalline state of the final product. | Characterize the solid-state properties of your formulation using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure consistency. Amorphous forms generally exhibit higher solubility.[2][3] | |
| Inaccurate quantification method. | Use a validated analytical method, such as HPLC, for the quantitative determination of crocetin solubility.[20] |
Quantitative Data Summary
The following tables summarize the reported improvements in the aqueous solubility of crocetin and its derivatives using various techniques.
Table 1: Solubility Enhancement of Crocetin via Chemical Modification
| Crocetin Derivative | Solubility (µg/mL) | Fold Increase vs. Crocetin | Reference |
| Crocetin | 1.238 | - | [1][9] |
| Compound A (Crocetin-ethylamine conjugate) | 24.20 | 19.55 | [1][9] |
| Compound B (Crocetin-4-Fluorobenzylamine conjugate) | 15.20 | 12.28 | [1][9] |
Table 2: Solubility Enhancement of Crocetin via Cyclodextrin Inclusion Complexation
| Cyclodextrin | Solubility Increase (Fold) | Reference |
| α-Cyclodextrin (α-CD) | ~6500 - 10000 | [2][3] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~6500 - 10000 | [2][3] |
| γ-Cyclodextrin (γ-CD) | ~6500 - 10000 | [2][3] |
Experimental Protocols
Protocol 1: Preparation of Crocetin-Cyclodextrin Inclusion Complexes by Solvent Evaporation
This protocol describes a common method for preparing crocetin-cyclodextrin inclusion complexes.
Materials:
-
Crocetin
-
Cyclodextrin (e.g., HP-β-CD)
-
Ethanol (or another suitable organic solvent)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum oven or freeze-dryer
Procedure:
-
Dissolve Crocetin: Accurately weigh crocetin and dissolve it in a minimal amount of ethanol.
-
Dissolve Cyclodextrin: In a separate container, dissolve the cyclodextrin in deionized water with stirring. The molar ratio of crocetin to cyclodextrin should be optimized (e.g., 1:1 or 1:2).
-
Mixing: Slowly add the crocetin-ethanol solution to the aqueous cyclodextrin solution while stirring continuously.
-
Stirring: Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complex formation.
-
Solvent Evaporation: Remove the ethanol and water using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid powder in a vacuum oven or by freeze-drying to obtain the crocetin-cyclodextrin inclusion complex.
-
Characterization: Characterize the complex using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Powder X-ray Diffraction (PXRD), and Differential Scanning Calorimetry (DSC) to confirm the formation of the inclusion complex.
Protocol 2: Preparation of Crocetin Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a crocetin solid dispersion using a water-soluble polymer.
Materials:
-
Crocetin
-
Water-soluble polymer (e.g., PVP K30, PEG 6000)[11]
-
Methanol or ethanol/water mixture[11]
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both crocetin and the polymer in a suitable solvent or solvent mixture. The weight ratio of crocetin to the polymer should be optimized (e.g., 1:5, 1:10).
-
Mixing: Stir the solution until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Pulverize the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using PXRD and DSC to confirm the amorphous nature of crocetin within the polymer matrix.
Visualizations
Below are diagrams illustrating key experimental workflows and logical relationships for improving crocetin solubility.
Caption: Workflow for Inclusion Complex Formation.
Caption: Strategies to Overcome Low Solubility.
References
- 1. Synthesis of crocetin derivatives and their potent inhibition in multiple tumor cells proliferation and inflammatory property of macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Crocetin and related oxygen diffusion‐enhancing compounds: Review of chemical synthesis, pharmacology, clinical development, and novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN101422612A - Method for increasing crocetin water solubility - Google Patents [patents.google.com]
- 12. thaiscience.info [thaiscience.info]
- 13. ukaazpublications.com [ukaazpublications.com]
- 14. researchgate.net [researchgate.net]
- 15. Crocetin as New Cross-Linker for Bioactive Sericin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin | ScienceRise: Pharmaceutical Science [journals.uran.ua]
stability of crocin under light and heat exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crocin. The information addresses common issues related to this compound stability under light and heat exposure.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is degrading rapidly, even when stored in the dark. What could be the cause?
A1: Several factors besides light can accelerate this compound degradation. These include temperature, pH, and the presence of oxygen.[1][2] this compound is susceptible to oxidation and is sensitive to changes in its chemical environment.[1] Even at refrigerated temperatures, degradation can occur. For instance, the half-life of this compound in an aqueous solution can be significantly impacted by the storage temperature, with degradation increasing as the temperature rises.[2]
Q2: What is the optimal pH for storing this compound solutions?
A2: A weakly acidic medium with a pH of 5 has been shown to provide the most satisfactory stability for this compound.[1][3] Both highly acidic (pH 2) and neutral or basic pH levels are not suitable for long-term storage, as they can accelerate degradation.[1][3] The stability of major crocetin esters is greatest at pH levels of 5.0 or higher.[4]
Q3: I am observing a color change in my saffron extract during heat treatment. What is happening to the this compound?
A3: Heat treatment can induce the isomerization of this compound from its trans form to the cis form, as well as cause oxidation and degradation.[2] During high-temperature cooking models, such as grilling at 180°C, hydrolysis of the ester linkage between glucose and the crocetin aglycone occurs.[5] This leads to a decrease in the amount of this compound and the appearance of crocetin and 13-cis crocetin.[5]
Q4: Can I use preservatives to enhance the stability of my this compound solution?
A4: Yes, the use of preservatives can have a positive effect on this compound stability.[1][3] Ascorbic acid has been demonstrated to be particularly effective, significantly increasing the half-life of this compound, especially at lower storage temperatures like 5°C and 20°C.[1][3][6] Other preservatives like EDTA and citric acid also offer protection, though with lower efficiency compared to ascorbic acid.[1]
Q5: What is the expected degradation kinetic model for this compound?
A5: The degradation kinetics of this compound can vary depending on the conditions. Some studies have found that this compound degradation follows a second-order reaction.[1][3] However, other research indicates that under certain storage and heat treatment conditions, degradation can follow a zero-order or first-order kinetic model.[2][6] For example, during storage at various temperatures, this compound degradation followed a zero-order model, while at a high heat treatment of 200°C, it shifted to a first-order model.[2][6]
Troubleshooting Guides
Issue 1: Inconsistent results in this compound quantification after storage.
-
Possible Cause: Inconsistent storage conditions (temperature and light exposure).
-
Troubleshooting Steps:
-
Standardize Storage: Always store this compound solutions and extracts at a consistent, low temperature, ideally at or below 5°C, and in complete darkness to minimize degradation.[1][7]
-
Control Headspace: Minimize the oxygen in the headspace of your storage containers by using appropriately sized vials or by flushing with an inert gas like nitrogen.
-
pH Monitoring: Ensure the pH of your solution is maintained at the optimal level of 5.[1][3]
-
Use of Preservatives: Consider adding a preservative like ascorbic acid to your solution to improve stability, especially for longer-term storage.[1][3][6]
-
Issue 2: Significant this compound loss during experimental procedures involving heat.
-
Possible Cause: Thermal degradation of this compound.
-
Troubleshooting Steps:
-
Minimize Heat Exposure: Reduce the duration and temperature of any heating steps as much as possible. This compound degradation accelerates dramatically at temperatures above 70°C.[7]
-
Protective Environment: If possible, conduct heating steps in an oxygen-free environment to reduce oxidation.
-
Alternative Methods: Explore non-thermal processing methods if applicable to your experiment.
-
Kinetic Modeling: Be aware that at high temperatures (e.g., 200°C), the degradation kinetics can shift, leading to very rapid loss.[2][6]
-
Data Presentation
Table 1: Effect of Temperature and Preservatives on the Half-Life (t½) of this compound
| Storage Temperature (°C) | Medium | Half-Life (days) |
| 5 | pH 2 | 2.52 |
| 5 | pH 5 | 8.72 |
| 5 | pH 7 | ~8.7 |
| 5 | pH 8 | ~8.7 |
| 5 | Distilled Water | ~2.5-8.7 |
| 5 | Citric Acid | 9.43 |
| 5 | EDTA | 11.24 |
| 5 | Ascorbic Acid | 266.34[1] |
| 20 | Ascorbic Acid | 141.97[1][3][6] |
| 35 | pH 2 | 0.72 |
| 35 | pH 5 | 2.22 |
| 35 | pH 7 | ~1.5 |
| 35 | pH 8 | ~1.5 |
| 35 | Distilled Water | ~0.7-2.2 |
| 35 | Citric Acid | 3.44 |
| 35 | EDTA | 4.25 |
| 35 | Ascorbic Acid | 6.01[1] |
Table 2: Effect of Heat Treatment on the Half-Life (t½) of this compound in Aqueous Extract
| Treatment Temperature (°C) | Degradation Kinetic Model | Half-Life (minutes) |
| 100 | Zero-order | 260[2][6] |
| 150 | Zero-order | 74[2][6] |
| 200 | First-order | 20[2][6] |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of this compound
This protocol is for determining the concentration of this compound in a solution.
-
Sample Preparation: Prepare a saffron extract by dissolving a known mass of saffron powder in a solvent (e.g., water or a pH 5 buffer). Stir for 20 minutes at 400 rpm.[1]
-
Spectrophotometric Analysis:
-
Calculation: The this compound content can be expressed as the percentage of this compound degradation relative to an initial measurement or quantified using a standard curve of pure this compound.
Protocol 2: HPLC-DAD Analysis of this compound and its Degradation Products
This protocol allows for the separation and quantification of different crocetin esters and their degradation products.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).[4][9]
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 x 4.6 mm i.d., 5 µm).[9]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically employed.[9]
-
Detection: Monitor the eluent at 440 nm for crocetin esters.[8][10]
-
Analysis: Identify and quantify individual crocetin esters by comparing their retention times and UV-Vis spectra with those of known standards. Degradation products like crocetin can also be identified and quantified.
Visualizations
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 3. researchgate.net [researchgate.net]
- 4. Stability of saffron extracts at different pH levels [actahort.org]
- 5. Changes of this compound and Other Crocetin Glycosides in Saffron Through Cooking Models, and Discovery of Rare Crocetin Glycosides in the Yellow Flowers of Freesia Hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Investigation into the Stability of this compound-1 [spkx.net.cn]
Technical Support Center: Optimizing Crocin Delivery Systems for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with crocin delivery systems in vivo.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Bioavailability of this compound | Poor oral absorption: this compound is a hydrophilic molecule and is poorly absorbed from the gastrointestinal tract.[1] Intestinal hydrolysis: this compound is extensively hydrolyzed to its aglycone, crocetin, in the intestines, which is then absorbed.[1][2][3] First-pass metabolism: Absorbed crocetin may undergo significant metabolism in the liver before reaching systemic circulation. | Utilize a nano-delivery system: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, enhance absorption, and improve bioavailability.[4] Consider alternative administration routes: Intraperitoneal or intravenous injections can bypass the gastrointestinal tract and first-pass metabolism, leading to higher systemic exposure. |
| High Variability in In Vivo Results | Inconsistent formulation characteristics: Variations in particle size, encapsulation efficiency, or drug loading of the delivery system can lead to different pharmacokinetic profiles. Animal-to-animal variation: Differences in metabolism, gut microbiota, and overall health of the animals can contribute to variability.[5] Inconsistent dosing or administration: Inaccurate dosing or improper administration techniques can lead to variable drug exposure. | Strict quality control of the delivery system: Thoroughly characterize each batch of your this compound delivery system for particle size, zeta potential, encapsulation efficiency, and drug loading to ensure consistency. Standardize animal models: Use animals of the same age, sex, and strain, and ensure they are housed under identical conditions. Acclimatize animals properly before the experiment. Refine administration techniques: Ensure accurate and consistent administration of the formulation. For oral gavage, ensure the proper volume is delivered to the stomach. |
| Poor Stability of this compound Formulation | Degradation of this compound: this compound is sensitive to light, heat, and pH changes, which can lead to its degradation over time.[6] Instability of the delivery system: The nanoparticles themselves may aggregate, leak the encapsulated this compound, or degrade, especially during storage. | Optimize storage conditions: Store this compound formulations protected from light and at a low temperature (e.g., 4°C). Determine the optimal pH for storage based on the specific formulation. Incorporate stabilizers: Use cryoprotectants (e.g., trehalose) for lyophilized formulations to prevent aggregation upon reconstitution. For liquid formulations, consider using stabilizing excipients compatible with your delivery system. |
| Toxicity Observed in Animal Models | Toxicity of the delivery system components: Some polymers or surfactants used in nanoparticle formulations can exhibit toxicity at certain concentrations. Dose-dependent toxicity of this compound: While generally considered safe, high doses of this compound may lead to adverse effects.[7][8] Immunogenicity of the delivery system: Some nanoparticle formulations can elicit an immune response. | Perform dose-response studies: Determine the maximum tolerated dose (MTD) of your this compound formulation in a pilot study. Evaluate the toxicity of the empty delivery system: Administer the vehicle (nanoparticles without this compound) to a control group to assess any background toxicity. Use biocompatible materials: Select polymers and lipids with a good safety profile for in vivo use (e.g., PLGA, chitosan, soy lecithin). |
Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of free this compound so low?
Orally administered this compound is not readily absorbed in its intact form.[2] It is primarily hydrolyzed to crocetin by intestinal enzymes and gut microbiota.[2][5] While crocetin is absorbed, this conversion process and subsequent metabolism contribute to the low overall bioavailability of orally ingested this compound.
2. What are the advantages of using a nanoparticle-based delivery system for this compound?
Nanoparticle-based systems can significantly improve the in vivo performance of this compound by:
-
Enhancing Stability: Encapsulation protects this compound from degradation by light, pH, and enzymes.[6]
-
Improving Bioavailability: Nanoparticles can increase the absorption of this compound/crocetin from the gut.[4]
-
Enabling Controlled Release: Formulations can be designed for sustained or targeted release of this compound.
-
Increasing Efficacy: By improving bioavailability and stability, the therapeutic effects of this compound can be enhanced.
3. How do I choose the best nanoparticle system for my in vivo study?
The choice of nanoparticle system depends on the specific research question and the target tissue.
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. They are biocompatible and can be surface-modified for targeting.
-
Polymeric Nanoparticles: These are solid particles made from biodegradable polymers like PLGA or chitosan. They offer good stability and controlled release properties.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature. They combine the advantages of polymeric nanoparticles and liposomes.
A comparison of their general characteristics is provided in the "Data Presentation" section.
4. What are the critical quality control parameters to check for my this compound-loaded nanoparticles before in vivo administration?
Before any in vivo experiment, you should thoroughly characterize your nanoparticle formulation for the following:
-
Particle Size and Polydispersity Index (PDI): Determines the uniformity of the nanoparticle population.
-
Zeta Potential: Indicates the surface charge and stability of the nanoparticle dispersion.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): Quantifies the amount of this compound successfully incorporated into the nanoparticles.
-
Morphology: Visual confirmation of nanoparticle shape and integrity using techniques like TEM or SEM.
-
In Vitro Release Profile: Assesses the rate and extent of this compound release from the nanoparticles under simulated physiological conditions.
Data Presentation
The following tables summarize quantitative data on different this compound delivery systems to facilitate comparison.
Table 1: Physicochemical Properties of Different this compound Nanoparticle Formulations
| Delivery System | Average Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Chitosan-Alginate Nanoparticles | 165 - 230 | 38.16 | [9] |
| Niosomes | 60 - 80 | 45.8 | [10] |
| Solid Lipid Nanoparticles (SLNs) | ~98 | ~98 | [11] |
| PLGA Nanoparticles (co-delivery) | ~174 | ~59 (for this compound) | [12] |
Table 2: In Vivo Performance of Different this compound Delivery Systems
| Delivery System | Animal Model | Key Finding | Reference |
| Free this compound | Rat | Undetectable in plasma after oral administration; converted to crocetin. | [13] |
| This compound-loaded Niosomes | Rat (renal ischemia-reperfusion) | Reduced serum levels of creatinine, urea, and MDA. | [10] |
| This compound-loaded SLNs | Rat (epileptic seizures) | Improved memory deficit and reduced neuroinflammation more effectively than free this compound. | [11] |
| This compound-loaded Chitosan-Alginate NPs | In vitro study | Showed sustained release and protected this compound in simulated gastric conditions. | [[“]] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Preparation of this compound-Loaded Polymeric Nanoparticles (Solvent Evaporation Method)
This protocol describes a general method for preparing this compound-loaded nanoparticles using a preformed polymer like PLGA.
Materials:
-
This compound
-
Polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)
-
Organic solvent (e.g., Dichloromethane, Acetone)
-
Aqueous solution containing a surfactant (e.g., Polyvinyl alcohol - PVA)
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve the polymer and this compound: Dissolve a specific amount of PLGA and this compound in the organic solvent.
-
Form the primary emulsion: Add the organic phase to the aqueous surfactant solution under constant stirring to form an oil-in-water (o/w) emulsion.
-
Reduce particle size: Homogenize or sonicate the emulsion to reduce the droplet size to the desired nanometer range.
-
Evaporate the organic solvent: Remove the organic solvent using a rotary evaporator under reduced pressure. This will cause the polymer to precipitate and form solid nanoparticles encapsulating the this compound.
-
Wash and collect the nanoparticles: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet several times with deionized water to remove excess surfactant and un-encapsulated this compound.
-
Resuspend or lyophilize: Resuspend the final nanoparticle pellet in a suitable buffer for immediate use or lyophilize for long-term storage.
2. Quantification of this compound/Crocetin in Rodent Plasma by HPLC
This protocol provides a general guideline for quantifying crocetin (the absorbed form of this compound) in plasma.
Materials:
-
Rodent plasma samples
-
Acetonitrile
-
Methanol
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
C18 HPLC column
-
HPLC system with a UV-Vis or DAD detector
-
Solid Phase Extraction (SPE) cartridges (optional, for sample clean-up)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma (e.g., 100 µL), add 2-3 volumes of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant containing the analyte.
-
-
Sample Clean-up (Optional - SPE):
-
For cleaner samples, pass the supernatant through a pre-conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the crocetin with a stronger solvent (e.g., methanol).
-
-
HPLC Analysis:
-
Evaporate the solvent from the supernatant/eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC system.
-
Mobile Phase Example: A gradient or isocratic mixture of methanol and water with a small amount of acid (e.g., 0.1% TFA) is commonly used. A mobile phase of methanol-water-trifluoroacetic acid (75.0:24.5:0.5, v/v/v) has been reported.[2]
-
Detection: Monitor the absorbance at the maximum wavelength for crocetin (around 420-440 nm).
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of a crocetin standard.
-
Calculate the concentration of crocetin in the plasma samples by comparing their peak areas to the calibration curve.
-
3. In Vivo Neuroinflammation Model in Rodents and Assessment of this compound Delivery
This protocol outlines a general procedure to induce neuroinflammation and evaluate the efficacy of a this compound delivery system.
Materials:
-
Rodents (mice or rats)
-
Lipopolysaccharide (LPS) for inducing neuroinflammation
-
This compound delivery system
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Anesthesia
-
Perfusion solutions (saline, paraformaldehyde)
-
Tissue homogenization buffer
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Western blotting or qPCR reagents
Procedure:
-
Animal Grouping and Acclimatization:
-
Divide animals into groups: Sham, LPS control, LPS + empty delivery system, LPS + free this compound, LPS + this compound delivery system.
-
Acclimatize animals for at least one week before the experiment.
-
-
Induction of Neuroinflammation:
-
Administer LPS via intraperitoneal (i.p.) injection to induce a systemic inflammatory response that leads to neuroinflammation. A typical dose might be 0.25-1 mg/kg.
-
-
Treatment Administration:
-
Administer the this compound delivery system (or controls) at a predetermined time point relative to the LPS injection (e.g., pre-treatment, co-treatment, or post-treatment).
-
-
Behavioral Testing:
-
At a specific time after LPS and treatment administration (e.g., 24 hours or several days), conduct behavioral tests to assess cognitive function, which is often impaired by neuroinflammation.
-
-
Tissue Collection and Processing:
-
Anesthetize the animals and collect blood samples for systemic cytokine analysis.
-
Perfuse the animals transcardially with saline followed by 4% paraformaldehyde for histological analysis.
-
For biochemical analysis, collect the brain (specifically the hippocampus and cortex), snap-freeze it in liquid nitrogen, and store it at -80°C.
-
-
Analysis of Neuroinflammation:
-
Cytokine Measurement: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.
-
Signaling Pathway Analysis: Use Western blotting or qPCR to analyze the expression of key proteins and genes involved in inflammatory signaling pathways (e.g., NF-κB, MAPK).
-
Histology: Perform immunohistochemistry on brain sections to visualize markers of inflammation, such as activated microglia (Iba1) and astrocytes (GFAP).
-
Mandatory Visualizations
Here are diagrams illustrating key concepts described in this guide.
References
- 1. This compound ameliorates neuroinflammation and cognitive impairment in mice with Alzheimer's disease by activating PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new validated SPE-HPLC method for monitoring crocetin in human plasma--application after saffron tea consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Blood–Brain Barrier-Targeting Nanoparticles: Biomaterial Properties and Biomedical Applications in Translational Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and evaluation of this compound loaded in nanoniosomes and their effects on ischemia–reperfusion injuries in rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral administration of this compound-loaded solid lipid nanoparticles inhibits neuroinflammation in a rat model of epileptic seizures by activating SIRT1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and in vitro efficacy of this compound against Echinococcus multilocularis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
Technical Support Center: Scaling Up Crocin Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in scaling up crocin purification processes.
Troubleshooting Guides
This section addresses specific issues that may arise during the scaling up of this compound purification, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low this compound Yield After Scaling Up Extraction
Question: We have successfully extracted this compound at a lab scale, but upon scaling up the process, our final yield has significantly decreased. What could be the cause?
Answer: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:
-
Inadequate Solvent-to-Solid Ratio: Maintaining the optimal solvent-to-solid ratio is crucial. During scale-up, simply increasing the volume of solvent and raw material proportionally might not be efficient due to mass transfer limitations in larger vessels.
-
Extended Extraction Time and Degradation: Larger volumes may require longer heating and processing times, exposing this compound to prolonged stress. This compound is sensitive to heat, light, and oxidative conditions, which can lead to degradation.[1][2]
-
Inefficient Agitation: In larger extraction vessels, inadequate mixing can lead to channeling of the solvent and incomplete extraction from the raw material.
-
pH Fluctuation: The pH of the extraction medium can significantly impact this compound stability. A weakly acidic medium (around pH 5) has been shown to provide better stability.[2]
Troubleshooting Steps:
-
Optimize Solvent Ratio and Agitation: Experiment with slightly higher solvent-to-solid ratios and ensure vigorous, uniform agitation in the larger vessel to improve extraction efficiency.
-
Monitor and Control Temperature: Implement precise temperature control throughout the extraction process. Avoid excessive heat and consider methods like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) which can reduce extraction time.[3]
-
Protect from Light: Use amber-colored vessels or work under low-light conditions to prevent photodegradation of this compound.
-
Control pH: Buffer the extraction solvent to maintain a stable pH around 5.[2]
-
Consider Green Solvents: Ethanol (80%) is a commonly used and effective green solvent for this compound extraction.[4][5][6][7][8][9]
Issue 2: Poor Purity of this compound in the Final Product
Question: Our scaled-up purification process is yielding this compound with significant impurities. How can we improve the purity?
Answer: Achieving high purity at a large scale is challenging due to the presence of structurally similar compounds. The "yield-purity trade-off" is a common issue, especially in single-column chromatography.[4][10][11][12]
-
Co-elution of Similar Crocins: Saffron extracts contain various this compound analogues that have similar retention times in chromatographic separations, making their separation difficult.
-
Presence of Other Saffron Metabolites: Impurities like picrothis compound and safranal may co-extract and need to be efficiently removed.[13]
-
Inefficient Crystallization: During scale-up of crystallization, improper control of temperature and supersaturation can lead to the entrapment of impurities within the this compound crystals.[6][7]
Troubleshooting Steps:
-
Optimize Chromatographic Method:
-
Gradient Elution: Employ a carefully optimized gradient elution profile in your chromatographic separation to better resolve different this compound species.
-
Alternative Chromatography Techniques: Consider advanced techniques like multicolumn countercurrent solvent gradient purification (MCSGP), which has been shown to significantly increase recovery and purity compared to batch chromatography.[4][10][11][12] Macroporous resin column chromatography is another effective method for large-scale purification.[4][14]
-
-
Implement a Multi-Step Purification Strategy: A combination of techniques can be more effective. For example, an initial purification by macroporous resin chromatography followed by a high-resolution technique like preparative HPLC or HSCCC can yield high-purity crocins.[15][16]
-
Refine Crystallization/Precipitation Conditions:
-
Controlled Cooling: For crystallization, a slow and controlled cooling rate is crucial for forming pure crystals. A temperature of -5°C has been found to be effective for yielding high-purity crystals.[6][7][8][9]
-
Antisolvent Precipitation: This method can be a cost-effective alternative. The choice of antisolvent (e.g., ethyl acetate) and its addition rate are critical parameters to optimize for selective precipitation of crocins.[13][17]
-
Issue 3: this compound Degradation During Purification and Storage
Question: We are observing a significant loss of our purified this compound over time, even during the purification process itself. What are the best practices to ensure stability?
Answer: this compound is an unstable compound, and its degradation is a major challenge.[1] Factors like temperature, pH, light, and oxygen can accelerate its degradation.[2]
-
Temperature Sensitivity: this compound degradation increases with higher temperatures.[1][3]
-
pH Instability: Both highly acidic (pH 2) and neutral/basic conditions can lead to rapid degradation.[2]
-
Light Sensitivity: Exposure to light, especially UV radiation, can cause isomerization and degradation of crocins.
-
Oxidation: The polyene structure of this compound makes it susceptible to oxidation.
Troubleshooting Steps:
-
Maintain Low Temperatures: Conduct purification steps at reduced temperatures whenever possible. For instance, feed solutions for chromatography should be kept in cold conditions (6-8 °C).[4] Storing the final product at low temperatures (e.g., -5°C or lower) in the dark is recommended.[5][6][7][8][9]
-
Control pH: Maintain the pH of solutions containing this compound at around 5 for optimal stability.[2]
-
Protect from Light: Use light-blocking containers and minimize exposure to ambient light throughout the purification and storage process.
-
Use of Preservatives: The addition of antioxidants like ascorbic acid has been shown to significantly improve the stability of this compound in solution.[2]
-
Inert Atmosphere: For long-term storage, consider storing the purified this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most promising scalable purification techniques for this compound?
A1: While traditional methods like single-column preparative chromatography are used, they often face limitations in terms of efficiency and cost-effectiveness for large-scale production.[4][18] More advanced and scalable techniques include:
-
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This continuous chromatography technique has demonstrated significant improvements in recovery (+334%), productivity (+307%), and solvent reduction (-92%) compared to batch methods for purifying this compound-I to 99.7% purity.[4][10][11]
-
Antisolvent Precipitation: A cost-effective and straightforward method that can significantly enrich this compound concentration. Using ethyl acetate as an antisolvent has been shown to increase total this compound concentration by 81%.[13][17]
-
Crystallization: A simple and efficient method for obtaining high-purity this compound. A two-step crystallization process at -5°C can yield this compound with a purity of over 97%.[6][7][8][9]
-
Macroporous Resin Column Chromatography: This technique is well-suited for the initial large-scale capture and purification of crocins from crude extracts.[4][14] It can be used in series with other resins to improve separation.[14]
Q2: What are the key parameters to monitor during the scale-up of this compound purification?
A2: Key parameters to monitor and control include:
-
Temperature: Throughout extraction, purification, and storage to prevent thermal degradation.
-
pH: Of all solutions to maintain this compound stability.
-
Purity: At each step of the purification process using analytical techniques like HPLC.
-
Yield: To assess the efficiency of each unit operation.
-
Solvent Consumption: For process economy and environmental considerations.
Q3: How can I assess the purity of my final this compound product?
A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of this compound.[6][9] Key parameters for HPLC analysis include:
-
Column: A C18 reversed-phase column is typically used.[15][19]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.[6][19]
-
Detection Wavelength: Crocins are detected at their maximum absorbance wavelength, which is around 440 nm.[4][6][15] Picrothis compound and safranal can be monitored at 250 nm and 308 nm, respectively.[6]
Data Presentation
Table 1: Comparison of Batch Chromatography and MCSGP for this compound-I Purification
| Parameter | Batch Chromatography | MCSGP (Twin-Column) | Improvement with MCSGP |
| Purity | 99.7% | 99.7% | - |
| Recovery | 21.9% | 95.1% | +334% |
| Productivity | (Not specified) | (Not specified) | +307% |
| Solvent Consumption | (Not specified) | (Not specified) | -92% |
Source: Data compiled from a study comparing the two techniques under similar conditions.[4][10]
Table 2: Optimized Conditions for Antisolvent Precipitation of this compound
| Parameter | Optimal Value |
| Saffron Concentration | 59.94 mg/mL |
| Antisolvent-to-Solvent Ratio | 3.09 |
| Addition Rate | 782.42 µL/min |
| Temperature | 28.3°C |
Source: Optimized conditions obtained through response surface methodology.[13][17]
Experimental Protocols
Protocol 1: Scalable this compound Extraction using 80% Ethanol
Objective: To extract crocins from saffron stigmas on a larger scale.
Materials:
-
Dried and powdered saffron stigmas
-
80% Ethanol (Ethanol/Water, 80:20 v/v)
-
Large-scale extraction vessel with agitation and temperature control
-
Centrifugation or filtration system capable of handling large volumes
Procedure:
-
Weigh the desired amount of powdered saffron stigmas and place them in the extraction vessel.
-
Add 80% ethanol at a pre-determined optimal solvent-to-solid ratio (e.g., 20:1 L/kg).
-
Agitate the mixture vigorously at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 1-2 hours). Protect the vessel from light.
-
Separate the solid material from the liquid extract using a large-scale centrifuge or filtration system.
-
Repeat the extraction process on the solid residue with fresh 80% ethanol to maximize recovery.
-
Combine the liquid extracts. This crude extract can then be concentrated under vacuum for further purification.
Protocol 2: Two-Step Crystallization for High-Purity this compound
Objective: To purify this compound from a concentrated ethanolic extract by crystallization.
Materials:
-
Concentrated this compound extract in 80% ethanol
-
Crystallization vessel with temperature control
-
Filtration apparatus
-
Acetone (for washing)
Procedure: First Crystallization:
-
Place the concentrated this compound extract in the crystallization vessel.
-
Maintain the temperature at -5°C for an extended period (e.g., 23-24 days) in the dark to allow for crystal formation.[5][6]
-
Separate the this compound crystals from the mother liquor by filtration.
-
Wash the crystals with cold acetone to remove residual soluble impurities.[5][8] The purity at this stage is expected to be around 85%.[7]
Second Crystallization (Recrystallization):
-
Dissolve the crystals obtained from the first step in a minimal amount of fresh, cold 80% ethanol.
-
Repeat the cooling and crystallization process at -5°C.
-
Separate the recrystallized this compound and wash with cold acetone.
-
Dry the final high-purity this compound crystals under vacuum. The expected purity is >97%.[6][7][9][20]
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound from saffron.
Caption: Logical relationship for troubleshooting low yield and purity in this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 4. Enhancing the purification of this compound-I from saffron through the combination of multicolumn countercurrent chromatography and green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpmbs.com [ijpmbs.com]
- 6. scialert.net [scialert.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and purification of this compound from saffron stigmas employing a simple and efficient crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the purification of this compound-I from saffron through the combination of multicolumn countercurrent chromatography and green solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the purification of this compound-I from saffron through the combination of multicolumn countercurrent chromatography and green solvents [iris.unife.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN103665060A - Separation and purification method of this compound I monomer and this compound II monomer - Google Patents [patents.google.com]
- 16. Scale-Up Preparation of Crocins I and II from Gardenia jasminoides by a Two-Step Chromatographic Approach and Their Inhibitory Activity Against ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WITHDRAWN: Efficient Purification of this compound-I from Saffron Stigmas Using Antisolvent Precipitation: Implications for Food Technology | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. [PDF] Extraction and purification of this compound from saffron stigmas employing a simple and efficient crystallization method. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Preventing Crocin Degradation During Analytical Procedures
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize crocin degradation during analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the peak area of my this compound standard decreasing in my HPLC analysis over a short period?
A1: The degradation of this compound standards is a common issue and can be attributed to several factors, primarily light, temperature, and pH. This compound is highly susceptible to oxidation and isomerization when exposed to these conditions.[1][2][3][4] For instance, a study demonstrated that a this compound-I solution stored at room temperature showed a 40% reduction in content after 24 hours, whereas a solution stored under refrigerated conditions (6–8 °C) remained stable.[5]
Troubleshooting Steps:
-
Light Exposure: Protect your solutions from light at all times by using amber vials or by wrapping standard flasks and vials with aluminum foil.[5][6]
-
Temperature: Prepare and store your solutions at low temperatures. Stock solutions should be kept refrigerated (e.g., 5°C) or frozen.[1][5] Avoid leaving samples on the benchtop for extended periods.
-
pH of Solvent: Ensure the solvent pH is weakly acidic. A pH of 5 has been shown to provide the best stability for this compound in aqueous solutions.[1][7]
Q2: What is the optimal pH for preparing and storing my this compound solutions?
A2: The stability of this compound is highly dependent on pH. Studies have shown that a weakly acidic medium is optimal for its preservation. Specifically, a pH of 5 provides the most satisfactory stability.[1][7] Both strongly acidic (e.g., pH 2) and neutral or basic pH levels are not suitable for long-term storage and can accelerate degradation.[1][8]
Experimental Protocol: pH Stability Assessment
-
Prepare Buffers: Prepare a series of buffer solutions at different pH values (e.g., pH 2, 5, 7, 8).
-
Prepare this compound Solutions: Dissolve a known concentration of this compound in each buffer. Also, prepare a solution in distilled water as a control.
-
Storage: Store aliquots of each solution under identical temperature and light conditions (e.g., 20°C, protected from light).
-
Analysis: Analyze the concentration of this compound in each sample at regular time intervals (e.g., 0, 6, 12, 24, 48 hours) using HPLC-DAD at 440 nm.[8]
-
Evaluation: Plot the concentration of this compound versus time for each pH to determine the degradation rate.
Below is a summary of data on the effect of pH and temperature on the half-life (t₁/₂) of this compound.
| Temperature | pH | Preservative | Half-life (days) |
| 5 °C | 2 | None | Very Low |
| 5 °C | 5 | None | Satisfactory Stability |
| 5 °C | 7 | None | Lower Stability than pH 5 |
| 5 °C | 8 | None | Lower Stability than pH 5 |
| 5 °C | Weakly Acidic | Ascorbic Acid | 266.34[1][7] |
| 5 °C | Weakly Acidic | EDTA | Positive Effect[1] |
| 5 °C | Weakly Acidic | Citric Acid | Positive Effect[1] |
| 20 °C | Weakly Acidic | Ascorbic Acid | 141.97[1][7] |
| 35 °C | 2 | None | 0.72[1] |
| 35 °C | 5 | None | 2.22[1] |
| 35 °C | Weakly Acidic | Ascorbic Acid | 6.01[1] |
Table 1: Influence of pH, Temperature, and Preservatives on this compound Half-life.
Q3: How significantly does temperature impact this compound stability during sample preparation and storage?
A3: Temperature is a critical factor in this compound stability. Increased temperatures dramatically accelerate its degradation.[1][2][3] The degradation rate increases with higher storage temperatures, with one study noting that elevating the temperature from 4°C to 22°C increased the degradation rate by 150%.[2] For optimal preservation, especially for long-term storage, temperatures of 5°C or lower are recommended.[1][9] High temperatures, such as 35°C, can lead to a rapid and significant loss of this compound.[1][10]
Workflow for Minimizing Thermal Degradation
Caption: Workflow for handling this compound samples to minimize thermal degradation.
Q4: Can I use preservatives to enhance the stability of my aqueous this compound solutions?
A4: Yes, the addition of certain preservatives can significantly improve this compound stability. Ascorbic acid has been identified as a particularly effective preservative, substantially increasing the half-life of this compound, especially when combined with low storage temperatures and a weakly acidic medium.[1][7] Other preservatives like EDTA and citric acid have also demonstrated positive effects on this compound preservation.[1]
Q5: What is the general degradation pathway for this compound that I should be aware of?
A5: this compound degradation is a complex process involving hydrolysis of its ester linkages and isomerization of its polyene chain.[4][11] Under stressors like heat, light, and non-optimal pH, the glycosyl esters can be hydrolyzed, leading to the formation of crocetin and its various glycosylated forms.[11] Additionally, the naturally more stable trans-isoform of the crocetin backbone can convert to the less stable cis-isoform, which can affect analytical quantification.[4]
Factors Leading to this compound Degradation
Caption: Key environmental factors that contribute to the degradation of this compound.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 3. mdpi.com [mdpi.com]
- 4. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the purification of this compound-I from saffron through the combination of multicolumn countercurrent chromatography and green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of saffron extracts at different pH levels [actahort.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Changes of this compound and Other Crocetin Glycosides in Saffron Through Cooking Models, and Discovery of Rare Crocetin Glycosides in the Yellow Flowers of Freesia Hybrida - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the heterologous production of crocins
Welcome to the technical support center for the heterologous production of crocins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the engineering of microbial and plant hosts for crocin biosynthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format to help you navigate experimental hurdles.
Issue 1: Low or No this compound Production Despite Successful Gene Integration
Q1: My engineered E. coli or S. cerevisiae strain produces the precursor zeaxanthin, but I cannot detect any crocins or the intermediate crocetin. What are the likely bottlenecks?
A1: This common issue typically points to inefficiencies in the downstream pathway enzymes responsible for converting zeaxanthin to crocins. The primary suspects are the Carotenoid Cleavage Dioxygenase (CCD) and the UDP-glucosyltransferases (UGTs).
Troubleshooting Steps:
-
Verify Enzyme Expression: Confirm that your CCD (e.g., CsCCD2L) and UGT enzymes are being expressed using SDS-PAGE and Western blot analysis. Low or no expression is a frequent cause of pathway failure.[1]
-
Enzyme Activity: The plant-derived enzymes, particularly UGTs, often exhibit low activity or incorrect folding in microbial hosts.[2]
-
Solution: Screen for microbial-derived glycosyltransferases. For instance, UGTs from Bacillus subtilis (YjiC, YdhE, YojK) have been successfully used to glycosylate crocetin in E. coli.[2]
-
-
Codon Optimization: Ensure the genes encoding your pathway enzymes have been codon-optimized for your expression host (E. coli, S. cerevisiae, etc.).[3] Plant genes often contain codons that are rare in microbes, leading to poor translation efficiency.[4]
-
Subcellular Localization: In eukaryotes like yeast, enzymes must be localized to the correct cellular compartments. The this compound biosynthesis pathway involves enzymes in the plastids (for zeaxanthin cleavage) and cytoplasm/ER (for subsequent oxidation and glycosylation).[5] Ensure your enzymes are targeted appropriately.
-
Fermentation Conditions: this compound production can be sensitive to culture conditions. Lowering the induction temperature to 20-30°C and extending the fermentation time can improve protein solubility and overall yield.[1][2]
Issue 2: Accumulation of Intermediates (Crocetin Dialdehyde or Crocetin)
Q2: My engineered host is producing crocetin, but the final this compound products are absent or at very low levels. How can I improve the glycosylation step?
A2: The accumulation of crocetin is a clear indicator that the final glycosylation step, catalyzed by UDP-glucosyltransferases (UGTs), is the rate-limiting step.
Troubleshooting Steps:
-
UGT Selection: Plant-derived UGTs (e.g., from Crocus sativus or Gardenia jasminoides) can be inefficient in microbial hosts.[2]
-
Sequential Glycosylation: The formation of highly glucosylated crocins (e.g., this compound-4, this compound-5) often requires multiple, specific UGTs that add glucose molecules sequentially.[8][9]
-
Solution: Co-express multiple UGTs with different specificities. For instance, UGT74AD1 from saffron produces mono- and di-glucosylated crocins, which are then substrates for a second enzyme, UGT91P3, to create more highly glucosylated forms.[8]
-
-
Precursor (UDP-Glucose) Availability: High-efficiency glycosylation requires a sufficient intracellular pool of the sugar donor, UDP-glucose.
-
Solution: Consider metabolic engineering strategies to boost the UDP-glucose supply in your host organism.
-
Issue 3: Low Overall Titer and Yield
Q3: My strain produces crocins, but the final titer is too low for practical application. What strategies can I employ to increase the overall yield?
A3: Low titers are often due to a combination of factors, including limited precursor supply, inefficient enzymes, and host-related stress.
Troubleshooting Steps:
-
Boost Precursor Supply: The entire this compound pathway depends on the availability of the upstream carotenoid precursor, zeaxanthin.
-
Solution in S. cerevisiae: Overexpress key genes in the yeast mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1), and other carotenoid pathway genes like crtZ.[10] Blocking competing pathways, such as the glyoxylate cycle (by deleting CIT2), can also redirect metabolic flux towards crocetin.[11]
-
Solution in E. coli: Ensure the upstream MEP pathway and the downstream carotenoid biosynthesis genes (crtE, crtB, crtI, crtY, crtZ) are strongly expressed to provide a robust supply of zeaxanthin.[2]
-
-
Enzyme Fusion: Fusing key enzymes can improve catalytic efficiency by channeling substrates.
-
Solution: Creating a fusion protein of β-carotene hydroxylase (CrtZ) and the carotenoid cleavage enzyme (e.g., CsCCD2) has been shown to increase crocetin production in yeast.[11]
-
-
Host Strain Optimization: The choice of host and its genetic background is critical.
-
Optimize Fermentation:
-
Media Composition: Systematically optimize the concentration of carbon (glucose/galactose) and nitrogen sources (yeast extract, peptone).[11]
-
Fed-Batch Fermentation: Transitioning from shake-flask to a controlled fed-batch bioreactor can significantly increase cell density and product titer. A crocetin titer of 12.43 mg/L was achieved in a 5-L bioreactor, a substantial increase from shake-flask levels.[11]
-
Quantitative Data Summary
The following tables summarize reported titers for crocetin and crocins in various engineered hosts, providing a benchmark for your experiments.
Table 1: Crocetin Production in Engineered Microbes
| Host Organism | Key Genetic Modifications | Titer (mg/L) | Cultivation Method | Reference |
| Saccharomyces cerevisiae | Overexpression of PsCrtZ-CsCCD2 fusion, ΔCIT2 | 1.95 | Shake Flask | [11] |
| Saccharomyces cerevisiae | Optimized PsCrtZ-CsCCD2, ΔCIT2 | 12.43 | 5-L Bioreactor | [11] |
| Escherichia coli | Overexpression of CsCCD2 and ALD8 | 4.42 | Shake Flask | [2] |
| Escherichia coli | Overexpression of CsCCD2 and novel CDD | 34.77 | Shake Flask | [14][15] |
Table 2: this compound Production in Engineered Hosts
| Host Organism | Key Genetic Modifications | Product(s) | Titer | Cultivation Method | Reference |
| Escherichia coli | Co-expression of UGTs | This compound-1 | 6.29 mg/L | Shake Flask | [14][15] |
| This compound-2 | 5.29 mg/L | ||||
| This compound-3 | 1.48 mg/L | ||||
| This compound-4 | 2.72 mg/L | ||||
| Nicotiana glauca (plant) | Expression of CsCCD2L | Total Crocins | 400 µg/g DW | Transgenic Plant | [16][17] |
| Nicotiana benthamiana (plant) | Transient expression of CsCCD2L | Total Crocins | 30.5 µg/g DW | Agroinfiltration | [16][17] |
| Nicotiana benthamiana (plant) | Virus-driven expression of CsCCD2L | Total Crocins | 2.18 mg/g DW | Viral Expression | [16][17] |
Diagrams & Workflows
This compound Biosynthesis Pathway
This diagram illustrates the key enzymatic steps for converting the central precursor FPP into zeaxanthin and subsequently into crocins.
Caption: Key enzymatic steps in the heterologous production of crocins.
Troubleshooting Workflow for Low this compound Titer
This logical diagram provides a step-by-step decision-making process to identify the root cause of low this compound production.
Caption: A decision tree for diagnosing bottlenecks in this compound production.
Key Experimental Protocols
Protocol 1: General Protein Expression and Analysis in E. coli
This protocol is adapted for expressing the plant-derived enzymes of the this compound pathway.
Objective: To express and verify the production of pathway enzymes (e.g., CsCCD2, ALDH, UGTs).
Methodology:
-
Transformation: Transform E. coli BL21(DE3) cells with the expression vector containing your codon-optimized gene of interest. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.[1]
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotic and grow for 3-5 hours at 37°C with shaking.[1]
-
Expression Culture: Inoculate 500 mL of LB medium (with antibiotic) with the starter culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C until the OD₆₀₀ reaches 0.5-0.6.[18]
-
Induction: Cool the culture to 20°C. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[1] Induce overnight (12-18 hours) at 20°C with vigorous shaking (250 rpm).[2] A lower temperature is crucial for the proper folding of many plant enzymes.[2]
-
Cell Harvest & Lysis:
-
Centrifuge the culture at 4,000 x g for 20 min at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM PMSF).
-
Lyse the cells via sonication on ice (e.g., 10 cycles of 30s ON, 30s OFF).[18]
-
-
Analysis:
-
Separate the soluble and insoluble fractions by centrifuging the lysate at 12,000 x g for 15 min at 4°C.
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction (pellet) on a 12% SDS-PAGE gel to check for protein expression and solubility.
-
Protocol 2: Shake-Flask Fermentation for this compound Production in S. cerevisiae
Objective: To produce crocins or intermediates in an engineered yeast strain.
Methodology:
-
Seed Culture: Pick a single colony from a selective plate and inoculate it into 3-5 mL of Synthetic Complete (SC) medium. Grow overnight at 30°C.[11]
-
Pre-culture: Transfer the seed culture into 50 mL of fresh SC medium and grow for approximately 15 hours until the culture is in the mid-log phase.
-
Production Culture: Inoculate 50 mL of YPD medium with the pre-culture to an initial OD₆₀₀ of 0.1.
-
Induction: For inducible promoters (e.g., GAL1), add galactose to a final concentration of 1-2% (w/v) to initiate the expression of pathway genes.[11]
-
Fermentation: Incubate the culture at a lower temperature, typically 20°C, for 96 hours with shaking (220 rpm). The lower temperature helps improve the stability and activity of heterologous enzymes.[11]
-
Extraction and Analysis:
-
Harvest the cells by centrifugation.
-
Extract carotenoids and crocins from the cell pellet using an appropriate solvent mixture (e.g., acetone, methanol/water).
-
Analyze the extracts using HPLC or LC-MS to identify and quantify crocetin and this compound derivatives.[2]
-
References
- 1. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 2. Construction of Escherichia coli cell factories for this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis of this compound I and this compound II by Multigene Stacking in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Glycosyltransferase Enzyme from Family 91, UGT91P3, Is Responsible for the Final Glucosylation Step of Crocins in Saffron (Crocus sativus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Improving yeast strains using recyclable integration cassettes, for the production of plant terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crocetin Overproduction in Engineered Saccharomyces cerevisiae via Tuning Key Enzymes Coupled With Precursor Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the functionality of surface-engineered yeast cells by altering the cell wall morphology of the host strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 16. Frontiers | Metabolic Engineering of this compound Biosynthesis in Nicotiana Species [frontiersin.org]
- 17. Metabolic Engineering of this compound Biosynthesis in Nicotiana Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Multicolumn Countercurrent Chromatography for Crocin Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of multicolumn countercurrent chromatography (MCCC), specifically focusing on crocin purification from saffron.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) over traditional single-column batch chromatography for this compound purification?
A1: MCSGP, a form of MCCC, offers significant advantages for purifying this compound-I from saffron extract.[1][2][3] Compared to single-column batch processes, MCSGP provides a substantial increase in recovery and productivity while drastically reducing solvent consumption.[1][3] This continuous process overcomes the typical trade-off between yield and purity often encountered in batch chromatography due to the similar structures of different crocins.[1][2][3]
Q2: What is a suitable and environmentally friendly solvent system for this compound purification using MCCC?
A2: A green chromatography approach using ethanol as the organic solvent has been successfully employed for this compound-I purification with MCSGP.[1][3] This method avoids the use of more hazardous additives, making the process more sustainable.[1][3]
Q3: How critical is the stability of the feed solution in MCCC of crocins, and how can it be maintained?
A3: Maintaining a stable feed composition is crucial for a consistent and reproducible purification process.[1][2][3] this compound-I content in the feed can degrade over time, especially at room temperature.[1] To ensure stability, it is recommended to store the feed solution at a cold temperature (e.g., 6 to 8 °C) and to renew the feed at least every 24 hours.[1]
Q4: Can MCCC be used to separate different this compound isomers?
A4: Yes, the high resolution of techniques like MCSGP makes them suitable for separating structurally similar compounds like this compound isomers.[1][2] Traditional batch chromatography often struggles to achieve high purity and high yield simultaneously for such separations, a challenge that continuous countercurrent operation can overcome.[1][2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound-I | - Suboptimal collection window in batch chromatography.- Degradation of this compound in the feed solution. | - Switch to an MCSGP process to significantly boost recovery.[1][3]- Store the feed at 6-8°C and renew it at least every 24 hours to prevent degradation.[1] |
| Low Purity of this compound-I | - Co-elution of structurally similar this compound isomers.- Inefficient separation in single-column batch mode. | - Implement an MCSGP process, which enhances separation efficiency and allows for high purity.[1][4]- Optimize the solvent gradient to improve the resolution between different this compound species. |
| High Solvent Consumption | - Inefficient nature of single-column preparative chromatography. | - Adopt the MCSGP technique, which has been shown to reduce solvent consumption by up to 92% compared to batch methods for a comparable purity level.[1][3] |
| Low Productivity | - Limitations of batch processing, including downtime for column regeneration and reloading. | - Utilize a continuous process like MCSGP to dramatically increase productivity. Studies have shown a productivity boost of over 300%.[1][3] |
| Inconsistent Results Between Runs | - Instability of the feed solution over time.- Variations in operating parameters. | - Ensure consistent feed stability by following proper storage procedures.[1]- Carefully control and monitor all process parameters such as flow rates, gradient profiles, and switching times. |
Quantitative Data Summary
The following table summarizes the performance comparison between a traditional single-column batch process and an optimized twin-column MCSGP process for the purification of this compound-I.
| Performance Parameter | Batch Chromatography | MCSGP | Improvement with MCSGP |
| Purity | 99.7% (hypothetical pool) | 99.7% | - |
| Recovery | 21.9% | 95.1% | +334%[1] |
| Productivity | 1.4 g/L/h | 5.7 g/L/h | +307%[1] |
| Solvent Consumption | 46.4 L/g | Significantly Lower | -92%[1] |
Experimental Protocols
Preparation of Crude Saffron Extract for MCCC
This protocol describes the initial extraction of crocins from saffron stigma using an environmentally friendly solvent.
-
Extraction: Employ an ultrasonic method for the extraction of crocins from saffron stigma using ethanol.[1]
-
Feed Preparation: Dissolve the crude extract in a solution of 5% ethanol and 95% water.[1]
-
Agitation: Agitate the solution for 30 minutes to ensure complete dissolution.[1]
-
Concentration Adjustment: Adjust the concentration to achieve a final this compound-I concentration of approximately 1.3 g/L.[1]
-
Offline Analysis: Determine the precise concentration using an offline HPLC analytical protocol.[1]
-
Storage: Store the prepared feed at 6 to 8 °C to maintain stability and renew at least every 24 hours.[1]
General Workflow for MCSGP Process Design
This protocol outlines the general steps to design an MCSGP process for this compound purification.
-
Single Column Analysis: Begin by performing a linear gradient elution on a single chromatography column and collect fractions for analysis.[4]
-
Chromatogram Division: Load the resulting chromatogram into the MCSGP design software.[4]
-
Section Definition: Divide the chromatogram into sections corresponding to weakly adsorbing impurities, the target product (this compound), and strongly adsorbing impurities.[4][5]
-
Gradient Segmentation: The gradient concentrations at the boundaries of these sections will define the gradient segments for the multicolumn process.[4]
-
Process Simulation and Optimization: Utilize the software to simulate and optimize the MCSGP process parameters, including switching times and flow rates, to maximize purity and yield.
Visualizations
A troubleshooting guide for common issues in this compound purification.
A simplified workflow for the MCSGP purification of this compound.
References
- 1. Enhancing the purification of this compound-I from saffron through the combination of multicolumn countercurrent chromatography and green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the purification of this compound-I from saffron through the combination of multicolumn countercurrent chromatography and green solvents [iris.unife.it]
- 3. Enhancing the purification of this compound-I from saffron through the combination of multicolumn countercurrent chromatography and green solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromacon.com [chromacon.com]
- 5. Multicolumn countercurrent solvent gradient purification - Wikipedia [en.wikipedia.org]
Technical Support Center: Method Validation for Crocin Analysis in Complex Biological Matrices
Welcome to the technical support center for the analysis of crocin and its metabolites in complex biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during method validation and sample analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound and its primary metabolite, crocetin, in biological samples.
Issue 1: Low Analyte Recovery
Question: I am experiencing low recovery of this compound/crocetin from my plasma/serum samples. What are the potential causes and how can I improve it?
Answer:
Low recovery can be attributed to several factors related to sample preparation and the inherent stability of the analytes. Here are some common causes and solutions:
-
Inefficient Extraction: The chosen extraction method may not be optimal for crocins, which are water-soluble glycosides, or for the more lipophilic crocetin.[1][2]
-
Protein Precipitation (PPT): While a simple and fast method, the choice of solvent is critical. Acetonitrile is commonly used for crocetin analysis.[2] Ensure a sufficient volume of cold acetonitrile is used to maximize protein precipitation and release of the analyte. Vigorous vortexing and adequate centrifugation are also crucial.
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and better recovery if the sorbent and elution solvents are properly optimized.[1][2] For crocins and crocetin, a C18 stationary phase is often effective.[2] Ensure the column is properly conditioned and equilibrated. The pH of the sample and loading buffer can significantly impact retention on the sorbent. Elution should be performed with a solvent strong enough to desorb the analyte completely; mixtures of methanol or acetonitrile with a small amount of acid (e.g., formic acid or acetic acid) are often used.[2]
-
Liquid-Liquid Extraction (LLE): This method is more suitable for the less polar crocetin. The choice of organic solvent and the pH of the aqueous phase are critical for efficient partitioning.
-
-
Analyte Instability: Crocins are known to be sensitive to light, heat, and acidic conditions.[3][4][5] Degradation during sample processing can lead to significantly lower recovery.
-
Light Protection: All sample handling and extraction steps should be performed under dim or amber light to prevent photo-isomerization and degradation.[6]
-
Temperature Control: Keep samples on ice or at a low temperature throughout the extraction process.[7] Avoid prolonged exposure to room temperature. For long-term storage, samples should be kept at -80°C.[6]
-
pH Considerations: Extreme pH values should be avoided. A weakly acidic medium (around pH 5) has been shown to provide better stability for this compound.[4]
-
-
Improper Reconstitution: After drying down the extract, ensure the reconstitution solvent is appropriate to fully dissolve the analyte before injection. A mismatch between the reconstitution solvent and the initial mobile phase can lead to poor peak shape and apparent low recovery.
Issue 2: High Matrix Effects
Question: I am observing significant signal suppression/enhancement for my analyte in LC-MS/MS analysis. How can I identify and mitigate these matrix effects?
Answer:
Matrix effects are a common challenge in bioanalysis, caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte.[8][9]
-
Identifying Matrix Effects:
-
Post-Column Infusion: This technique helps to identify regions in the chromatogram where matrix components are causing ion suppression or enhancement.
-
Quantitative Assessment: Compare the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.[9] A ratio significantly different from 1 indicates the presence of matrix effects.
-
-
Mitigating Matrix Effects:
-
Improved Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components.
-
Switch from protein precipitation to a more selective sample preparation technique like SPE or LLE.[10]
-
Optimize the wash steps during SPE to remove a broader range of interfering substances.
-
-
Chromatographic Separation: Modify the HPLC/UHPLC method to chromatographically separate the analyte from the co-eluting matrix components.[11][12]
-
Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl).
-
Adjust the mobile phase composition and gradient profile to improve resolution.
-
-
Use of an Internal Standard (IS): A suitable internal standard is crucial for accurate quantification, especially in the presence of matrix effects.
-
An ideal IS is a stable, isotopically labeled version of the analyte.
-
If an isotopically labeled IS is not available, a structural analog that co-elutes and experiences similar matrix effects can be used.[13] For crocetin analysis, 13-cis retinoic acid has been successfully used as an internal standard.[1][2]
-
-
Dilution: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay.
-
Issue 3: Poor Chromatographic Peak Shape
Question: My chromatographic peaks for this compound/crocetin are broad, tailing, or splitting. What could be the cause and how do I fix it?
Answer:
Poor peak shape can compromise the accuracy and precision of your analysis. The following are common causes and troubleshooting steps:
-
Column Issues:
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing and distortion. Use a guard column and implement a robust column washing procedure after each batch.
-
Column Degradation: Operating at extreme pH or high temperatures can damage the stationary phase. Ensure the mobile phase pH is within the recommended range for the column.
-
Void Formation: A void at the head of the column can cause peak splitting. This can result from pressure shocks or improper column handling.
-
-
Mobile Phase Mismatch:
-
Injection Solvent: If the injection solvent is significantly stronger (more organic content) than the initial mobile phase, it can cause peak fronting or splitting. The injection solvent should ideally be the same as or weaker than the initial mobile phase.
-
pH of Mobile Phase: For acidic analytes like crocetin, a mobile phase with a pH below the pKa will ensure it is in its neutral form, leading to better retention and peak shape on a reversed-phase column. Acetic acid or formic acid is often added to the mobile phase for this purpose.[2]
-
-
System Issues:
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening.
-
Detector Settings: An inappropriate data acquisition rate can lead to a distorted peak shape. Ensure the sampling rate is sufficient to capture at least 15-20 points across the peak.
-
Issue 4: Inconsistent Calibration Curves
Question: My calibration curves are not consistently linear or reproducible. What should I check?
Answer:
A reliable calibration curve is fundamental for accurate quantification. Inconsistency can stem from several sources:
-
Standard Preparation:
-
Purity of Standard: Use a certified reference standard of known purity.[14]
-
Stock Solution Stability: Crocins are unstable.[15] Prepare fresh stock solutions regularly and store them protected from light at low temperatures (-20°C or -80°C).[6] Avoid repeated freeze-thaw cycles.
-
Pipetting Errors: Use calibrated pipettes and proper technique to minimize errors during the preparation of working solutions and calibration standards.
-
-
Sample Processing Variability:
-
Inconsistent extraction efficiency across the calibration range can lead to non-linearity. Ensure the sample preparation method is robust and reproducible.
-
Matrix effects that vary with concentration can also affect the linearity of the response.
-
-
Instrumental Issues:
-
Detector Saturation: At high concentrations, the detector response may become non-linear. Ensure the upper limit of the calibration range is within the linear dynamic range of the detector.
-
Source Contamination (LC-MS/MS): A dirty ion source can lead to inconsistent ionization and a non-linear response. Regular cleaning of the MS source is essential.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to measure this compound or crocetin in my pharmacokinetic studies?
A1: It is highly recommended to measure both. Crocins, being large glycosyl esters, are poorly absorbed. They are primarily hydrolyzed to crocetin in the gastrointestinal tract before absorption.[16][17] Therefore, crocetin is the major metabolite found in systemic circulation and is likely responsible for many of the pharmacological effects.[16] Analyzing for both can provide a more complete pharmacokinetic profile.
Q2: What is a suitable internal standard for this compound and crocetin analysis?
A2: The ideal internal standard is a stable, isotopically labeled version of the analyte. However, these can be difficult to obtain. For crocetin analysis by HPLC-UV, 13-cis retinoic acid has been shown to be a suitable internal standard due to its structural similarity and chromatographic behavior.[1][2] For LC-MS/MS, a structural analog that does not have the same mass-to-charge ratio but exhibits similar ionization and chromatographic properties can be used.
Q3: How should I prepare my biological samples to ensure the stability of crocins?
A3: Due to the instability of crocins, several precautions are necessary:
-
Minimize Light Exposure: Use amber vials and work under low light conditions.[6]
-
Control Temperature: Process samples on ice and store them at -80°C.[6]
-
Control pH: Maintain a slightly acidic to neutral pH during extraction. The addition of antioxidants like ascorbic acid may also help to improve stability.[4]
-
Prompt Analysis: Analyze samples as soon as possible after collection and extraction.
Q4: What are the typical validation parameters I need to assess for a bioanalytical method for this compound/crocetin?
A4: According to regulatory guidelines (e.g., FDA), the following parameters should be evaluated:[6][18][19]
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the analytical response is directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is typically assessed at multiple concentration levels (LQC, MQC, HQC).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the analytical response.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Crocetin in Human Serum[1][2]
| Parameter | Direct Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (C18) |
| Linearity Range (µg/mL) | 0.05 - 1.25 | 0.5 - 5.0 |
| Mean Recovery | > 70% | > 60% |
| Intra-day Precision (CV%) | 0.37 - 2.6% | 0.64 - 5.43% |
| Inter-day Precision (CV%) | 1.69 - 6.03% | 5.13 - 12.74% |
| LLOQ (µg/mL) | 0.05 | 0.5 |
Table 2: UFLC-MS/MS Method Validation Parameters for Crocins and Metabolites in Rat Plasma[22]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (RSD%) | Accuracy (RE%) | Recovery (%) |
| Picrothis compound (PIC) | 10 - 2000 | 10 | < 15% | -11.03 to 9.96 | 91.18 - 106.86 |
| trans-4-GG-crocin (T4C) | 10 - 2000 | 10 | < 15% | -11.03 to 9.96 | 91.18 - 106.86 |
| trans-crocetin (TCT) | 10 - 2000 | 10 | < 15% | -11.03 to 9.96 | 91.18 - 106.86 |
| Safranal (SAF) | 10 - 2000 | 10 | < 15% | -11.03 to 9.96 | 91.18 - 106.86 |
Experimental Protocols
Protocol 1: Crocetin Analysis in Human Serum by HPLC-UV with Protein Precipitation[1][2]
-
Standard Preparation: Prepare stock solutions of crocetin and 13-cis retinoic acid (internal standard) in DMSO. Prepare working standards by diluting the stock solutions in blank serum.
-
Sample Preparation:
-
To 100 µL of serum sample, standard, or blank, add 100 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 8500 x g for 15 minutes.
-
Transfer the supernatant to a clean tube and centrifuge again at 8500 x g for 5 minutes.
-
Transfer the final supernatant to an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Methanol/Water/Acetic Acid (85:14.5:0.5 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 25 µL.
-
Detector: UV at 423 nm.
-
Protocol 2: Crocetin Analysis in Human Plasma by HPLC-UV with Solid-Phase Extraction[23][24]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 2 mL of water/methanol (3:1, v/v) containing 0.2% ammonium acetate.
-
Sample Preparation:
-
Mix 50 µL of plasma with 50 µL of 0.1 M sodium phosphate buffer (pH 7.0) and 0.5 mL of methanol containing the internal standard.
-
Vortex for 1 minute and centrifuge at 8500 x g for 10 minutes.
-
Mix 0.4 mL of the supernatant with 1.0 mL of 0.2% ammonium acetate solution.
-
-
Extraction:
-
Load the mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte with a suitable elution solvent (e.g., methanol).
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject into the HPLC system.
-
-
HPLC Conditions:
-
Column: Luna C18 (4.6mm x 250mm, 5µm).
-
Mobile Phase: Methanol/Water/Trifluoroacetic Acid (75.0:24.5:0.5, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, wavelength not specified in abstract but typically around 440 nm for crocins/crocetin.
-
Visualizations
Caption: General experimental workflow for this compound/crocetin analysis in biological matrices.
Caption: Decision tree for troubleshooting common issues in this compound/crocetin analysis.
References
- 1. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Crocetin Isomers in Serum Samples via UHPLC-DAD-MS/MS and NMR after Saffron Extract (Safr’Inside™) Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a UHPLC-MS method to avoid the in-source dissociation interference in characterization of crocins from Buddlejae flos and its dyeing yellow rice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Sensitive analysis and simultaneous assessment of pharmacokinetic properties of this compound and crocetin after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. s27415.pcdn.co [s27415.pcdn.co]
- 19. fda.gov [fda.gov]
Validation & Comparative
comparing the neuroprotective effects of crocin and safranal
A Comparative Guide for Researchers and Drug Development Professionals
Saffron, the revered ancient spice, has long been recognized for its medicinal properties. Modern science has identified two of its key constituents, crocin and safranal, as potent neuroprotective agents with significant therapeutic potential for a range of neurological disorders. This guide provides a comprehensive comparison of the neuroprotective effects of this compound and safranal, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel neurotherapeutics.
At a Glance: Key Neuroprotective Properties
Both this compound, a water-soluble carotenoid, and safranal, the primary volatile compound in saffron, exhibit a remarkable array of neuroprotective actions. Their efficacy stems from their potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] While both compounds share common mechanistic pathways, nuances in their activity profiles suggest they may be suited for different therapeutic applications.
| Feature | This compound | Safranal |
| Primary Mechanism | Potent antioxidant, anti-inflammatory, anti-apoptotic[3][4] | Antioxidant, anti-inflammatory, anti-apoptotic, anticonvulsant[5][6][7] |
| Key Signaling Pathways | PI3K/Akt/mTOR, Nrf2, NF-κB, MAPK[8][9] | Keap1/Nrf2, PI3K/GSK3β/AKT, NF-κB, MAPK[5][10] |
| Solubility | Water-soluble[3] | Volatile, less water-soluble |
| Blood-Brain Barrier Permeability | This compound is metabolized to crocetin, which can cross the BBB[7] | Readily crosses the BBB |
| Reported Efficacy | Neuroprotection in models of Alzheimer's, Parkinson's, cerebral ischemia, and traumatic brain injury[3][11][12] | Neuroprotection in models of Parkinson's, Alzheimer's, cerebral ischemia, and epilepsy[5][6][7][13] |
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various preclinical studies, offering a direct comparison of the efficacy of this compound and safranal in different models of neuronal injury.
Table 1: Effects on Oxidative Stress Markers
| Compound | Model | Dosage | Parameter | Result | Reference |
| This compound | Rat model of cerebral cortex damage | Not specified | Malondialdehyde (MDA) levels | Significantly ameliorated | [3] |
| This compound | Rat model of chronic stress | Not specified | MDA levels | Decreased | [3] |
| This compound | Rat model of chronic stress | Not specified | Superoxide dismutase (SOD), Glutathione peroxidase (GPx), Glutathione reductase (GR) | Increased levels | [3] |
| Safranal | Rat model of transient cerebral ischemia | Not specified | MDA levels | Reduced | [14] |
| Safranal | Rat model of transient cerebral ischemia | Not specified | Total sulfhydryl (-SH) content | Increased | [14] |
Table 2: Anti-inflammatory Activity
| Compound | Model | Dosage | Parameter | Result | Reference |
| This compound | LPS-stimulated BV2 microglial cells | Dose-dependent | iNOS, COX-2, IL-1β, TNF-α expression | Decreased | [3] |
| This compound | In vivo models of Alzheimer's and Parkinson's | Not specified | TNF-α and Interleukin levels | Decreased | [15] |
| Safranal | Rat model of traumatic spinal cord injury | 100 mg/kg | IL-1β and TNF-α levels | Decreased | [5] |
| Safranal | Mouse model of epilepsy & Rat model of Alzheimer's | Not specified | Pro-inflammatory cytokine expression | Decreased via NF-κB downregulation | [16] |
Table 3: Anti-apoptotic Effects
| Compound | Model | Dosage | Parameter | Result | Reference |
| This compound | Hypoxia/reoxygenation-treated HT22 cells | 1, 2, 5 µg/mL | Apoptosis rate | Decreased | [9] |
| This compound | In vitro models | Not specified | Caspase activation | Reduced | [2] |
| Safranal | Rat model of traumatic spinal cord injury | 100 mg/kg | Bax (pro-apoptotic) expression | Decreased | [5] |
| Safranal | Isoprenaline-induced myocardial infarction in rats | Not specified | Bcl-2 (anti-apoptotic) expression | Upregulated | [5] |
| Safranal | Isoprenaline-induced myocardial infarction in rats | Not specified | Cleaved caspase-3 and Bax expression | Reduced | [5] |
Mechanistic Insights: Signaling Pathways
The neuroprotective effects of this compound and safranal are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
This compound's Neuroprotective Signaling
This compound exerts its effects by activating pro-survival pathways and inhibiting pro-inflammatory and pro-apoptotic signals. A key mechanism involves the activation of the PI3K/Akt/mTOR pathway , which promotes cell survival and inhibits autophagy.[8][9] Furthermore, this compound can suppress inflammatory responses by inhibiting the NF-κB signaling pathway .[17] Its antioxidant effects are, in part, mediated through the activation of the Nrf2 pathway .
Safranal's Neuroprotective Signaling
Safranal also modulates multiple signaling cascades to protect neurons. A prominent mechanism is the activation of the Keap1/Nrf2 signaling pathway , a critical regulator of cellular antioxidant responses.[10] Safranal has been shown to inhibit apoptosis by modulating the PI3K/GSK3β/AKT pathway .[5] Similar to this compound, it also exerts anti-inflammatory effects through the inhibition of the NF-κB pathway .[16]
Experimental Protocols: A Methodological Overview
The findings presented in this guide are based on a variety of established experimental models. Below are generalized protocols for key experiments cited.
In Vitro Model of Oxidative Stress
-
Cell Line: PC12 or SH-SY5Y cells are commonly used neuronal cell lines.
-
Induction of Oxidative Stress: Cells are treated with agents such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative damage.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or safranal for a specified duration (e.g., 24 hours) before the addition of the oxidative stressor.
-
Assessment: Cell viability is measured using MTT or LDH assays. Oxidative stress markers like intracellular reactive oxygen species (ROS) are quantified using fluorescent probes such as DCFH-DA. Levels of antioxidant enzymes (SOD, CAT, GPx) and lipid peroxidation products (MDA) are measured using commercially available kits.
Animal Model of Cerebral Ischemia
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Ischemia: Transient middle cerebral artery occlusion (MCAO) is a widely used model to mimic stroke.
-
Treatment: this compound or safranal is administered intraperitoneally (i.p.) or orally (p.o.) at various doses, either before or after the ischemic insult.
-
Assessment: Neurological deficit scores are evaluated at different time points. Infarct volume is measured by TTC staining of brain sections. Markers of oxidative stress, inflammation, and apoptosis are assessed in the brain tissue using techniques such as ELISA, Western blotting, and immunohistochemistry.
Conclusion
Both this compound and safranal stand out as promising natural compounds for the development of neuroprotective therapies. This compound's water solubility and well-documented efficacy in a broad range of neurodegenerative models make it a strong candidate for further investigation. Safranal, with its ability to readily cross the blood-brain barrier and its potent anticonvulsant properties, offers a unique therapeutic profile.
While this guide provides a comparative overview, it is important to note that the majority of studies have been conducted in preclinical models. Further research, including well-designed clinical trials, is necessary to fully elucidate their therapeutic potential in humans. The choice between this compound and safranal for a specific therapeutic application will likely depend on the specific pathophysiology of the neurological disorder being targeted. Researchers are encouraged to consider the distinct properties of each compound when designing future studies.
References
- 1. Therapeutic effects of saffron and its components on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saffron and its major constituents against neurodegenerative diseases: A mechanistic review [sic.vriic.usach.cl]
- 3. The protective effects of this compound in the management of neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological effects of Safranal: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active constituents of saffron (Crocus sativus L.) and their prospects in treating neurodegenerative diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnfs.or.kr [pnfs.or.kr]
- 8. This compound molecular signaling pathways at a glance: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cognitive functions of saffron and its major constituent this compound, a narrative review - Sugiura - Longhua Chinese Medicine [lcm.amegroups.org]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective Potency of Saffron Against Neuropsychiatric Diseases, Neurodegenerative Diseases, and Other Brain Disorders: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antioxidant, anti-inflammatory and cytoprotective effects of this compound, a bioactive constituent of saffron, in Alzheimer’s and Parkinson’s diseases with a focus on molecular mechanisms: A systematic review [journals.mums.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Saffron Quality Control
For Researchers, Scientists, and Drug Development Professionals
Saffron, the world's most expensive spice, requires rigorous quality control to ensure its authenticity and efficacy, particularly in medicinal applications. High-Performance Liquid Chromatography (HPLC) has emerged as a robust and precise analytical technique for the quantitative determination of saffron's key bioactive compounds: crocins (responsible for color), picrocrocin (taste), and safranal (aroma). This guide provides an objective comparison of HPLC methods with alternative techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their quality control needs.
Comparison of Analytical Methods
The quality of saffron is primarily determined by the concentration of its major chemical constituents. While the ISO 3632 standard, relying on UV-Vis spectrophotometry, is the internationally recognized benchmark, it has limitations in specificity. HPLC and High-Performance Thin-Layer Chromatography (HPTLC) offer more accurate and detailed analyses.
| Feature | HPLC | HPTLC | UV-Vis Spectrophotometry (ISO 3632) |
| Principle | Chromatographic separation based on differential partitioning of analytes between a mobile and stationary phase. | Chromatographic separation on a thin layer of adsorbent material. | Measurement of light absorbance at specific wavelengths. |
| Specificity | High; can separate and quantify individual crocins, picrothis compound, and safranal. | Moderate to High; can separate key compounds but may have lower resolution than HPLC.[1] | Low; susceptible to interference from other compounds absorbing at similar wavelengths, especially for safranal.[2] |
| Sensitivity | High; can detect and quantify compounds at low concentrations. | High; modern HPTLC offers good sensitivity. | Moderate. |
| Quantification | Highly accurate and precise. | Quantitative, with good accuracy and precision.[3] | Prone to overestimation, particularly for safranal due to spectral overlap with crocins.[2] |
| Throughput | Moderate; sequential sample analysis. | High; multiple samples can be analyzed simultaneously on a single plate. | High; rapid measurements. |
| Cost | High initial investment and operational costs. | Lower initial investment compared to HPLC. | Low initial investment and operational costs. |
| Adulterant Detection | Can identify and quantify specific adulterants.[1] | Can detect the presence of adulterants through fingerprint analysis.[1] | Limited; may not detect sophisticated adulteration. |
HPLC Method Validation: A Quantitative Comparison
The validation of an analytical method is crucial to ensure its reliability. The following table summarizes typical validation parameters for HPLC methods used in saffron analysis, compiled from various studies.
| Parameter | Crocins | Picrothis compound | Safranal |
| Linearity (R²) | > 0.999[4][5] | > 0.999[5] | > 0.998[6] |
| Accuracy (Recovery %) | 93 - 98%[5] | 98 - 100.5%[5] | 97.4 - 102.0%[7] |
| Precision (RSD %) | Intra-day: 2.10 - 12.74% Inter-day: 1.32 - 13.58%[5] | Intra-day: < 15% Inter-day: < 15%[5] | Intra-day: 1.08 - 2.17% Inter-day: 1.86 - 3.47%[7] |
| Limit of Detection (LOD) | 0.095 - 0.978 µg/mL[4] | 0.178 µg/mL[4] | 0.040 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.288 - 2.964 µg/mL[4] | 0.844 µg/mL[4] | 0.122 µg/mL[4] |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. Below are outlines of the typical protocols for HPLC, HPTLC, and UV-Vis spectrophotometry for saffron quality control.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation:
-
Weigh 50 mg of powdered saffron into a 50 mL volumetric flask.
-
Add 50 mL of methanol/water (50:50, v/v) and sonicate for 30 minutes in the dark.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of (A) water with 0.1% formic acid and (B) acetonitrile. The gradient can be programmed to separate the different components effectively.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Photodiode Array (PDA) detector set at:
-
440 nm for Crocins
-
257 nm for Picrothis compound
-
330 nm for Safranal
-
-
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
-
Sample Preparation:
-
Extract 1 g of powdered saffron with 10 mL of methanol by vortexing for 5 minutes.
-
Centrifuge the extract and use the supernatant for application.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A common mobile phase is a mixture of ethyl acetate, methanol, and water (e.g., 9:2:1.5 v/v/v).[4]
-
Application: Apply the sample and standard solutions as bands using an automated applicator.
-
Development: Develop the plate in a chromatographic chamber pre-saturated with the mobile phase.
-
Densitometric Analysis: Scan the plate at 254 nm and 366 nm for visualization and at the respective absorption maxima for quantification of crocins, picrothis compound, and safranal.
-
UV-Vis Spectrophotometry (ISO 3632-2) Protocol
-
Sample Preparation:
-
Measurement:
-
Measure the absorbance of the solution in a 1 cm cuvette using a UV-Vis spectrophotometer at:
-
440 nm (for coloring strength - crocins)
-
257 nm (for bitterness - picrothis compound)
-
330 nm (for aroma - safranal)
-
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows for HPLC and the comparative relationship between the different analytical techniques.
Caption: Experimental workflow for saffron quality control using HPLC.
Caption: Logical relationship of analytical methods for saffron quality control.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. nature4science.com [nature4science.com]
- 3. Effective Isolation of Picrothis compound and Crocins from Saffron: From HPTLC to Working Standard Obtaining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of safranal in saffron extract and nanoparticle formulation by a validated high-performance thin-layer chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Crocin and Crocetin Cytotoxicity on Mesenchymal Stem Cells
In the realm of regenerative medicine and drug development, understanding the biocompatibility of natural compounds with stem cells is paramount. This guide provides a detailed comparison of the cytotoxic effects of two prominent saffron-derived carotenoids, crocin and crocetin, on mesenchymal stem cells (MSCs). The following sections present quantitative data, experimental methodologies, and visual representations of experimental workflows and associated signaling pathways to aid researchers, scientists, and drug development professionals in their assessments.
Data Summary: Cytotoxicity and Proliferative Effects
The cytotoxic and proliferative effects of this compound and crocetin on mesenchymal stem cells have been evaluated across multiple studies, primarily utilizing the MTT assay to determine cell viability. The findings consistently indicate that the effects of both compounds are dose-dependent.
A key study directly comparing the two compounds found that crocetin exhibits a more pronounced cytotoxic effect on MSCs compared to this compound.[1][2] In contrast, at lower concentrations, both this compound and crocetin have been shown to significantly increase MSC viability and protect them from apoptosis.[3]
Table 1: Comparative Cytotoxicity of this compound and Crocetin on Mesenchymal Stem Cells
| Compound | Concentration (µM) | Effect on Cell Viability | Reference |
| This compound | 2.5, 5 | Significant increase in MSC viability and protection against apoptosis.[3] | [3] |
| Crocetin | 2.5, 5 | Significant increase in MSC viability and protection against apoptosis.[3] | [3] |
| This compound | 12.5, 25, 50 | Considered non-toxic concentrations.[1][2] | [1][2] |
| Crocetin | 12.5, 25, 50 | Considered non-toxic concentrations, but overall more cytotoxic than this compound.[1][2] | [1][2] |
| This compound | 50, 100, 250, 500 | Found to reduce cell death in a dose-dependent manner against AlCl3-induced cytotoxicity.[4] | [4][5] |
Experimental Protocols
The evaluation of this compound and crocetin cytotoxicity on MSCs involves a series of standardized laboratory procedures. The following protocols are based on methodologies reported in the cited literature.
Mesenchymal Stem Cell Isolation and Culture
-
Isolation: Bone marrow is flushed from the femurs and tibias of rats.
-
Culture: The isolated cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin.
-
Incubation: The cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: MSCs at passages 3-4 are typically used for experimentation.[4][5]
Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: MSCs are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.[4][5]
-
Treatment: The cultured MSCs are treated with various concentrations of this compound or crocetin and incubated for a specified period (e.g., 24 hours).[4][5] Untreated cells serve as the control group.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the control group.
Apoptosis Assay using Flow Cytometry
-
Cell Treatment: MSCs are treated with this compound or crocetin at various concentrations.
-
Cell Staining: Following treatment, the cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of apoptotic cells.[3]
Visualizing the Experimental Process
The following diagrams illustrate the general workflow for assessing cytotoxicity and a potential signaling pathway influenced by this compound and crocetin in MSCs.
Caption: Experimental workflow for comparing the cytotoxicity of this compound and crocetin on MSCs.
Caption: Proposed signaling pathway for the protective effects of low-concentration this compound and crocetin on MSCs.
Concluding Remarks
The available evidence suggests a dose-dependent effect of both this compound and crocetin on mesenchymal stem cells. At lower concentrations (2.5 and 5 µM), both compounds appear to be non-cytotoxic and may even enhance MSC viability and offer protection against apoptosis.[3] However, as concentrations increase, crocetin demonstrates greater cytotoxicity than this compound.[1][2] This differential effect is a critical consideration for therapeutic applications. The observed upregulation of anti-inflammatory cytokines at low doses of both compounds suggests a potential mechanism for their protective effects.[3] Further research is warranted to fully elucidate the signaling pathways involved and to establish optimal, non-toxic concentrations for clinical applications.
References
- 1. Comparison of the effect of this compound and crocetin, two major compounds extracted from saffron, on osteogenic differentiation of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative assessment of immunomodulatory, proliferative, and antioxidant activities of this compound and crocetin on mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protective Effect of this compound on Rat Bone Marrow Mesenchymal Stem Cells Exposed to Aluminum Chloride as an Endocrine Disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmb.org [ajmb.org]
Oral Crocin vs. Crocetin: A Comparative In Vivo Analysis for Researchers
An objective examination of the oral administration of crocin and its primary metabolite, crocetin, reveals significant differences in bioavailability and subsequent therapeutic efficacy. This guide synthesizes key in vivo findings to inform preclinical and clinical research in drug development.
The therapeutic potential of saffron's primary carotenoids, this compound and crocetin, has been extensively investigated. While both compounds exhibit a range of pharmacological activities, their in vivo behavior following oral administration differs significantly. Understanding these differences is paramount for the design of effective therapeutic strategies. This guide provides a comparative analysis based on available experimental data, focusing on pharmacokinetics, bioavailability, and therapeutic outcomes.
The Metabolic Fate: this compound is a Prodrug to the Bioactive Crocetin
Upon oral administration, this compound, a water-soluble glycosyl ester, undergoes extensive metabolism primarily by the gut microbiota.[1][2] Intestinal enzymes hydrolyze the glycosyl groups of this compound, converting it into its aglycone form, crocetin.[1][3][4] This biotransformation is critical, as this compound itself exhibits poor absorption and very low plasma concentrations following oral intake.[4][5][6] In contrast, crocetin is readily absorbed and is the predominant compound detected in systemic circulation.[2][4][5] Studies in rats have shown that plasma concentrations of crocetin are 10 to 50 times higher than those of this compound after oral administration of this compound.[5] The intestinal tract is the primary site for this hydrolysis.[4]
This metabolic pathway effectively renders this compound a prodrug, with crocetin being the principal bioactive metabolite responsible for the systemic therapeutic effects observed after oral this compound administration.[1][7]
Pharmacokinetic Profile: A Tale of Two Carotenoids
The distinct chemical properties of this compound (hydrophilic) and crocetin (lipophilic) dictate their pharmacokinetic profiles. The polar nature of this compound limits its ability to permeate biological membranes, resulting in poor bioavailability.[5] Conversely, the more lipophilic crocetin is well-absorbed.
Several preclinical studies have quantified the pharmacokinetic parameters of crocetin following oral administration of both this compound and crocetin in various animal models.
| Compound Administered | Animal Model | Dose | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Reference |
| This compound | CSDS Model Mice | 300 mg/kg | 4662.5 ± 586.1 (for crocetin) | - | 33451.9 ± 3323.6 (for crocetin) | [2] |
| This compound | CSDS Model Mice | 300 mg/kg | 43.5 ± 8.6 (for this compound) | - | 151 ± 20.8 (for this compound) | [2] |
*CSDS: Chronic Social Defeat Stress
Comparative Therapeutic Efficacy
The differential bioavailability of this compound and crocetin directly impacts their therapeutic efficacy in vivo. While both compounds have demonstrated benefits in various disease models, crocetin often exhibits greater potency or requires lower doses to achieve similar effects as this compound.
Antidepressant Effects
In studies evaluating antidepressant-like effects in mice, both this compound and crocetin demonstrated activity. However, higher doses of orally administered this compound were required to produce a significant effect compared to crocetin.[8] For instance, sub-acute oral administration of crocetin at doses of 12.5, 25, and 50 mg/kg significantly decreased immobility time in forced swim and tail suspension tests, whereas this compound only showed a significant effect at the highest dose of 100 mg/kg.[8] This supports the hypothesis that the antidepressant effects of this compound are mediated by its conversion to crocetin.[1][8]
Anticancer Activity
In a study on NMU-induced breast cancer in rats, both this compound and crocetin showed protective effects. However, the oral administration of crocetin was found to be more effective than this compound in cancer prevention.[9] This difference is attributed to the more efficient cellular uptake of the hydrophobic crocetin compared to the hydrophilic this compound.
Antioxidant Capacity
A comparative study in Kunming mice suggested that orally administered this compound and crocetin have comparable antioxidant activity.[10] Both compounds were able to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in the liver and kidney.[10]
Experimental Protocols
Pharmacokinetic Study in CSDS Mice
-
Animal Model: Chronic Social Defeat Stress (CSDS) model mice.
-
Drug Administration: A single oral gavage of 300 mg/kg this compound.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of this compound and crocetin were determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.
-
Parameters Calculated: Maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) were calculated.[2]
Antidepressant Effect Evaluation in Mice
-
Animal Model: Male mice.
-
Drug Administration:
-
Acute: Single intraperitoneal (i.p.) injection of this compound or crocetin (10, 20, and 40 mg/kg).
-
Sub-acute: Oral administration (gavage) of this compound (25, 50, and 100 mg/kg) or crocetin (12.5, 25, and 50 mg/kg) daily for 21 days.
-
-
Behavioral Tests:
-
Forced Swim Test (FST): Mice were placed in a cylinder of water, and the duration of immobility was recorded.
-
Tail Suspension Test (TST): Mice were suspended by their tails, and the duration of immobility was measured.
-
-
Locomotor Activity: Assessed using an open-field test to rule out any stimulant or sedative effects of the compounds.[8]
Visualizing the Metabolic and Mechanistic Pathways
To further elucidate the relationship and proposed mechanisms of action of this compound and crocetin, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Crocetin and Its Glycoside this compound, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties of this compound (crocetin digentiobiose ester) following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the antidepressant-like effects of acute and sub-acute administration of this compound and crocetin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Study on The Preventive Effect of Saffron Carotenoids, this compound and Crocetin, in NMU-Induced Breast Cancer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Crocin in Colorectal Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and less toxic cancer therapies has led researchers to explore the vast potential of natural compounds. Among these, crocin, a primary carotenoid isolated from saffron, has emerged as a promising candidate in the fight against colorectal cancer (CRC). This guide provides a comprehensive comparison of the anticancer effects of this compound on colorectal cancer cells, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of this potential therapeutic agent.
At a Glance: this compound's Efficacy Against Colorectal Cancer Cells
This compound exhibits significant antiproliferative and pro-apoptotic effects across various colorectal cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound, demonstrating its dose-dependent cytotoxicity.
| Cell Line | IC50 of this compound (µM) | Treatment Duration (hours) | Reference |
| HCT-116 | 271.18 ± 21.83 | 48 | [1] |
| HCT-116 | Not explicitly stated, but proliferation significantly reduced at 1.0 mM | Not specified | [2][3] |
| SW-480 | Not explicitly stated, but proliferation significantly reduced at 1.0 mM | Not specified | [2][3] |
| HT-29 | Not explicitly stated, but proliferation significantly reduced at 1.0 mM | Not specified | [2][3] |
This compound in Combination Therapy: Synergistic Effects with 5-Fluorouracil
A significant area of investigation is the potential of this compound to enhance the efficacy of existing chemotherapeutic agents. Studies have shown a synergistic relationship between this compound and 5-Fluorouracil (5-FU), a commonly used drug in CRC treatment.
| Treatment | Cell Line | IC50 of 5-FU (µg/mL) | Combination Index (CI) | Synergy | Reference |
| 5-FU alone | CT26 | Not explicitly stated | - | - | [4] |
| 5-FU + this compound (3mM) | CT26 | Decreased | < 1 | Synergistic | [4] |
These findings suggest that this compound can potentiate the cytotoxic effects of 5-FU, potentially allowing for lower, less toxic doses of the conventional chemotherapeutic agent.[4]
Delving Deeper: The Molecular Mechanisms of this compound
This compound's anticancer activity is attributed to its ability to modulate multiple cellular signaling pathways that are often dysregulated in cancer. Research has highlighted its influence on key pathways involved in cell survival, proliferation, and apoptosis.
Key Signaling Pathways Modulated by this compound
-
STAT3 Signaling Pathway: this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] The constitutive activation of the STAT3 pathway is a hallmark of many cancers, including colorectal cancer, and is associated with tumor cell proliferation, survival, and inflammation. By downregulating the P-STAT3/STAT3 ratio, this compound can suppress the expression of downstream targets that promote cancer progression.[1]
-
JAK/STAT/ERK Pathway: this compound has been observed to repress the Janus kinase (JAK)/STAT pathway, which is upstream of STAT3.[5] It also affects the Extracellular signal-Regulated Kinase (ERK) pathway, another critical regulator of cell proliferation and survival. The simultaneous inhibition of these interconnected pathways highlights this compound's multi-targeted approach.[5]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal player in the inflammatory processes that can drive cancer development. This compound has been found to suppress NF-κB activation, thereby reducing the production of pro-inflammatory cytokines and mediators that contribute to the tumor microenvironment.
-
KRAS/RREB1/AKT Pathway: Recent studies have indicated that this compound can upregulate the expression of microRNAs miR-143/145.[6][7] These miRNAs, in turn, downregulate the expression of KRAS and RREB1, key oncogenes in colorectal cancer. This leads to the inactivation of the downstream AKT signaling pathway, which is crucial for cell survival and proliferation.[6][7]
Below are diagrams illustrating the experimental workflow for assessing this compound's effects and the signaling pathways it modulates.
Caption: Workflow for evaluating this compound's anticancer effects.
Caption: this compound's modulation of key signaling pathways in CRC.
Experimental Protocols
For researchers looking to validate or build upon these findings, detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, SW-480, HT-29)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the colorectal cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can then be determined by plotting the cell viability against the concentration of this compound.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
Materials:
-
Treated and untreated colorectal cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating the cells with this compound for the desired time, harvest both the adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
-
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathways modulated by this compound.
Materials:
-
Treated and untreated colorectal cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against STAT3, p-STAT3, NF-κB, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Centrifuge to pellet the cell debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion
The evidence presented in this guide strongly suggests that this compound holds significant promise as an anticancer agent for colorectal cancer. Its ability to inhibit cancer cell proliferation, induce apoptosis, and modulate multiple key signaling pathways, both as a standalone agent and in synergy with conventional chemotherapy, warrants further investigation. The provided experimental protocols offer a foundation for researchers to explore and validate the therapeutic potential of this natural compound, paving the way for its potential translation into clinical applications.
References
- 1. This compound has pharmacological effects against the pathological behavior of colon cancer cells by interacting with the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 3. This compound from Crocus sativus possesses significant anti-proliferation effects on human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. kumc.edu [kumc.edu]
- 7. bosterbio.com [bosterbio.com]
A Comparative Guide to Crocin Extraction Techniques for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of crocin from its natural sources, primarily saffron (Crocus sativus L.), is a critical first step. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.
This document outlines the operational principles, performance metrics, and detailed experimental protocols for conventional and modern this compound extraction methods. Quantitative data is summarized for easy comparison, and experimental workflows are visualized to enhance understanding.
Comparative Evaluation of this compound Extraction Techniques
The choice of an extraction method significantly impacts the yield, purity, and ultimately the biological activity of the extracted this compound. The following table summarizes the performance of several common techniques based on data from various studies.
| Extraction Technique | Solvent | Key Parameters | This compound Yield/Content | Purity | Reference |
| Maceration | Methanol/Water (50:50, v/v) | 24 h, 100 rpm, 25°C | Absorbance at 440 nm: ~1226.3 | Not Specified | [1] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol/Water (50:50, v/v) | 3 min, 4 cycles, 50-60% power | Absorbance at 440 nm: ~1226.3 | Not Specified | [1][2] |
| Ethanol (58.58%) | 6.85 min, 0.82 duty cycle, 91.11% amplitude | Optimized for maximum extraction | Not Specified | [3][4] | |
| Ethanol (41.48%) | 5.95 min, 60.41% amplitude, 2.7 g/100 mL | 97.05 ± 1.00 mg/g dw | Not Specified | [5] | |
| Microwave-Assisted Extraction (MAE) | Methanol/Water (50:50, v/v) | 2 min, 30% power | Absorbance at 440 nm: ~1226.3 | Not Specified | [1][2] |
| Ethanol (50% or 25%) | 9.3 min, 48°C, 77.5 mL/g solvent ratio | 101 mg/g (anthocyanins) | Not Specified | [6] | |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with water as entrainer | 80°C, 30 MPa | Higher than conventional methods | Not Specified | [7] |
| Crystallization (Purification) | Ethanol (80%) | Two-step crystallization at -5°C | 10% from initial stigmas powder | >97% | [7][8] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are synthesized from various research articles to provide a comprehensive guide.
Maceration Extraction (ME)
Maceration is a conventional and straightforward extraction method.
Protocol:
-
Grind dried saffron stigmas into a fine powder.
-
Weigh 0.2 g of the saffron powder and place it in a suitable vessel.[1][2]
-
Add 15 mL of the desired solvent (e.g., methanol/water 50:50, v/v).[2]
-
Agitate the mixture on a shaker incubator at 100 rpm for 24 hours at room temperature (25 ± 1.0 °C).[1]
-
After 24 hours, filter the extract using a Buchner funnel.[2]
-
Adjust the final volume of the extract to 25 mL with the extraction solvent.[2]
-
Store the extract at -20°C for further analysis.[2]
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency and shorter processing times.
Protocol:
-
Prepare saffron powder as described in the maceration protocol.
-
Suspend 0.2 g of saffron powder in 15 mL of solvent (e.g., ethanol/water 50:50, v/v) in an extraction vessel.[2]
-
Immerse the ultrasonic probe into the suspension.
-
Perform the extraction for 3 minutes using 4 cycles at a power output of 50-60% of the maximum.[2] The optimal conditions can be further refined to an ethanol concentration of 58.58%, extraction time of 6.85 minutes, a duty cycle of 0.82, and an ultrasonic amplitude of 91.11%.[3][4]
-
After extraction, filter the mixture and bring the final volume to 25 mL.[2]
-
Store the extract at -20°C.[2]
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction uses microwave energy to heat the solvent and sample, which accelerates the extraction of bioactive compounds.
Protocol:
-
Place 0.2 g of ground saffron stigmas into a microwave-safe extraction vessel.[1][2]
-
Add 15 mL of the chosen solvent (e.g., methanol/water 50:50, v/v).[2]
-
Place the vessel in a conventional microwave oven and extract for 2 minutes at a 30% power level.[1][2]
-
Following extraction, filter the solution and adjust the volume to 25 mL.[2]
-
Store the resulting extract at -20°C.[2]
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds.
Protocol:
-
Pack the extraction vessel of the SFE system with ground saffron stigmas.
-
Pressurize and heat the system to the desired supercritical conditions (e.g., 30 MPa and 80°C).[7]
-
Introduce a co-solvent or entrainer, such as water, to enhance the extraction of polar compounds like this compound.[7]
-
Allow the supercritical fluid to pass through the saffron matrix, dissolving the crocins.
-
Depressurize the fluid in a collection vessel, causing the CO2 to return to a gaseous state and the this compound to precipitate.
-
Collect the extracted this compound for further analysis.
Crystallization for this compound Purification
This method is highly effective for obtaining high-purity this compound crystals from an initial extract.[7][8]
Protocol:
-
Prepare an initial this compound extract, for example, using 80% ethanol.[7][8]
-
First Crystallization:
-
Cool the extract to -5°C and maintain it at this temperature.
-
Allow crystals to form over a period of time.
-
Separate the crystals from the solution. This initial step yields this compound with a purity of approximately 85%.[8]
-
-
Second Crystallization (Recrystallization):
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes and mechanisms involved, the following diagrams illustrate the experimental workflows for this compound extraction and a key signaling pathway influenced by this compound.
Caption: Experimental workflow for various this compound extraction and purification methods.
Caption: this compound's activation of the PI3K/Akt signaling pathway, promoting cell survival.
References
- 1. Effect of different extraction methods on saffron antioxidant activity, total phenolic and this compound contents and the protective effect of saffron extract on the oxidative stability of common vegetable oils [grasasyaceites.revistas.csic.es]
- 2. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. 산업식품공학(Food Engineering Progress) [foodengprog.org]
- 6. Production of a natural color through microwave‐assisted extraction of saffron tepal's anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Comparative Guide: Crocin vs. Synthetic Antioxidants for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of in vitro antioxidant research, the choice between natural and synthetic compounds is a critical decision. This guide provides an objective comparison of crocin, a natural carotenoid derived from saffron, and common synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox, and Ascorbic Acid. By presenting supporting experimental data, detailed methodologies, and mechanistic insights, this guide aims to equip researchers with the necessary information to make informed decisions for their study designs.
Executive Summary
This compound, a water-soluble carotenoid, demonstrates potent antioxidant properties, often comparable or even superior to some synthetic counterparts. Its multifaceted mechanism of action, involving both direct radical scavenging and modulation of endogenous antioxidant pathways, presents a compelling case for its use in in vitro studies. While synthetic antioxidants have a long history of use and are well-characterized, concerns regarding their potential cytotoxicity and less complex biological interactions are noteworthy. This guide delves into the quantitative data from various antioxidant assays, outlines the experimental protocols to ensure reproducibility, and visually represents the key mechanisms and workflows.
Performance Comparison: Antioxidant Efficacy
The antioxidant capacity of this compound and synthetic antioxidants is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidants. The following tables summarize the quantitative data from key assays, providing a direct comparison of their efficacy.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Antioxidant | IC50 (µg/mL) | Source |
| This compound | 27.50 ± 0.005 | [1] |
| Ascorbic Acid | 121.20 ± 0.008 | [1] |
| Gallic Acid | 52.13 ± 0.007 | [1] |
| BHT | ~5 µM (graphical) | [2] |
| BHA | ~5 µM (graphical) | [2] |
| Trolox | ~5 µM (graphical) | [2] |
Note: Data from different sources may not be directly comparable due to variations in experimental conditions. The graphical data for BHT, BHA, and Trolox indicates their scavenging activity at a specific concentration, not their IC50 values.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.
| Antioxidant | IC50 (µg/mL) or TEAC | Source |
| This compound (NPs) | ~46.5 | [3] |
| Ascorbic Acid | - | - |
| BHT | - | - |
| BHA | - | - |
| Trolox | Standard (TEAC = 1) | [4] |
Note: Data for this compound is for a nanocarrier formulation and may not represent the activity of free this compound. Direct comparative studies for this compound and synthetic antioxidants in the ABTS assay are limited. However, some studies indicate that this compound possesses higher radical scavenging activity compared to ascorbic acid and gallic acid in other assays[5].
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are often expressed as FRAP value (in µM Fe²⁺ equivalents) or compared to a standard like Trolox or ascorbic acid.
| Antioxidant | Relative FRAP Value | Source |
| This compound | Moderate | [6] |
| BHT | Low | [6] |
| BHA | Low | [6] |
| Trolox | High | [6] |
| Gallic Acid | Very High | [6] |
| Ascorbic Acid | High | [6] |
Note: The data is derived from a graphical representation and indicates the relative antioxidant power observed in one study.
Table 4: Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, a key process in cellular damage. The IC50 value represents the concentration of the antioxidant required to inhibit lipid peroxidation by 50%.
| Antioxidant | IC50 (µg/mL) | Source |
| This compound | 124.50 ± 0.02 | [1] |
| Ascorbic Acid | 175.67 ± 0.07 | [1] |
| Gallic Acid | 151.73 ± 0.05 | [1] |
| BHT | - | - |
Mechanisms of Antioxidant Action
The antioxidant effects of this compound and synthetic antioxidants are mediated through different, and sometimes overlapping, mechanisms.
This compound exhibits a dual mechanism of action:
-
Direct Radical Scavenging: this compound's polyene structure allows it to directly quench a variety of reactive oxygen species (ROS), including hydroxyl radicals and superoxide anions[3]. This is achieved through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms[7].
-
Modulation of Cellular Antioxidant Pathways: this compound can upregulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), by activating the Nrf2/ARE signaling pathway[6][7][8].
Synthetic Antioxidants primarily act as radical scavengers:
-
BHT and BHA: These phenolic compounds interrupt the free radical chain reactions of lipid peroxidation by donating a hydrogen atom to lipid radicals, thereby forming more stable products[5][7][9].
-
Trolox: A water-soluble analog of vitamin E, Trolox also acts as a chain-breaking antioxidant by donating a hydrogen atom from its chromanol ring to peroxyl radicals[10][11].
-
Ascorbic Acid (Vitamin C): It is a potent water-soluble antioxidant that can directly scavenge a wide range of ROS and regenerate other antioxidants like vitamin E[3][8].
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of this compound Content and In Vitro Antioxidant and Anti-Glycation Activity of Different Saffron Extracts [mdpi.com]
- 3. A new automated method for the determination of the Total Antioxidant Capacity (TAC) of human plasma, based on the this compound bleaching assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. pure.eur.nl [pure.eur.nl]
- 6. Evaluation of antioxidant activities of bioactive compounds and various extracts obtained from saffron (Crocus sativus L.): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. evaluation-of-crocin-content-and-in-vitro-antioxidant-and-anti-glycation-activity-of-different-saffron-extracts - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Crocin Bleaching Assay and Other Common Antioxidant Assays
For researchers, scientists, and professionals in drug development, the accurate assessment of antioxidant capacity is crucial. This guide provides a detailed comparison of the Crocin Bleaching Assay (CBA) with other widely used antioxidant assays, namely DPPH, ABTS, FRAP, and ORAC. We will delve into the experimental protocols, present a comparative analysis of their performance, and illustrate the underlying principles and workflows.
Principles of Antioxidant Assays
Antioxidant assays are broadly classified based on their mechanism of action: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT) based assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The ORAC and this compound Bleaching assays fall into this category.[1][2]
-
Single Electron Transfer (SET) based assays: In these assays, the antioxidant provides an electron to reduce an oxidant. The color change of the oxidant is measured spectrophotometrically. DPPH, ABTS, and FRAP assays are based on this mechanism.[1][2]
The This compound Bleaching Assay (CBA) is a method that determines antioxidant capacity by measuring the extent to which an antioxidant inhibits the bleaching of this compound.[3] this compound, a carotenoid, is bleached by peroxyl radicals, and the presence of antioxidants slows down this process.[3][4]
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay utilizes a stable free radical, DPPH, which has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored compound.[5][6]
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants that can donate an electron to the ABTS•+ will reduce it, causing a decolorization of the solution.[7][8]
The FRAP (Ferric Reducing Antioxidant Power) assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9][10][11]
The ORAC (Oxygen Radical Absorbance Capacity) assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[12][13] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[12]
Comparative Data of Antioxidant Assays
The following table summarizes and compares the key features of the this compound Bleaching Assay and other common antioxidant assays.
| Feature | This compound Bleaching Assay (CBA) | DPPH Assay | ABTS Assay | FRAP Assay | ORAC Assay |
| Principle | Hydrogen Atom Transfer (HAT) | Single Electron Transfer (SET) & HAT | Single Electron Transfer (SET) | Single Electron Transfer (SET) | Hydrogen Atom Transfer (HAT) |
| Radical/Oxidant | Peroxyl radicals (from AAPH) | DPPH• (stable radical) | ABTS•+ (radical cation) | Fe³⁺-TPTZ complex | Peroxyl radicals (from AAPH) |
| Measurement | Absorbance at ~440-450 nm[3][14] | Absorbance at ~517 nm[5][6] | Absorbance at ~734 nm[7][8] | Absorbance at ~593 nm[9][11] | Fluorescence (Ex: 485 nm, Em: 520-535 nm)[12][15] |
| Standard Compound | Trolox[3] | Ascorbic acid, Trolox[6][16] | Trolox, Gallic acid[7] | Ferrous sulfate, Ascorbic acid[9][17] | Trolox[12][18] |
| Expression of Results | % Inhibition of this compound bleaching, Relative rate constant (Krel)[3][19] | % Scavenging activity, IC50 | Trolox Equivalent Antioxidant Capacity (TEAC) | FRAP value (e.g., µM Fe²⁺ equivalents) | Trolox Equivalents (TE) |
| Advantages | Economical and sensitive, applicable to both hydrophilic and lipophilic compounds[3][20] | Simple, rapid, and uses a stable radical[21] | Applicable to both hydrophilic and lipophilic antioxidants, stable radical cation[1] | Simple, rapid, and automated[2][10] | Biologically relevant (uses peroxyl radicals), high throughput[22] |
| Disadvantages | Can be time-consuming[23] | Interference from colored compounds, not representative of all radical types | Requires generation of the radical cation, can have interferences | Not a measure of radical scavenging, pH dependent | Sensitive to temperature fluctuations, can be expensive |
Experimental Protocols
This compound Bleaching Assay (CBA) Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).[4]
-
Prepare a working solution of this compound (e.g., 2.5 x 10⁻⁵ mol L⁻¹) in a phosphate buffer (e.g., 0.12 mol L⁻¹, pH 7.0).[4]
-
Prepare a solution of the azo-initiator, 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH), in the same buffer (e.g., 12.5 x 10⁻³ mol L⁻¹).[4]
-
-
Assay Procedure:
-
In a reaction vessel, mix the this compound working solution with different concentrations of the antioxidant sample.[4]
-
Initiate the reaction by adding the AAPH solution.[4]
-
Monitor the decrease in absorbance of this compound at 443 nm for a set period (e.g., 10 minutes) at a constant temperature (e.g., 40°C).[4]
-
A blank reaction without the antioxidant is also performed.[4]
-
-
Data Analysis:
DPPH Assay Protocol
-
Reagent Preparation:
-
Assay Procedure:
-
Add a specific volume of the antioxidant sample (at various concentrations) to a cuvette or microplate well.[5]
-
Add an equal volume of the DPPH working solution to initiate the reaction.[5]
-
Include a control containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).[5]
-
-
Data Analysis:
ABTS Assay Protocol
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[7][8]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][8]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or buffer) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
-
Assay Procedure:
-
Add a small volume of the antioxidant sample to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution.
-
Incubate for a specific time (e.g., 6 minutes).[7]
-
-
Data Analysis:
-
Measure the absorbance at 734 nm.[7]
-
The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP Assay Protocol
-
Reagent Preparation:
-
Assay Procedure:
-
Data Analysis:
-
Measure the absorbance at 593 nm.[9]
-
A standard curve is prepared using a known concentration of Fe²⁺. The FRAP value of the sample is then determined from the standard curve.
-
ORAC Assay Protocol
-
Reagent Preparation:
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescein solution to each well.[13]
-
Add the antioxidant sample or Trolox standard to the respective wells.[13]
-
Incubate the plate at 37°C for a period to allow for thermal equilibration.[13]
-
Initiate the reaction by adding the AAPH solution to all wells.[18]
-
-
Data Analysis:
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over time (e.g., every 1-5 minutes for 60 minutes).[12][15]
-
Calculate the area under the fluorescence decay curve (AUC). The antioxidant capacity is expressed as Trolox Equivalents (TE).[18]
-
Visualizations
Below are diagrams created using Graphviz to illustrate the workflow of the this compound Bleaching Assay and the classification of the compared antioxidant assays.
Caption: Workflow of the this compound Bleaching Assay.
Caption: Classification of Antioxidant Assays.
Cross-Validation and Concluding Remarks
While each assay provides a measure of antioxidant activity, the results are not always directly comparable due to their different mechanisms, reaction kinetics, and the types of radicals or oxidants used. Studies have shown varying degrees of correlation between these assays. For instance, a strong correlation is often observed between the ABTS and FRAP assays.[24] The DPPH assay, however, may show a weaker correlation with other methods.[25]
The this compound Bleaching Assay, being a HAT-based method similar to ORAC, is particularly useful for evaluating the scavenging of peroxyl radicals, which are biologically relevant. Its applicability to both aqueous and lipid phases is a significant advantage.
References
- 1. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Bleaching Assay Using Purified Di-gentiobiosyl this compound (-crocin) from Iranian Saffron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.8.4. This compound Bleaching Assay [bio-protocol.org]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
- 13. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 14. A new automated method for the determination of the Total Antioxidant Capacity (TAC) of human plasma, based on the this compound bleaching assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. zen-bio.com [zen-bio.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pub.h-brs.de [pub.h-brs.de]
Safety Operating Guide
Safe Disposal of Crocin: A Procedural Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for Crocin, a naturally occurring carotenoid pigment. The information is tailored for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with institutional and regulatory standards.
Immediate Safety and Handling Considerations
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be followed. When handling this compound powder or solutions, it is recommended to use personal protective equipment (PPE), including safety goggles with side shields, protective gloves, and a lab coat. In case of a spill, absorb solutions with an inert material like diatomite or universal binders, decontaminate surfaces with alcohol, and dispose of the contaminated material according to the procedures outlined below.
Step-by-Step Disposal Procedures for this compound Waste
The overriding principle for laboratory waste is to have a disposal plan before an activity begins.[1] The following procedures are based on the classification of this compound as a non-hazardous chemical.
2.1. Aqueous Solutions of this compound
For small quantities of aqueous this compound solutions that are free of any other hazardous materials:
-
Neutralization (if necessary): While this compound is most stable at a pH of 5, it can be disposed of within a neutral pH range.[2][3] If the solution is acidic or basic due to other components, it should be neutralized to a pH between 5 and 9 before disposal.[4]
-
Dilution: Dilute the this compound solution with at least an equal volume of water.[4]
-
Sewer Disposal: Pour the diluted solution down the sanitary sewer, followed by flushing with a generous amount of water (at least 20 parts water).[4] This is permissible for water-soluble, non-hazardous materials that are not harmful to aquatic life.[4]
2.2. Solid this compound Waste
For solid this compound powder or materials lightly contaminated with this compound (e.g., weighing paper, contaminated gloves):
-
Packaging: Place the solid waste in a securely sealed container or a sturdy plastic bag.
-
Labeling: Ensure the container is clearly labeled as "Non-hazardous waste: this compound".
-
Trash Disposal: This packaged waste can typically be disposed of in the regular laboratory trash.[5][6] It is good practice for laboratory personnel to place such waste directly into the dumpster to avoid alarming custodial staff.[7]
2.3. Contaminated Laboratory Equipment
For glassware and other equipment contaminated with this compound:
-
Initial Cleaning: Remove any gross contamination by scraping or wiping.[8]
-
Washing: Wash the equipment thoroughly with warm, soapy water.[9] Since this compound is water-soluble, this is generally sufficient for decontamination.
-
Rinsing: Rinse the equipment with water to remove any soap residue. For metal surfaces, a final rinse is important to prevent corrosion if any cleaning agents were used.[9][10]
-
Drying: Allow the equipment to air dry or use a laboratory oven as appropriate.
Quantitative Data: this compound Stability
The stability of this compound is influenced by temperature and pH, which is a key consideration for its handling and short-term storage before disposal. The degradation of this compound generally follows second-order kinetics.[2][3]
| Temperature (°C) | pH | Preservative | Half-life (t½) in days |
| 5 | 2 | None | 2.52 |
| 5 | 5 | None | 8.72 |
| 5 | 7 | None | 5.34 |
| 5 | 8 | None | 5.34 |
| 5 | Distilled Water | Ascorbic Acid | 266.34 |
| 5 | Distilled Water | EDTA | 11.24 |
| 5 | Distilled Water | Citric Acid | 9.43 |
| 20 | 2 | None | ~3 |
| 20 | 5 | None | ~7 |
| 20 | 7 | None | ~4 |
| 20 | 8 | None | ~4 |
| 20 | Distilled Water | Ascorbic Acid | 141.97 |
| 20 | Distilled Water | EDTA | ~2.5 |
| 20 | Distilled Water | Citric Acid | ~2 |
| 35 | 2 | None | 0.72 |
| 35 | 5 | None | 2.22 |
| 35 | 7 | None | 1.15 |
| 35 | 8 | None | 1.40 |
| 35 | Distilled Water | Ascorbic Acid | 6.01 |
| 35 | Distilled Water | EDTA | 4.25 |
| 35 | Distilled Water | Citric Acid | 3.44 |
Data synthesized from a study on this compound degradation kinetics.[2][3]
Experimental Protocol: Quantification of this compound by HPLC
This section details a typical High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, which can be adapted to verify the effectiveness of decontamination procedures or to analyze waste streams if required.
Objective: To quantify the concentration of this compound in a given sample.
Materials and Equipment:
-
HPLC system with a UV-Vis or DAD detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[11]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Ultrapure water
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase for this compound analysis is a mixture of methanol and 0.1% phosphoric acid in water (e.g., 55:45 v/v).[11] An alternative is a gradient of acetonitrile and water with 0.1% formic acid.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: this compound is typically detected at 440 nm.[11][12]
-
-
Calibration:
-
Prepare a series of standard solutions of known this compound concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualization of this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. cmich.edu [cmich.edu]
- 10. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 11. Quantitative Estimation of Saffron Components by Using HPLC an Approach for The Determination of Saffron Quality | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 12. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Crocin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Crocin, a principal carotenoid compound found in saffron. Adherence to these procedures is critical for maintaining a safe research environment and ensuring the integrity of your work.
Hazard Identification and Risk Assessment
While some safety data sheets (SDS) classify this compound as not hazardous, others indicate potential for acute oral toxicity, skin irritation, and serious eye irritation[1]. Given the lack of comprehensive toxicological data, it is prudent to handle this compound with a degree of caution, treating it as a potentially hazardous substance[1][2]. Always handle this compound in a well-ventilated area and avoid the formation of dust and aerosols[3][4].
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended personal protective equipment when handling this compound, particularly in its solid, powdered form.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene rubber gloves are recommended. Latex gloves offer insufficient protection. Always inspect gloves for tears or punctures before use. Wash and dry hands after removing gloves[3][5][6]. |
| Eyes | Safety goggles with side-shields | Goggles must be tightly fitting to protect against dust particles and splashes. Personal eyeglasses are not a substitute for safety goggles[1][3][4][7]. |
| Respiratory | Respirator | A NIOSH-approved respirator should be used if exposure limits are exceeded, if irritation is experienced, or when handling large quantities of powder that may generate dust. A full-face respirator offers a higher level of protection[3][8]. |
| Body | Laboratory coat or impervious clothing | A standard lab coat is generally sufficient. For tasks with a higher risk of contamination, impervious or fire/flame-resistant clothing may be necessary. Ensure clothing has long sleeves[1][3][4]. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, minimizes risks and ensures a safe workflow.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. A chemical fume hood is recommended, especially when working with powders[3][4][9].
-
Locate the nearest safety shower and eye wash station before beginning work[1][4].
2. Handling Procedures:
-
Avoid contact with skin and eyes[3].
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled[4][10].
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place[3][4].
-
The recommended storage temperature is typically between 2-8°C[3].
-
Protect from light, air, and moisture. Storing under an inert gas is also recommended[3].
-
This compound is incompatible with strong oxidizing agents[2][3].
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is crucial.
| Exposure/Spill Type | First-Aid and Spill Management |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention[3]. |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin area with plenty of water[1][3]. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1][3]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention[1][3]. |
| Accidental Spill | Evacuate the area. Avoid dust formation. Sweep up the spilled solid material and place it in a suitable, closed container for disposal. Do not let the chemical enter drains[3]. |
Disposal Plan
Proper disposal of this compound and its containers is an essential final step in the handling process.
-
Unused this compound: The preferred method for disposing of unused this compound is through a licensed professional waste disposal service or a drug take-back program[11][12].
-
Household Trash Disposal (for small quantities, if no take-back program is available):
-
Remove the this compound from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes it less appealing to children and pets[13][14][15].
-
Place the mixture in a sealable bag or container to prevent leakage[11][13].
-
Dispose of the sealed container in the household trash[13].
-
-
Empty Containers: Before disposing of the original container, scratch out all personal and identifying information from the label to protect privacy[13][14].
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. chemscene.com [chemscene.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound II|55750-84-0|MSDS [dcchemicals.com]
- 5. Which personal protective equipment do you need to [royalbrinkman.com]
- 6. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 7. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 8. Personal Protective Equipment (PPE) - Henry Schein Medical [henryschein.com]
- 9. This compound | C44H64O24 | CID 5281233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pronature-int.com [pronature-int.com]
- 11. Medicine: Proper Disposal [nationwidechildrens.org]
- 12. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 13. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 14. fda.gov [fda.gov]
- 15. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
